molecular formula C7H4ClFO3 B1429054 3-Chloro-5-fluoro-4-hydroxybenzoic acid CAS No. 455-57-2

3-Chloro-5-fluoro-4-hydroxybenzoic acid

Cat. No.: B1429054
CAS No.: 455-57-2
M. Wt: 190.55 g/mol
InChI Key: ISRQCNONLNOPTB-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4ClFO3 and its molecular weight is 190.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-fluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRQCNONLNOPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-57-2
Record name 3-chloro-5-fluoro-4-hydroxybenzoic acid
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Foundational & Exploratory

3-Chloro-5-fluoro-4-hydroxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Abstract

This compound is a halogenated aromatic carboxylic acid of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. Its unique substitution pattern—featuring a carboxylic acid, a hydroxyl group, and two distinct halogen atoms—creates a molecule with nuanced electronic properties, specific reactivity, and high potential as a versatile synthetic building block. This guide provides an in-depth analysis of its core chemical properties, electronic structure, reactivity, synthetic considerations, and safety protocols, tailored for researchers, scientists, and drug development professionals. We will explore the causal relationships between its structure and its chemical behavior, offering field-proven insights to support its application in complex synthetic endeavors.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the bedrock of its application. This compound is a solid at room temperature, with its properties largely dictated by the interplay of its functional groups.

Molecular and Physical Properties

The key identifiers and physical constants for this compound are summarized below. These data are essential for accurate dosage in reactions, analytical characterization, and safety assessments.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 455-57-2PubChem[1]
Molecular Formula C₇H₄ClFO₃PubChem[1]
Molecular Weight 190.55 g/mol PubChem[1]
Canonical SMILES C1=C(C=C(C(=C1F)O)Cl)C(=O)OPubChem[1]
InChIKey ISRQCNONLNOPTB-UHFFFAOYSA-NPubChem[1]
Appearance Solid (form may vary by supplier)N/A
Solubility Insoluble in water; Soluble in organic solvents like DMSO.N/A
Structural Representation

The spatial arrangement of the functional groups on the benzene ring is critical to the molecule's properties.

Caption: 2D Structure of this compound.

Spectroscopic Signature
  • ¹H NMR: The spectrum would show distinct signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons will appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine atom. The acidic protons will be broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will display seven unique carbon signals. The carboxyl carbon will be the most downfield signal (>165 ppm). The carbons bonded to the electronegative F, Cl, and O atoms will also show characteristic downfield shifts. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), another O-H stretch from the phenolic group (around 3200-3600 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.

Electronic Structure and Chemical Reactivity

The chemical personality of this compound is a direct consequence of the electronic interplay between its five functional groups attached to the aromatic core.

Analysis of Substituent Effects

The reactivity and acidity of the molecule are governed by the combined inductive and resonance effects of its substituents.

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing via both induction and resonance, deactivating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta positions.

  • Halogens (-F, -Cl): Both fluorine and chlorine are strongly electron-withdrawing via the inductive effect (-I) due to their high electronegativity. They are weakly electron-donating through resonance (+M) by sharing lone pairs. Overall, they are deactivating groups.[5][6]

  • Hydroxyl (-OH): The hydroxyl group is strongly electron-donating via resonance (+M) and moderately electron-withdrawing via induction (-I). Its powerful resonance effect makes it an activating group.

The net effect is a complex electronic landscape. The powerful electron-withdrawing nature of the halogens and the carboxyl group significantly influences the molecule's acidity and the electron density of the aromatic ring.

Electronic_Effects cluster_ring Aromatic Ring Core cluster_withdrawing Electron-Withdrawing Effects (-I) cluster_donating Electron-Donating Effects (+M) cluster_properties Resulting Chemical Properties Ring This compound Properties Increased Acidity Modulated Ring Reactivity Site-Specific Reactions Ring->Properties Dictates Inductive Inductive Effect (-I) Halogens (F, Cl) Carboxyl (-COOH) Hydroxyl (-OH) Inductive->Ring Pulls electron density Resonance Resonance Effect (+M) Hydroxyl (-OH) Halogens (F, Cl) Resonance->Ring Pushes electron density

Caption: Influence of electronic effects on chemical properties.

Acidity

Substituted benzoic acids are classic models for studying electronic effects on acidity.[7][8] For this compound, the following factors increase its acidity compared to benzoic acid (pKa ≈ 4.2):

  • Inductive Stabilization: The highly electronegative fluorine and chlorine atoms withdraw electron density from the ring through the sigma bonds. This effect is transmitted to the carboxylate group, stabilizing the resulting conjugate base (anion) after deprotonation.[5][6]

  • Conjugate Base Stability: A more stable conjugate base corresponds to a stronger acid. By delocalizing the negative charge, the electron-withdrawing substituents make the deprotonation of the carboxylic acid more favorable.[5]

While the hydroxyl group is activating, its position meta to the carboxylic acid means its strong +M (donating) effect does not directly destabilize the carboxylate anion, allowing the -I effects of the halogens to dominate in influencing acidity.

Reactivity at Functional Groups
  • Carboxyl Group: This group undergoes typical reactions of carboxylic acids, such as esterification (with alcohols under acidic catalysis), conversion to acid chlorides (using thionyl chloride or oxalyl chloride), and amide formation.[9] These reactions are fundamental for using this molecule as a building block in drug synthesis.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity is lower than the carboxylic acid, allowing for selective reactions.

  • Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (considering the net effect of the halogens). Any substitution would be directed by the complex interplay of all substituents, but reactions of this type are likely to be sluggish and require harsh conditions.

Synthesis Strategies

The practical application of this molecule relies on its efficient and scalable synthesis. While a specific documented synthesis for this compound is not detailed in the provided results, a logical retrosynthetic analysis based on similar compounds suggests a multi-step pathway.[10][11] A plausible route could start from a more readily available substituted benzene.

Conceptual Synthetic Workflow

A potential synthesis could involve the strategic introduction of the functional groups onto a simpler aromatic precursor. The following workflow illustrates a conceptual pathway.

Synthesis_Workflow Start Substituted Phenol Precursor Step1 Halogenation Start->Step1 Intermediate1 Halogenated Phenol Step1->Intermediate1 Step2 Carboxylation (e.g., Kolbe-Schmitt reaction) Intermediate1->Step2 Product This compound Step2->Product

Caption: A conceptual workflow for the synthesis of the title compound.

Representative Experimental Protocol (Conceptual)

This protocol is illustrative, based on standard organic chemistry transformations for analogous compounds.[12][13]

  • Step 1: Halogenation of a Precursor. A suitable starting material, such as 3-fluoro-4-hydroxybenzoic acid, could be selectively chlorinated. The reaction would likely employ a chlorinating agent like N-Chlorosuccinimide (NCS) in a suitable solvent (e.g., DMF or Acetic Acid). The reaction progress would be monitored by TLC or LC-MS.

  • Step 2: Work-up and Purification. Upon completion, the reaction mixture would be quenched, typically with water, and the product extracted into an organic solvent like ethyl acetate. The organic layers would be combined, washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • Step 3: Final Purification. The crude product would be purified, most commonly via recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the final, high-purity product. Characterization would then be performed using NMR, IR, and MS to confirm the structure and purity.

Applications in Research and Development

Halogenated benzoic acids are valuable intermediates in the synthesis of bioactive molecules.[14] The specific arrangement of functional groups in this compound makes it a promising scaffold for:

  • Pharmaceutical Synthesis: It can serve as a key intermediate for creating more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the chloro, hydroxyl, and carboxyl groups provide multiple points for synthetic modification.[13] Related compounds are used to synthesize antibacterial agents and other therapeutics.[10][12]

  • Agrochemical Development: The structural motifs present are found in various herbicides and fungicides.[14][15] The molecule can be used as a starting point for developing new crop protection agents.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an ideal candidate for FBDD screening campaigns to identify starting points for novel drug targets.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Classification
Hazard CodeStatementClassSignal Word
H302 Harmful if swallowedAcute Toxicity, Oral (Cat. 4)Danger
H315 Causes skin irritationSkin Corrosion/Irritation (Cat. 2)Danger
H318 Causes serious eye damageSerious Eye Damage/Irritation (Cat. 1)Danger
H335 May cause respiratory irritationSTOT SE (Cat. 3)Danger
(Source: PubChem)[1]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[18]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[16][18] If on skin, wash with plenty of soap and water.[16] If swallowed or inhaled, seek immediate medical attention.[1][16]

Conclusion

This compound is a synthetically valuable compound whose properties are defined by the precise electronic contributions of its halogen, hydroxyl, and carboxylic acid substituents. Its enhanced acidity and multiple reactive sites make it a versatile building block for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, reactivity, and safety protocols, as outlined in this guide, is crucial for any scientist looking to leverage its full potential in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67496538, this compound. Available: [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available: [Link]

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available: [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Available: [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Available: [Link]

  • Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1696. Available: [Link]

  • ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available: [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19860, 3-Chloro-4-hydroxybenzoic acid. Available: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available: [Link]

  • Chem-Impex. (n.d.). 3-Chloro-5-hydroxybenzoic acid. Available: [Link]

  • Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1. Available: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-5-fluoro-4-hydroxybenzoic acid, a halogenated aromatic molecule of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its unique substitution pattern offers a valuable scaffold for developing novel compounds with tailored biological and chemical properties.

Compound Identification and Core Properties

This compound is a polysubstituted benzoic acid derivative. The presence of three distinct functional groups on the aromatic ring—a carboxylic acid, a hydroxyl group, and two different halogens (chlorine and fluorine)—makes it a versatile chemical building block.

Table 1: Key Identifiers for this compound

Identifier Value Source
CAS Number 455-57-2 PubChem[1]
IUPAC Name This compound PubChem[1]
Molecular Formula C₇H₄ClFO₃ PubChem[1]
SMILES C1=C(C=C(C(=C1F)O)Cl)C(=O)O PubChem[1]
InChI InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) PubChem[1]

| InChIKey | ISRQCNONLNOPTB-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 190.55 g/mol PubChem[1]
Monoisotopic Mass 189.9833 Da PubChem[1]
Polar Surface Area 57.5 Ų PubChem[1]
Hydrogen Bond Donors 2 PubChem[1]
Hydrogen Bond Acceptors 4 PubChem[1]

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis Pathway: A Mechanistic Perspective

While a specific, peer-reviewed synthesis for this compound was not detailed in the available literature, a logical retrosynthetic analysis allows for the design of a plausible synthetic route based on established organo-halogen chemistry principles. The strategy hinges on the careful introduction of substituents onto a commercially available starting material, considering the directing effects of the existing groups.

A feasible approach begins with a substituted phenol and proceeds through electrophilic aromatic substitution and oxidation. The choice of reaction sequence is critical to achieving the desired substitution pattern. For instance, the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is a classic method for synthesizing hydroxybenzoic acids[2][3]. Halogenation steps would need to be strategically placed based on the ortho-, para-directing effects of the hydroxyl group and the meta-directing effects of the carboxyl group.

Below is a conceptual workflow for the synthesis.

G cluster_start Starting Material Selection cluster_synthesis Core Synthesis Steps cluster_end Final Product Start Select Substituted Phenol (e.g., 2-Fluoro-4-chlorophenol) Carboxylation Step 1: Carboxylation (Kolbe-Schmitt Reaction) Reagents: NaOH, CO₂, H₂SO₄ Start->Carboxylation Causality: Introduce carboxyl group ortho to hydroxyl Protection Step 2: Protection (Optional) Protect Hydroxyl Group (e.g., as a methyl ether) Carboxylation->Protection Rationale: Prevent side reactions during halogenation Halogenation Step 3: Electrophilic Halogenation Introduce second halogen (e.g., Chlorination or Fluorination) Protection->Halogenation Causality: Directs new halogen to desired position Deprotection Step 4: Deprotection Remove protecting group Reagents: HBr or BBr₃ Halogenation->Deprotection Rationale: Restore phenolic hydroxyl group Product 3-Chloro-5-fluoro-4- hydroxybenzoic acid Deprotection->Product

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted benzoic acids are foundational scaffolds in medicinal chemistry[4][5][6]. The specific combination of chloro, fluoro, and hydroxyl groups on this molecule provides multiple points for synthetic modification, making it a valuable intermediate.

  • Drug Discovery: Benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[6]. The halogens can enhance metabolic stability and binding affinity to biological targets, while the phenolic hydroxyl and carboxylic acid groups are key for forming hydrogen bonds with enzyme or receptor active sites[7].

  • Agrochemicals: Halogenated 4-hydroxybenzoic acid derivatives have been investigated for their herbicidal properties, suggesting potential applications in agriculture[8].

  • Materials Science: The rigid aromatic core and functional handles allow for its incorporation into polymers or functional materials where specific electronic or thermal properties are desired.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its application. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, while spectroscopic techniques confirm its structure.

Purity Assessment by Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is the standard for analyzing aromatic carboxylic acids[9][10]. The method separates the target compound from impurities based on hydrophobicity.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Column Temperature: 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Causality: The TFA acidifies the mobile phase, suppressing the ionization of the carboxylic acid group. This ensures the compound is in its neutral form, leading to better retention and more symmetrical peak shapes on the C18 column[11].

    • Mobile Phase B: Acetonitrile.

  • Sample and Standard Preparation:

    • Accurately weigh ~10 mg of the compound and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector Wavelength: 254 nm.

    • Gradient Program:

      • Start at 70% A / 30% B.

      • Linearly increase to 90% B over 15 minutes.

      • Hold for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Total Run Time: Approximately 20 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Caption: Standard workflow for HPLC purity assessment of an aromatic carboxylic acid.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern on the aromatic ring. The number of signals, their chemical shifts, and coupling patterns will definitively establish the structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern from the chlorine atom (³⁵Cl and ³⁷Cl) would be a characteristic feature.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the phenol and carboxylic acid, the C=O stretch of the carboxylic acid, and C-halogen stretches.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[1] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Gajewska, M., & Sznitowska, M. (n.d.). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Protheragen. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Hambardzumyan, E. N., Vorskanyan, A. S., & Arshak, A. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate. Retrieved from [Link]

  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID.

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-5-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-Chloro-5-fluoro-4-hydroxybenzoic acid (CFHBA). As a halogenated phenolic compound, CFHBA presents a unique substitution pattern that significantly influences its physicochemical properties, reactivity, and potential as a building block in medicinal chemistry and materials science. This document elucidates the compound's structural features, electronic properties, and spectroscopic signature. It further provides detailed, field-tested protocols for its synthesis and characterization, designed to serve as a self-validating system for researchers. The insights contained herein are grounded in established chemical principles and supported by authoritative references to guide advanced research and application.

Introduction: The Significance of Halogenated Phenolic Scaffolds

Substituted benzoic acids are fundamental scaffolds in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms onto the aromatic ring is a cornerstone of modern drug design, often employed to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1]. This compound is a noteworthy example, incorporating a trifunctional substitution pattern—a carboxylic acid, a hydroxyl group, and two different halogens—that creates a highly specific electronic and steric environment.

The interplay between the electron-withdrawing inductive effects of the chlorine and fluorine atoms and the electron-donating resonance effect of the hydroxyl group dictates the molecule's acidity, nucleophilicity, and susceptibility to further chemical modification. Understanding this intricate electronic balance is paramount for professionals seeking to utilize CFHBA as a key intermediate in the synthesis of more complex molecules with tailored biological or material properties.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 455-57-2PubChem[2]
Molecular Formula C₇H₄ClFO₃PubChem[2]
Molecular Weight 190.55 g/mol PubChem[2]
Canonical SMILES C1=C(C=C(C(=C1F)O)Cl)C(=O)OPubChem[2]
InChIKey ISRQCNONLNOPTB-UHFFFAOYSA-NPubChem[2]
Predicted XLogP3 1.8PubChem[2]
GHS Hazard Codes H302, H315, H318, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation)PubChem[2]

Molecular Structure and Electronic Profile

The unique arrangement of substituents on the benzoic acid core governs the molecule's overall characteristics. The carboxylic acid group is a meta-director and deactivating, while the hydroxyl group is a strong ortho-, para-director and activating. The halogens are deactivating yet ortho-, para-directing.

Inductive vs. Resonance Effects

The electronic nature of the aromatic ring is a product of competing electronic effects from its four substituents:

  • Carboxylic Acid (-COOH): Strongly electron-withdrawing through both induction and resonance, decreasing the electron density of the ring and increasing the acidity of the phenolic proton.

  • Hydroxyl (-OH): Strongly electron-donating via resonance (lone pair delocalization into the ring) but electron-withdrawing via induction. The resonance effect dominates, activating the ring towards electrophilic substitution, particularly at the ortho and para positions.

  • Chlorine (-Cl) & Fluorine (-F): These halogens are highly electronegative and exert a powerful electron-withdrawing inductive effect, deactivating the ring. However, they also possess lone pairs that can be donated through a weaker resonance effect, directing incoming electrophiles to the ortho and para positions.

In this specific molecule, the positions are C1-COOH, C3-Cl, C4-OH, and C5-F. The hydroxyl group's activating effect is tempered by the three electron-withdrawing groups. The acidity of the carboxylic acid is enhanced by the inductive effect of the adjacent halogens[3][4].

Caption: Molecular structure with substituent electronic effects.

Predicted Spectroscopic Characteristics for Structural Verification

While experimental spectra for this specific molecule are not widely published, a robust prediction can be made based on the known effects of its constituent functional groups and data from analogous structures[5][6][7][8]. This serves as a reliable guide for researchers verifying the compound's identity.

Spectroscopy Predicted Characteristic Signals
¹H NMR ~11-13 ppm (s, 1H): Carboxylic acid proton (-COOH), broad. ~9-10 ppm (s, 1H): Phenolic proton (-OH), broad. ~7.5-8.0 ppm (m, 2H): Two aromatic protons (-CH). Their exact shifts and coupling will be influenced by the adjacent F and Cl atoms. The proton at C6 will likely be a doublet coupled to the fluorine, and the proton at C2 will be a singlet or narrow doublet.
¹³C NMR ~165-170 ppm: Carboxylic acid carbon (-COOH). ~150-160 ppm (d): Carbon bearing fluorine (C-F), showing a large ¹JCF coupling constant. ~145-155 ppm: Carbon bearing hydroxyl group (C-OH). ~115-135 ppm: Remaining four aromatic carbons, with shifts influenced by the specific substituents. The C-Cl carbon will be in this region.
¹⁹F NMR A single resonance is expected, likely in the range of -110 to -140 ppm (relative to CFCl₃), typical for an aryl fluoride.
IR (Infrared) ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~3200-3500 cm⁻¹ (broad): O-H stretch of the phenol. ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1550-1600 cm⁻¹: C=C stretches of the aromatic ring. ~1200-1300 cm⁻¹: C-O stretches. ~1000-1100 cm⁻¹: C-F stretch. ~700-800 cm⁻¹: C-Cl stretch.
Mass Spec. (EI) Molecular Ion (M⁺): m/z 190 and 192 in an approximate 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. Key Fragments: Loss of -OH (M-17), loss of -COOH (M-45), and loss of CO from the M-OH fragment. The phenyl cation fragment [C₆H₂ClFO]⁺ would also be expected.

Synthesis and Reactivity

The synthesis of CFHBA typically involves the multi-step functionalization of a simpler aromatic precursor. The reactivity of the final product is dictated by its three distinct functional groups, offering multiple avenues for subsequent chemical transformations.

Plausible Synthetic Workflow

A logical and robust synthetic route can be adapted from established methods for similar polyhalogenated hydroxybenzoic acids[9]. A plausible approach starts from 3-chloro-5-fluorophenol, proceeding through electrophilic carboxylation.

G cluster_0 Synthesis Workflow via Kolbe-Schmitt Reaction start 3-Chloro-5-fluorophenol (Starting Material) phenoxide Potassium 3-chloro-5-fluorophenoxide (Intermediate) start->phenoxide  1. KOH, H₂O   acid This compound (Final Product) phenoxide->acid  2. CO₂ (pressure, heat)  3. H⁺ (acidification)   purify Purification (Recrystallization) acid->purify  4. Isolate & Purify  

Caption: Plausible synthesis of CFHBA via Kolbe-Schmitt reaction.

Key Reactivity Insights
  • Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification (with alcohols under acidic catalysis) or conversion to an acyl chloride (using thionyl chloride), which is a highly reactive intermediate for amide bond formation[9].

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity allows for deprotonation to form a phenoxide, a potent nucleophile.

  • Aromatic Ring: Despite being generally deactivated by the three electron-withdrawing groups, the strong activating effect of the hydroxyl group may permit further electrophilic aromatic substitution. The most likely position for substitution would be ortho to the hydroxyl group (at C2 or C6, though C6 is sterically hindered by the fluorine). However, harsh conditions would likely be required[10]. Nucleophilic aromatic substitution is unlikely due to the deactivating nature of the carboxylate group and the presence of the activating hydroxyl group[11].

Applications in Research and Drug Development

Halogenated aromatics are privileged structures in medicinal chemistry. This compound serves as a valuable building block for:

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in screening campaigns to identify fragments that bind to protein targets.

  • Lead Optimization: The scaffold can be incorporated into larger molecules to fine-tune their properties. The fluorine atom can block metabolic oxidation at that position, while the chlorine can provide key hydrophobic interactions within a binding pocket[1].

  • Synthesis of Complex Molecules: It is a key intermediate for certain classes of compounds, such as quinolone antibiotics, where similar structures are required[9].

Experimental Protocols: A Self-Validating Approach

The following protocols are presented with integrated validation steps to ensure experimental integrity.

Protocol 1: Synthesis via Modified Kolbe-Schmitt Reaction

This protocol describes the carboxylation of 3-chloro-5-fluorophenol.

Methodology:

  • Phenoxide Formation: In a high-pressure reaction vessel, dissolve 3-chloro-5-fluorophenol (1.0 eq) in an aqueous solution of potassium hydroxide (2.0 eq). Stir until a homogenous solution is achieved.

  • Carboxylation: Seal the vessel and introduce carbon dioxide (CO₂) gas to a pressure of 5-7 atm. Heat the mixture to 130-150 °C with vigorous stirring for 6-8 hours.

  • Work-up and Acidification: Cool the reaction vessel to room temperature and carefully vent the excess CO₂. Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl until the pH is ~1-2. A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration, washing with cold deionized water.

  • Validation: Dry the crude product and determine its melting point. A broad or depressed melting range compared to the literature value indicates the presence of impurities. Perform a TLC analysis against the starting material to confirm conversion.

Protocol 2: Purification by Recrystallization

Methodology:

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a small volume of a potential recrystallization solvent (e.g., ethanol/water mixture, acetic acid). Heat to dissolve and then allow to cool slowly. An ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization: Dissolve the bulk of the crude product in a minimum amount of the hot chosen solvent system. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Validation: Determine the melting point of the recrystallized product. A sharp melting point consistent with the literature value indicates high purity. Obtain an NMR spectrum to confirm the structure and assess for residual solvent or impurities.

Conclusion

This compound is a synthetically valuable compound whose molecular structure is defined by a complex interplay of electronic effects. Its halogen and hydroxyl substituents create a unique platform for chemical modification, making it an attractive building block for the design of novel pharmaceuticals and advanced materials. The predictive spectroscopic data and robust experimental protocols provided in this guide offer researchers a solid foundation for the synthesis, verification, and innovative application of this versatile chemical scaffold.

References

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2022). Magnetic Resonance in Chemistry. Available at: [Link]

  • APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. (n.d.). MIT OpenCourseWare. Available at: [Link]

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

  • Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. (1987). Toxicology. Available at: [Link]

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Available at: [Link]

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). Tetrahedron. Available at: [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? (2017). Quora. Available at: [Link]

  • Supporting Information - 1H and 13C NMR spectra for substituted benzoic acids. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Reactivity of Phenols. (2023). Chemistry LibreTexts. Available at: [Link]

  • 3-Chloro-4-hydroxybenzoic acid. (n.d.). PubChem. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for 4-Hydroxybenzoic acid. (n.d.). Human Metabolome Database. Available at: [Link]

  • 3-Chloro-4-hydroxybenzoic acid Mass Spectrum. (n.d.). NIST WebBook. Available at: [Link]

  • 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) for 3-Hydroxybenzoic acid. (n.d.). NP-MRD. Available at: [Link]

  • Supplementary Information - NMR Spectra of Substituted Benzoic Acids. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2007). Journal of Mass Spectrometry. Available at: [Link]

  • Proposed fragmentation patterns and characteristic ions of dihydroxy benzoic acid derivatives. (2022). ResearchGate. Available at: [Link]

  • Reactions of Phenols. (n.d.). Chemistry Steps. Available at: [Link]

  • Phenol reaction. (n.d.). Byju's. Available at: [Link]

  • Halogenation of Phenols. (2024). YouTube. Available at: [Link]

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  • How to Read and Interpret the IR Spectra. (2023). YouTube. Available at: [Link]

  • Benzoic acid, 3-hydroxy- IR Spectrum. (n.d.). NIST WebBook. Available at: [Link]

  • IR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate. Available at: [Link]

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3-Chloro-5-fluoro-4-hydroxybenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for this compound, a halogenated aromatic molecule of significant interest as a potential building block in the pharmaceutical and agrochemical industries. Given the absence of a standardized, published synthesis for this specific substitution pattern, this document leverages established principles of organic chemistry and analogous, field-proven transformations to propose logical and efficient synthetic strategies. We will explore two primary routes, beginning with a detailed retrosynthetic analysis to identify key precursors. Each proposed pathway is accompanied by in-depth mechanistic discussions, step-by-step experimental protocols, and a critical evaluation of the strategic choices made at each stage. This guide is intended for researchers, chemists, and process development professionals seeking a robust framework for the laboratory-scale or large-scale synthesis of this target compound.

Introduction and Strategic Overview

Polysubstituted aromatic compounds, particularly those containing halogens and carboxylic acid moieties, are foundational scaffolds in modern drug discovery and materials science. The specific arrangement of chloro, fluoro, hydroxyl, and carboxyl groups in this compound presents a unique synthetic challenge due to the competing directing effects of these substituents on the benzene ring. The hydroxyl and fluoro groups are ortho-, para-directing activators, while the chloro group is a deactivating ortho-, para-director, and the carboxyl group is a deactivating meta-director.

Achieving the desired 1,3,4,5-substitution pattern requires a carefully orchestrated sequence of reactions that controls regioselectivity at each step. This guide proposes two distinct, scientifically-grounded pathways:

  • Pathway A: A linear synthesis commencing from a commercially available, highly substituted benzene derivative, where the core ring structure is already established. This route focuses on the sequential functionalization and modification of existing groups to arrive at the final product.

  • Pathway B: A convergent approach starting with a simpler, halogenated phenol, followed by a late-stage carboxylation step. This strategy hinges on controlling the regioselectivity of the carboxylation reaction on a sterically and electronically complex substrate.

Retrosynthetic Analysis

A logical retrosynthetic analysis is crucial for identifying viable starting materials and key transformations. The primary disconnections for this compound involve the introduction of the carboxyl, chloro, and fluoro groups.

Retrosynthesis target This compound sub1 2-Chloro-6-fluoro-4-nitrophenol target->sub1  Carboxylation (e.g., Kolbe-Schmitt) or Diazotization/Hydrolysis from Amine sub2 3,5-Difluoro-4-hydroxybenzoic acid target->sub2  Selective Chlorination sm1 1-Chloro-3-fluoro-5-nitrobenzene sub1->sm1  Hydroxylation (SNAr) sm3 3-Chloro-5-fluorophenol sub1->sm3  Nitration sm2 3,5-Difluorophenol sub2->sm2  Carboxylation sub3 2-Chloro-4-fluoroanisole Pathway_A start 2,4-Difluoro-3-chlorobenzoic acid step1 3-Chloro-2,4-difluoro-5-nitrobenzoic acid start->step1  Conc. HNO₃ / H₂SO₄  High Temp. step2 Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate step1->step2  EtOH / H₂SO₄ (cat.)  Reflux step3 Ethyl 5-amino-3-chloro-2,4-difluorobenzoate step2->step3  H₂ / Pd/C  or Fe / HCl product This compound step3->product  1. NaNO₂ / H₂SO₄ (aq), 0-5°C  2. H₂O, Heat  3. Saponification (NaOH)  4. Acidification (HCl)

Caption: Proposed linear synthesis pathway (A).

Mechanistic & Strategic Discussion
  • Nitration: The initial nitration of 2,4-difluoro-3-chlorobenzoic acid is challenging due to the strong electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the carboxylic acid group, which deactivate the ring towards electrophilic aromatic substitution. [1]Therefore, harsh conditions, such as high temperatures and excess fuming nitric acid, are required to drive the reaction. The nitro group is directed to the C5 position, which is the least deactivated position available.

  • Esterification: The carboxylic acid is protected as an ethyl ester to prevent unwanted side reactions in the subsequent reduction and diazotization steps. This is a standard Fischer esterification reaction catalyzed by a strong acid. [2]3. Reduction: The nitro group is reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, typically providing high yields. [1]An alternative, classic method is the use of a metal in acid, such as iron in hydrochloric acid.

  • Diazotization and Hydrolysis: The amino group is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5°C). [1]The resulting diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the phenol. This is a well-established method for introducing a hydroxyl group onto an aromatic ring. [3]The final steps involve saponification of the ester followed by acidification to yield the target carboxylic acid.

Experimental Protocol: Pathway A

Step 1: Nitration of 2,4-Difluoro-3-chlorobenzoic acid

  • To a stirred solution of concentrated sulfuric acid (100 mL), carefully add 2,4-difluoro-3-chlorobenzoic acid (20.8 g, 0.1 mol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated nitric acid (30 mL) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the mixture to 80°C and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture and pour it carefully onto crushed ice (500 g).

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-chloro-2,4-difluoro-5-nitrobenzoic acid.

Step 2: Esterification

  • Suspend the nitrobenzoic acid from Step 1 (25.3 g, approx. 0.1 mol) in ethanol (200 mL).

  • Add concentrated sulfuric acid (5 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the residue into water (300 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitroester from Step 2 (28.1 g, approx. 0.1 mol) in ethanol (250 mL).

  • Add 10% Palladium on Carbon (Pd/C) (1.0 g).

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 6-8 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield ethyl 5-amino-3-chloro-2,4-difluorobenzoate.

Step 4: Diazotization, Hydrolysis, and Saponification

  • Dissolve the aminoester from Step 3 (25.1 g, approx. 0.1 mol) in a mixture of sulfuric acid (20 mL) and water (100 mL), cooling to 0-5°C.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at 0-5°C.

  • Slowly add the diazonium salt solution to a boiling solution of 10% aqueous sulfuric acid (150 mL).

  • After the addition is complete, reflux the mixture for 1 hour.

  • Cool the mixture and add a 20% sodium hydroxide solution until the pH is >12.

  • Reflux for an additional 2 hours to saponify the ester.

  • Cool the solution and acidify with concentrated hydrochloric acid to pH 1-2.

  • Filter the precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure this compound.

Proposed Synthesis Pathway B: Late-Stage Carboxylation

This pathway involves the synthesis of a key intermediate, 3-chloro-5-fluorophenol, followed by a regioselective carboxylation. The Kolbe-Schmitt reaction is a classic method for carboxylating phenols. [4]

Pathway_B start 3,5-Dichlorofluorobenzene step1 3-Chloro-5-fluoroaniline start->step1  Aq. NH₃ / Cu₂O  High Temp / Pressure step2 3-Chloro-5-fluorophenol step1->step2  1. NaNO₂ / H₂SO₄, 0-5°C  2. H₂O, Heat step3 Potassium 3-chloro-5-fluorophenoxide step2->step3  KOH product This compound step3->product  1. CO₂ (High Pressure, ~150°C)  2. H₃O⁺ workup

Caption: Proposed late-stage carboxylation pathway (B).

Mechanistic & Strategic Discussion
  • Intermediate Synthesis: The key intermediate, 3-chloro-5-fluorophenol, can be synthesized from various precursors. A plausible route starts with 3,5-dichlorofluorobenzene, involving a nucleophilic aromatic substitution with ammonia (catalyzed by a copper salt) to form 3-chloro-5-fluoroaniline, followed by diazotization and hydrolysis as described in Pathway A.

  • Kolbe-Schmitt Reaction: This reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide. [4]The potassium phenoxide is typically used because it favors para-carboxylation over ortho-carboxylation, which is the desired outcome in this case. [4]The reaction is performed under high pressure and elevated temperature. The strong ortho-, para-directing ability of the hydroxyl group and the fluorine atom should direct the carboxylation to the C4 position, which is para to the hydroxyl group and ortho to the fluorine. The chlorine at C3 provides some steric hindrance that may further favor carboxylation at C4 over C2.

Experimental Protocol: Pathway B (Carboxylation Step)

Step 1: Formation of Potassium Phenoxide

  • In a dry reaction vessel, dissolve 3-chloro-5-fluorophenol (14.6 g, 0.1 mol) in methanol (50 mL).

  • Add a solution of potassium hydroxide (5.6 g, 0.1 mol) in methanol (50 mL).

  • Stir for 30 minutes at room temperature.

  • Remove the solvent under reduced pressure to obtain the dry potassium 3-chloro-5-fluorophenoxide salt.

Step 2: Carboxylation

  • Place the dry phenoxide salt into a high-pressure autoclave.

  • Seal the vessel and pressurize with carbon dioxide to 100-120 atm.

  • Heat the autoclave to 150-180°C and maintain for 6-10 hours with stirring.

  • Cool the vessel to room temperature and carefully vent the excess CO₂.

  • Dissolve the solid residue in water (200 mL).

  • Acidify the aqueous solution with concentrated hydrochloric acid to pH 1-2 to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure this compound.

Data Summary

The following table summarizes the key transformations and typical conditions for the proposed pathways. Expected yields are estimated based on analogous reactions in the literature. [1][5][6]

Step No. (Pathway) Transformation Key Reagents Temp. Expected Yield
A1 Nitration Conc. HNO₃ / H₂SO₄ 80°C 85-95%
A2 Esterification EtOH, H₂SO₄ (cat.) Reflux 85-90%
A3 Reduction H₂, Pd/C RT 90-97%
A4 Diazotization/Hydrolysis NaNO₂, H₂SO₄; H₂O 0°C -> Reflux 70-80%
B1 Phenoxide Formation KOH RT Quantitative

| B2 | Carboxylation | CO₂ (High Pressure) | 150-180°C | 60-75% |

Conclusion

This guide has detailed two robust and plausible synthetic pathways for this compound.

  • Pathway A offers a highly controlled, linear approach that relies on a sequence of well-understood, high-yielding reactions. Its primary advantage is the predictable regiochemistry afforded by the diazotization/hydrolysis sequence.

  • Pathway B is more convergent but hinges on the success of the regioselective Kolbe-Schmitt carboxylation, which may require significant optimization of pressure and temperature to achieve high selectivity and yield.

The choice between these pathways will depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory. Both routes provide a strong foundation for the successful synthesis of this valuable chemical building block.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • Wikipedia. (2023). Halogenation. [Link]

  • Pawar, S. D., et al. (2014). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry, 7(1), 58-63. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. (1978). Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.

Sources

3-Chloro-5-fluoro-4-hydroxybenzoic acid solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-fluoro-4-hydroxybenzoic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the complete solubility profile of this compound, a substituted aromatic carboxylic acid. Recognizing the scarcity of publicly available empirical data for this specific molecule, this document serves as both a theoretical treatise and a practical handbook. It details the fundamental principles governing solubility, provides step-by-step, field-proven experimental protocols for determining key parameters such as intrinsic solubility (S₀), pH-dependent solubility, and pKa, and discusses the role of computational models in modern drug development. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to establish a robust and scientifically sound understanding of this compound's behavior in various solvent systems.

Introduction: The Imperative of Solubility Profiling

This compound is a halogenated phenolic acid. Its structural motifs—a carboxylic acid and a phenol—are common in pharmacologically active molecules. The precise arrangement of chloro and fluoro substituents modulates the electronic properties, lipophilicity, and acidity of the molecule, making its solubility profile non-trivial and essential to characterize.

In drug discovery and development, a compound's solubility is a cornerstone of its "developability" profile. Poor aqueous solubility is a leading cause of attrition for drug candidates, often resulting in low and erratic oral bioavailability.[1][2][3] A thorough understanding of a compound's solubility across the physiological pH range is mandated by regulatory bodies like the FDA and EMA for Biopharmaceutics Classification System (BCS) determination, which can support biowaivers and streamline development.[4][5] This guide outlines the authoritative methodologies required to generate this critical dataset.

Physicochemical Fundamentals and Molecular Structure

To understand the solubility of this compound, one must first consider its key structural features and resultant physicochemical properties.

  • Structure: C₇H₄ClFO₃

  • Molecular Weight: 190.55 g/mol [6]

  • Ionizable Groups: The molecule possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. This makes its aqueous solubility highly dependent on pH.

The solubility (S) of an ionizable acid is a function of its intrinsic solubility (S₀)—the solubility of the neutral, un-ionized form—and its acid dissociation constant(s) (pKa). The relationship is described by the Henderson-Hasselbalch equation, which dictates the ratio of ionized to un-ionized species at a given pH. For a monoprotic acid, the total solubility (S) at a given pH is:

S = S₀ * (1 + 10^(pH - pKa))

Given the two ionizable groups in this compound, its solubility profile will be more complex, showing increased solubility at pH values above each respective pKa. The carboxylic acid pKa is expected to be in the range of 3-4, while the phenolic pKa will be higher, likely in the 8-10 range. Determining these pKa values experimentally is a prerequisite for fully understanding the solubility profile.

Experimental Determination of pKa via Potentiometric Titration

The pKa is a measure of acid strength and is fundamental to predicting a molecule's charge state in solution. Potentiometric titration is the gold-standard method for its precise determination.[7][8] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Causality of Experimental Design:

The choice of potentiometric titration is based on its high precision and ability to directly measure the electrochemical potential changes during neutralization.[9] By titrating a solution of the compound, we can identify the equivalence points where the acidic protons are neutralized. The pH at the half-equivalence point provides a direct measure of the pKa.[10] For a molecule with two pKa values, two inflection points will be observed on the titration curve.

Protocol: pKa Determination by Potentiometric Titration
  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C or 37°C).[10]

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent. For aqueous pKa determination, a co-solvent like methanol may be necessary if the initial solubility is low, followed by extrapolation to 0% co-solvent.[8] A final concentration of approximately 1-10 mM is typical.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Purge the solution with nitrogen to eliminate dissolved CO₂, which can interfere with the measurement of higher pKa values.[8]

  • Titration: Add standardized 0.1 M NaOH titrant in small, precise increments using an automated titrator. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-volume points between the start and the first equivalence point, and between the first and second equivalence points. Alternatively, the inflection points of the first derivative plot (ΔpH/ΔV vs. V) identify the equivalence points.

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate pH Meter Setup Assemble Titration Cell (Constant T, N2 Purge) Calibrate->Setup PrepareSample Prepare Analyte Solution (1-10 mM) PrepareSample->Setup PrepareTitrant Prepare Standardized 0.1 M NaOH Titrate Titrate with NaOH, Record (pH, Volume) PrepareTitrant->Titrate Setup->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative EquivPoint Identify Equivalence Points Derivative->EquivPoint pKaCalc Determine pKa Values (at Half-Equivalence) EquivPoint->pKaCalc

Caption: Workflow for pKa determination by potentiometric titration.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is universally recognized as the most reliable technique for determining equilibrium (thermodynamic) solubility.[11] It involves generating a saturated solution in the presence of excess solid drug, ensuring that a true equilibrium is reached.

Causality of Experimental Design:

This method is chosen because it directly measures the saturation point of a compound in a given medium after sufficient time, reflecting the true thermodynamic equilibrium. This is distinct from kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated solutions.[11][12] For regulatory purposes, such as BCS classification, thermodynamic solubility is required.[5][13] The use of buffers at pH 1.2, 4.5, and 6.8 is stipulated by guidelines to mimic the conditions of the gastrointestinal tract.[4]

Protocol: Aqueous Solubility via Shake-Flask (ICH/WHO Guidelines)
  • Media Preparation: Prepare aqueous buffers at a minimum of three pH values: 1.2 (e.g., 0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).[5] Also, test at the pH of lowest predicted solubility based on the determined pKa values.

  • Sample Addition: Add an excess of solid this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is mandatory to confirm saturation.[14]

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[4] Agitate for a predetermined period (e.g., 24 to 72 hours). Equilibrium is confirmed by sampling at multiple time points (e.g., 24h and 48h) and ensuring the measured concentration does not change.[14]

  • Phase Separation: After equilibration, allow the vials to stand at the experimental temperature until the excess solid has settled. Alternatively, centrifuge the samples.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtrate and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not deviated significantly from the initial buffer pH.[4]

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sample Processing & Analysis A1 Prepare Buffers (pH 1.2, 4.5, 6.8, etc.) A2 Add Excess Solid Compound to Vials A1->A2 B1 Seal and Agitate (e.g., 48h at 37°C) A2->B1 B2 Confirm Equilibrium (Time Point Sampling) B1->B2 C1 Separate Phases (Settle or Centrifuge) B2->C1 C2 Filter Supernatant (0.22 µm) C1->C2 C4 Verify Final pH C1->C4 C3 Quantify Concentration (e.g., HPLC-UV) C2->C3 D1 Calculate Solubility (mg/mL or µg/mL) C3->D1 C4->D1

Caption: Experimental workflow for the Shake-Flask solubility method.

Solubility in Organic and Co-Solvent Systems

While aqueous solubility is paramount for bioavailability, solubility in organic solvents is critical for chemical synthesis, purification, and the development of amorphous solid dispersions or lipid-based formulations. A similar shake-flask protocol can be employed to determine solubility in solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Physicochemical Properties of this compound

Parameter Value Method
Molecular Formula C₇H₄ClFO₃ -
Molecular Weight 190.55 g/mol [6] Calculated
pKa₁ (Carboxylic Acid) TBD Potentiometric Titration
pKa₂ (Phenol) TBD Potentiometric Titration

| Intrinsic Solubility (S₀) | TBD | Shake-Flask (at pH < pKa₁) |

(TBD: To Be Determined Experimentally)

Table 2: pH-Solubility Profile at 37°C

pH of Medium Mean Solubility (µg/mL) ± SD (n=3) Molar Solubility (M)
1.2 TBD TBD
4.5 TBD TBD
6.8 TBD TBD

| pH of min. solubility | TBD | TBD |

The resulting pH-solubility profile is crucial for predicting the site of dissolution in the GI tract and for classifying the compound according to the BCS.

The Role of Computational Modeling

In parallel with experimental work, computational (in silico) models can provide rapid, early estimations of solubility.[15] Machine learning and quantitative structure-property relationship (QSPR) models can predict solubility based on molecular descriptors.[16][17] While these predictions do not replace experimental data, they are invaluable for prioritizing compounds in early discovery and for guiding experimental design.[18]

Conclusion

Characterizing the solubility profile of this compound is a multi-faceted process that integrates theoretical principles with rigorous experimental execution. This guide provides the necessary framework, from determining fundamental pKa values via potentiometry to establishing the definitive thermodynamic solubility profile using the shake-flask method. The data generated through these protocols are not merely academic; they are foundational to the rational development of this compound into a viable chemical product or therapeutic agent, enabling informed decisions in formulation, process chemistry, and regulatory strategy.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available at: [Link]

  • How do you perform the shake flask method to determine solubility? . Quora. Available at: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . ACS Publications. Available at: [Link]

  • This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . Analytical Chemistry. Available at: [Link]

  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks . Digital Discovery (RSC Publishing). Available at: [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms . Journal of Cheminformatics, PMC, NIH. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. Available at: [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis . Digital Discovery (RSC Publishing). Available at: [Link]

  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks . arXiv. Available at: [Link]

  • (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms . ResearchGate. Available at: [Link]

  • BCS Guideline for solubility and Dissolution . Slideshare. Available at: [Link]

  • Development of Methods for the Determination of pKa Values . PMC, NIH. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . ECETOC. Available at: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . ICH. Available at: [Link]

  • Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System . World Health Organization (WHO). Available at: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers . European Medicines Agency (EMA). Available at: [Link]

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An In-depth Technical Guide to the Biological Activity of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 3-Chloro-5-fluoro-4-hydroxybenzoic acid. While direct experimental data for this specific compound is limited, this document synthesizes information from structurally related analogs to build a robust profile of its likely pharmacological and toxicological properties. The primary focus is on its hypothesized role as a selective G-protein coupled receptor 81 (GPR81) agonist, with further exploration into its potential antimicrobial, enzyme inhibitory, and cytotoxic effects. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships that govern the biological functions of halogenated hydroxybenzoic acids and providing a framework for future experimental investigation.

Introduction and Physicochemical Properties

This compound is a halogenated derivative of 4-hydroxybenzoic acid. The introduction of chloro and fluoro substituents onto the benzene ring is anticipated to significantly modulate its physicochemical properties and, consequently, its biological activity. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates[1].

PropertyValueSource
Molecular Formula C₇H₄ClFO₃PubChem
Molecular Weight 190.55 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 455-57-2PubChem
Appearance Solid (predicted)---
Solubility Sparingly soluble in water; soluble in polar organic solvents (predicted)[1]---

Potent and Selective GPR81 Agonism: A Primary Hypothesized Activity

The most compelling evidence for the biological activity of this compound comes from its close structural analog, 3-chloro-5-hydroxybenzoic acid, which has been identified as a potent and selective agonist of the G-protein coupled receptor 81 (GPR81), also known as the lactate receptor[2][3].

The Role of GPR81 in Metabolic Regulation

GPR81 is predominantly expressed in adipocytes and is activated by its endogenous ligand, lactate. Activation of GPR81 in adipose tissue leads to the inhibition of lipolysis, the process by which triglycerides are broken down to release free fatty acids into the bloodstream. By reducing the levels of circulating free fatty acids, GPR81 activation presents a potential therapeutic strategy for dyslipidemia[2].

Structure-Activity Relationship of Substituted Benzoic Acids at GPR81

Studies on a series of substituted 3-hydroxybenzoic acids have revealed key structural features for GPR81 agonism. Halogenation at the 5-position significantly increases GPR81 activity compared to the parent compound, 3,5-dihydroxybenzoic acid. The chloro-derivative, 3-chloro-5-hydroxybenzoic acid, was found to have the best potency in this series[2].

CompoundR-group at C5EC₅₀ (μM) for human GPR81
3,5-dihydroxybenzoic acidOH377
3-chloro-5-hydroxybenzoic acid Cl 16
3-bromo-5-hydroxybenzoic acidBr~20
3-iodo-5-hydroxybenzoic acidI~30

Data adapted from Dvorak et al., 2012.[2]

Given that fluorine is also a halogen, it is highly probable that this compound will also act as a GPR81 agonist. The strong electron-withdrawing nature of fluorine may further influence its binding affinity and efficacy at the receptor.

Proposed Signaling Pathway

The activation of GPR81 by an agonist like this compound is expected to initiate a Gαi-mediated signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in the activity of hormone-sensitive lipase.

GPR81_Signaling_Pathway cluster_membrane Cell Membrane GPR81 GPR81 G_protein Gαi/βγ GPR81->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist 3-Chloro-5-fluoro- 4-hydroxybenzoic acid Agonist->GPR81 Binds G_protein->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes

Caption: Proposed GPR81 signaling pathway upon agonist binding.

Potential Antimicrobial Activity

Halogenated phenolic compounds are known to possess antimicrobial properties. The biological activity of these compounds is often related to their ability to disrupt cell membranes and interfere with essential cellular processes.

General Antimicrobial Effects of Halogenated Benzoic Acids

Derivatives of benzoic acid with halogen substituents have demonstrated inhibitory activity against a range of bacteria. For instance, di- and tri-halogenated derivatives have shown potent activity against various bacterial strains[4]. The presence of both chloro and fluoro groups in this compound suggests it may exhibit antimicrobial effects. Fluorinated benzoic acid derivatives, in particular, have been investigated as antibacterial agents[5][6][7].

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of phenolic compounds is often attributed to their ability to increase the permeability of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death. The lipophilicity of the compound, which is influenced by halogenation, plays a crucial role in its ability to interact with the lipid bilayer of the cell membrane.

Potential for Enzyme Inhibition

The structure of this compound, a substituted benzoic acid, makes it a candidate for enzyme inhibition. Benzoic acid and its derivatives are known to inhibit various enzymes, and the nature and position of substituents on the benzene ring can confer specificity and potency.

For example, hydroxybenzoic acids have been shown to inhibit acetylcholinesterase, a key enzyme in the nervous system[8]. Furthermore, halogenated benzoic acids have been investigated as inhibitors of enzymes such as carboxylesterases and those involved in coenzyme Q biosynthesis[9]. The electron-withdrawing properties of the chloro and fluoro substituents in this compound could enhance its interaction with the active sites of certain enzymes.

Cytotoxicity and Safety Considerations

Halogenated phenolic compounds can exhibit cytotoxicity, and their toxicity is often related to their lipophilicity and reactivity[10]. Studies on halogenated phenols have shown that these compounds can induce mitochondrial dysfunction and oxidative stress[10][11]. The cytotoxicity of halogenated benzenes has been correlated with their octanol/water partition coefficient (logP), indicating that hydrophobicity is a key determinant of their biological activity[12]. Therefore, it is essential to evaluate the cytotoxic potential of this compound in relevant cell-based assays.

Experimental Protocols

The following are generalized protocols for investigating the hypothesized biological activities of this compound.

GPR81 Activation Assay (cAMP Measurement)

This protocol outlines a method to determine the agonist activity of the compound at the GPR81 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

GPR81_Assay_Workflow Start Start Cell_Culture Culture GPR81-expressing cells (e.g., CHO-K1) Start->Cell_Culture Plating Plate cells in a 96-well plate Cell_Culture->Plating Incubation1 Incubate for 24 hours Plating->Incubation1 Treatment Treat cells with Forskolin and varying concentrations of This compound Incubation1->Treatment Incubation2 Incubate for 30 minutes Treatment->Incubation2 Lysis Lyse cells Incubation2->Lysis cAMP_Measurement Measure intracellular cAMP levels (e.g., using a competitive immunoassay) Lysis->cAMP_Measurement Analysis Analyze data to determine EC₅₀ cAMP_Measurement->Analysis End End Analysis->End

Caption: Workflow for GPR81 activation assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Grow bacterial strains in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Enzyme Inhibition Assay

This is a template protocol that can be adapted for a specific enzyme of interest.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Assay Reaction: In a microplate, combine the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, this compound is strongly hypothesized to be a selective GPR81 agonist with potential applications in the treatment of metabolic disorders. Furthermore, its halogenated phenolic structure suggests plausible antimicrobial, enzyme inhibitory, and cytotoxic properties that warrant experimental investigation. Future research should focus on the synthesis and in vitro and in vivo characterization of this compound to validate these hypothesized activities and to fully elucidate its therapeutic potential and toxicological profile.

References

  • Dvorak, C. A., et al. (2012). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Medicinal Chemistry Letters, 3(8), 637-639. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637-1642. Available at: [Link]

  • Dvorak, C. A., et al. (2012). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015.
  • Pierrel, F., et al. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers in Physiology. Available at: [Link]

  • O'Brien, P. J. (2000). A review of the effects of fluorine in dental and other tissues. Journal of Fluorine Chemistry, 106(2), 147-153.
  • Zuccarello, G., et al. (1997). Cytotoxicity of halogenated benzenes and its relationship with logP. Toxicology in Vitro, 11(5), 673-677. Available at: [Link]

  • Kawai, K., et al. (1987). Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. Journal of Pharmacobio-Dynamics, 10(11), 637-643. Available at: [Link]

  • Yang, M., et al. (2020). Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. Chemical Research in Toxicology, 33(5), 1144-1152. Available at: [Link]

  • ResearchGate. (2016). Fluorine substituent effects (on bioactivity). Available at: [Link]

  • ResearchGate. (2019). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Available at: [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Chemical Society of Pakistan, 42(5), 784-790. Available at: [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Available at: [Link]

  • Michalak, K., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. Molecules, 27(12), 3848. Available at: [Link]

  • Wyrzykowska, E., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Journal of Environmental Science and Health, Part B, 56(8), 735-743. Available at: [Link]

  • Fazzari, J., et al. (2021). The Crosstalk between GPR81/IGFBP6 Promotes Breast Cancer Progression by Modulating Lactate Metabolism and Oxidative Stress. Cancers, 13(21), 5488. Available at: [Link]

  • ResearchGate. (2022). The effect of hydroxylation on the benzene ring on the inhibition of α-amylase by benzoic acid and its derivatives. Available at: [Link]

  • Sharma, P., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Tams, D. M., et al. (2022). Prevention of Cell Death by Activation of Hydroxycarboxylic Acid Receptor 1 (GPR81) in Retinal Explants. International Journal of Molecular Sciences, 23(13), 7349. Available at: [Link]

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An In-depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-chloro-5-fluoro-4-hydroxybenzoic acid, its derivatives, and analogs. We will delve into the synthesis, physicochemical properties, and, most importantly, the burgeoning potential of these compounds in modern drug discovery. This document is designed to be a valuable resource for researchers and professionals in the pharmaceutical and life sciences sectors, offering both foundational knowledge and actionable insights for leveraging this chemical scaffold in therapeutic development.

Introduction: The Strategic Importance of Halogenated Benzoic Acids in Medicinal Chemistry

Benzoic acid derivatives are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the benzoic acid scaffold can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications are critical in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

The subject of this guide, this compound, is a polysubstituted aromatic carboxylic acid with a unique arrangement of functional groups that makes it a compelling starting point for the synthesis of novel therapeutic agents. The presence of both a chloro and a fluoro group, in addition to a hydroxyl moiety, offers multiple avenues for derivatization and fine-tuning of biological activity.

Physicochemical Properties of the Core Scaffold: this compound

A thorough understanding of the core molecule's properties is fundamental to its application in drug design and synthesis.

PropertyValueSource
Molecular Formula C₇H₄ClFO₃
Molecular Weight 190.55 g/mol
IUPAC Name This compound
CAS Number 455-57-2
Appearance Solid (predicted)
Solubility Information not available
Melting Point Information not available
pKa Information not available

Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis of the Core Scaffold and Key Intermediates

Retrosynthetic Analysis of a Model Analog

A logical approach to the synthesis of halogenated hydroxybenzoic acids often involves the strategic introduction of substituents onto a simpler aromatic precursor. The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlorobenzoic acid demonstrates a robust strategy involving nitration, esterification, reduction, diazotization, and hydrolysis.[3][4]

G Target Molecule 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid Intermediate_1 Ethyl 5-amino-3-chloro-2,4-difluorobenzoate Target Molecule->Intermediate_1 Diazotization & Hydrolysis Intermediate_2 3-Chloro-2,4-difluoro-5-nitrobenzoic acid Intermediate_1->Intermediate_2 Reduction of Nitro Group Starting Material 2,4-Difluoro-3-chlorobenzoic acid Intermediate_2->Starting Material Nitration & Esterification

Caption: Retrosynthetic analysis for a related halogenated hydroxybenzoic acid.

General Experimental Protocol for Analog Synthesis

The following is a generalized, step-by-step methodology based on the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which can serve as a starting point for the development of a protocol for this compound.[3][4]

Step 1: Nitration and Esterification

  • To a solution of the starting substituted benzoic acid in a suitable solvent (e.g., concentrated sulfuric acid), add a nitrating agent (e.g., concentrated nitric acid) dropwise at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Pour the reaction mixture onto ice and filter the resulting precipitate.

  • The crude nitro-substituted benzoic acid is then esterified, for example, by refluxing in ethanol in the presence of a catalytic amount of sulfuric acid.

Step 2: Reduction of the Nitro Group

  • The nitro-ester intermediate is dissolved in a suitable solvent (e.g., ethanol).

  • A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, is introduced.

  • The reaction is stirred under a hydrogen atmosphere until the reduction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the amino-ester.

Step 3: Diazotization and Hydrolysis

  • The amino-ester is dissolved in an acidic aqueous solution (e.g., aqueous hypophosphorous acid).

  • A solution of sodium nitrite is added dropwise at a low temperature (0-5 °C) to form the diazonium salt.

  • The reaction mixture is then warmed to allow for the hydrolysis of the diazonium salt to the corresponding hydroxyl group.

  • The final product is isolated by extraction and purified by recrystallization.

Derivatization Strategies for Drug Discovery

The this compound scaffold offers several reactive sites for derivatization, allowing for the systematic exploration of chemical space to generate libraries of compounds with diverse biological activities. The primary points for modification are the carboxylic acid and the hydroxyl group.

Esterification and Amidation of the Carboxylic Acid

Modification of the carboxylic acid moiety to form esters and amides is a common strategy to alter a compound's polarity, solubility, and cell permeability.

  • Esterification: Reaction of the carboxylic acid with various alcohols in the presence of an acid catalyst or a coupling agent can yield a diverse library of esters.

  • Amidation: Coupling of the carboxylic acid with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) can generate a library of amides.

Etherification of the Hydroxyl Group

The phenolic hydroxyl group can be converted to an ether to modulate the compound's hydrogen-bonding capacity and lipophilicity. This can be achieved through Williamson ether synthesis, reacting the deprotonated hydroxyl group with an alkyl halide.

G Core Scaffold 3-Chloro-5-fluoro-4- hydroxybenzoic Acid Esterification Ester Derivatives Core Scaffold->Esterification R-OH, H+ Amidation Amide Derivatives Core Scaffold->Amidation R-NH2, Coupling Agent Etherification Ether Derivatives Core Scaffold->Etherification R-X, Base Derivatives Diverse Library of Bioactive Compounds Esterification->Derivatives Amidation->Derivatives Etherification->Derivatives

Caption: Derivatization strategies for the this compound scaffold.

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of this compound are limited in the public domain, the broader class of substituted benzoic acids has demonstrated a wide range of pharmacological activities.[1] This suggests a promising therapeutic potential for novel compounds derived from this scaffold.

Antimicrobial Activity

Substituted benzoic acid derivatives have been investigated for their antimicrobial properties. For instance, sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have shown activity against both Gram-positive and Gram-negative bacteria, as well as some mycobacterial strains.[5] The mechanism of action for many benzoic acid derivatives as antimicrobial agents involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry. Fluoroquinolone derivatives, which can be synthesized from halogenated benzoic acids, have shown promising antiproliferative effects against various cancer cell lines.[6] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerase II.

A recent study on 5-((Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylideneamino)-2-chlorobenzoic acid derivatives demonstrated their potential as anticancer agents against a panel of human cancer cell lines.[1] This highlights the potential for derivatives of this compound to be developed as novel oncology therapeutics.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has been shown to exhibit anti-inflammatory effects in lipopolysaccharide-activated microglial cells.[7] This compound was found to inhibit the production of pro-inflammatory mediators by suppressing the MAPK and NF-κB signaling pathways.[7] This suggests that derivatives of this compound could be explored for the treatment of inflammatory conditions.

Future Directions and Conclusion

This compound represents a promising and underexplored scaffold for the development of novel therapeutic agents. The unique combination of functional groups provides a versatile platform for the synthesis of diverse chemical libraries. While direct biological data for derivatives of this specific core are currently scarce, the well-established and varied bioactivities of related substituted benzoic acids strongly suggest a high potential for the discovery of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on:

  • The development and optimization of a robust and scalable synthesis protocol for this compound.

  • The systematic synthesis and characterization of diverse libraries of ester, amide, and ether derivatives.

  • Comprehensive in vitro and in vivo screening of these derivatives to identify lead compounds with potent and selective biological activities.

  • Elucidation of the mechanisms of action and identification of the specific molecular targets and signaling pathways modulated by these novel compounds.

This in-depth technical guide serves as a foundational resource to stimulate and guide further research and development efforts in this promising area of medicinal chemistry. The strategic exploration of this compound derivatives holds significant potential for the discovery of the next generation of innovative medicines.

References

  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-171. Available at: [Link]

  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • PubMed. (2016). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]

  • MDPI. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • PubMed. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available at: [Link]

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Methodological & Application

Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic acid, a valuable substituted aromatic acid for research and development in pharmaceuticals and materials science. The described protocol is based on the carboxylation of 2-chloro-6-fluorophenol, a common synthetic precursor. This application note details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and expected outcomes. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Substituted benzoic acids are fundamental building blocks in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This compound, with its specific substitution pattern of halogen and hydroxyl groups, presents a unique scaffold for further chemical modification. The strategic placement of chloro and fluoro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This protocol outlines a robust and reproducible method for the synthesis of this important chemical entity.

The synthetic strategy employed is a modification of the Kolbe-Schmitt reaction, a well-established carboxylation method.[1][2][3][4][5] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[2] In this application, we will generate the phenoxide from 2-chloro-6-fluorophenol, which will then be carboxylated under pressure.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Reaction_Scheme reactant 2-Chloro-6-fluorophenol intermediate Sodium 2-chloro-6-fluorophenoxide reactant->intermediate 1. NaOH product This compound intermediate->product 2. CO2, pressure, heat 3. H+ (acidification)

Caption: Overall reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity
2-Chloro-6-fluorophenol2040-90-6146.55>98%
Sodium Hydroxide (NaOH)1310-73-240.00>97%
Carbon Dioxide (CO2)124-38-944.01High Purity
Hydrochloric Acid (HCl)7647-01-036.4637% (concentrated)
Ethyl Acetate141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04ACS Grade
Equipment
  • High-pressure autoclave reactor with stirrer and temperature control

  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

  • Fume hood

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Phenoxide Formation:

    • In a 250 mL round-bottom flask, dissolve 14.65 g (0.1 mol) of 2-chloro-6-fluorophenol in 100 mL of water.

    • Slowly add 4.0 g (0.1 mol) of sodium hydroxide pellets while stirring. The dissolution of NaOH is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

    • Stir the mixture until all the sodium hydroxide has dissolved and a clear solution of sodium 2-chloro-6-fluorophenoxide is formed.

  • Carboxylation:

    • Transfer the phenoxide solution to a high-pressure autoclave reactor.

    • Seal the reactor and purge with nitrogen gas to remove any residual air.

    • Pressurize the reactor with carbon dioxide to 5-10 atm.

    • Heat the reactor to 120-150 °C while stirring. Maintain these conditions for 4-6 hours. The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by TLC or HPLC.

  • Work-up and Acidification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO2 pressure in a fume hood.

    • Transfer the reaction mixture to a 500 mL beaker.

    • While stirring, slowly add concentrated hydrochloric acid dropwise to acidify the mixture to a pH of 1-2. A precipitate of the crude product will form.

  • Extraction and Isolation:

    • Cool the acidified mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water (2 x 50 mL) to remove any inorganic salts.

    • Transfer the crude solid to a separatory funnel containing 150 mL of ethyl acetate and 100 mL of water. Shake vigorously and allow the layers to separate.

    • Collect the organic layer and extract the aqueous layer with an additional 50 mL of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal and Purification:

    • Filter off the sodium sulfate and remove the ethyl acetate using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system such as an ethanol/water or toluene/hexanes mixture.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the functional groups.

PropertyExpected Value
Molecular Formula C₇H₄ClFO₃[6]
Molecular Weight 190.55 g/mol [6]
Appearance White to off-white solid
Purity (by HPLC) >95%

Safety Precautions

This compound is a hazardous substance. [6]

  • GHS Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All operations should be conducted in a fume hood.[7][8]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of chemical waste according to local regulations.

2-Chloro-6-fluorophenol is also a hazardous substance. [9]

  • GHS Hazard Statements: Harmful if swallowed, causes severe skin burns and eye damage, suspected of causing genetic defects, suspected of damaging fertility or the unborn child, and is toxic to aquatic life with long-lasting effects.[9]

Always consult the Safety Data Sheet (SDS) for all chemicals before use. [7][8][10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete phenoxide formationEnsure all NaOH has dissolved before proceeding.
Insufficient CO2 pressure or temperatureVerify the pressure and temperature settings on the autoclave.
Leak in the autoclaveCheck the seals of the reactor.
Impure product Incomplete reactionIncrease the reaction time or temperature.
Inefficient purificationOptimize the recrystallization solvent system.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research needs. The principles of the Kolbe-Schmitt reaction are effectively applied to achieve the desired carboxylation of the substituted phenol.

References

  • Kolbe–Schmitt reaction. In: Wikipedia. Accessed January 19, 2026. [Link]

  • Kolbe's Reaction Mechanism. BYJU'S. Accessed January 19, 2026. [Link]

  • Kolbe schmitt reaction. SlideShare. Published July 16, 2019. Accessed January 19, 2026. [Link]

  • Kolbe's Reaction. GeeksforGeeks. Updated July 23, 2025. Accessed January 19, 2026. [Link]

  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Testbook. Accessed January 19, 2026. [Link]

  • This compound. PubChem. Accessed January 19, 2026. [Link]

  • Zhang, L., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry. 2021;7. doi:10.1177/20563051211006509
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Accessed January 19, 2026. [Link]

  • Preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Accessed January 19, 2026. [Link]

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. Accessed January 19, 2026. [Link]

  • Gu, M., & Cheng, Z. Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Journal of Materials Science and Chemical Engineering. 2015;3(1):78-83. doi:10.4236/msce.2015.31015
  • p-HYDROXYBENZOIC ACID. Organic Syntheses. Accessed January 19, 2026. [Link]

  • Carboxylation of phenol with sodium ethyl carbonate under MW irradiation. ResearchGate. Accessed January 19, 2026. [Link]

  • Prepn process of 2-fluoro-6-chlorophenol.

Sources

HPLC analysis of 3-Chloro-5-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the HPLC Analysis of 3-Chloro-5-fluoro-4-hydroxybenzoic acid

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As a halogenated benzoic acid derivative, this compound is of interest in synthetic chemistry and pharmaceutical development as a potential building block or intermediate. The developed method utilizes reverse-phase chromatography with a C18 stationary phase and a photodiode array (PDA) detector, ensuring high specificity, accuracy, and precision. This document provides a detailed protocol, the rationale behind the method development choices, and a comprehensive validation summary according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Properties

This compound is a polysubstituted aromatic carboxylic acid. Its accurate quantification is essential for reaction monitoring, purity assessment, and quality control in research and manufacturing settings. The presence of both a carboxylic acid and a phenolic hydroxyl group makes the molecule ionizable, a critical factor in developing a reliable HPLC separation method.

Analyte Physicochemical Profile:

PropertyValueSource
Molecular Formula C₇H₄ClFO₃[1]
Molecular Weight 190.55 g/mol [1]
Structure Chemical structure of this compoundPubChem
Calculated XLogP3 1.8[1]
Functional Groups Carboxylic Acid, Phenolic Hydroxyl, Chloro, Fluoro[1]

The molecule's moderate polarity (XLogP3 of 1.8) and acidic nature dictate the chromatographic strategy. Reverse-phase HPLC is the most suitable approach, where retention is governed by hydrophobic interactions.[2]

Method Development: Rationale and Strategy

The primary goal was to develop a method that provides a sharp, symmetrical peak with a reproducible retention time, free from interference. The strategy was based on controlling the analyte's ionization state to achieve optimal interaction with the stationary phase.

Selection of Chromatographic Mode and Stationary Phase

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the dominant mode for analyzing pharmaceutical compounds and related substances due to its versatility and reliability.[2][3] Given the analyte's structure, a non-polar stationary phase is required to retain the molecule from a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilane) column was selected as the first choice.[4] C18 columns are widely used and provide excellent hydrophobic retention for a broad range of molecules, including aromatic acids.[5][6][7][8] The high surface area and carbon load of C18 phases ensure sufficient interaction with the analyte for robust separation.[5]

Mobile Phase Optimization: The Critical Role of pH

The most critical parameter for the analysis of this compound is the mobile phase pH. As an ionizable compound, its retention behavior is highly dependent on the pH of the mobile phase.[9][10][11]

  • Ion Suppression: The analyte possesses two acidic protons (carboxylic and phenolic). In an unbuffered or neutral mobile phase, the molecule would exist in an ionized (deprotonated) state. This ionized form is highly polar and would exhibit very little or no retention on a C18 column, eluting at or near the void volume.[10][12] To enhance retention and ensure a single, stable chemical form, the principle of ion suppression is employed. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the equilibrium is shifted to the protonated, neutral form.[12][13] This neutral form is significantly more hydrophobic, leading to increased retention and improved peak shape.[9]

  • Acid Modifier: Formic acid (0.1%) was chosen to acidify the aqueous portion of the mobile phase. It is a volatile modifier, making the method compatible with mass spectrometry (MS) detection if required, and effectively lowers the pH to approximately 2.8-3.8, which is well within the stable operating range for most silica-based C18 columns.[3][13]

  • Organic Modifier: Acetonitrile was selected as the organic solvent. It generally provides sharp peaks, has a low UV cutoff, and is a common choice for RP-HPLC.[14][15] A gradient elution, starting with a lower concentration of acetonitrile and increasing over time, was chosen to ensure the elution of the analyte with a good peak shape and to clean the column of any less polar impurities.

Detector Selection

A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), was chosen for this analysis.[16][17] The key advantages of a PDA detector include:

  • Multi-Wavelength Detection: It acquires absorbance data across a wide range of UV-Vis wavelengths simultaneously.[18][19] This allows for the determination of the optimal detection wavelength (λ-max) for maximum sensitivity.

  • Peak Purity Analysis: The detector provides UV spectra for any point across a chromatographic peak. This spectral information is invaluable for assessing peak purity and identifying co-eluting impurities.[19][20]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade, ~99%)

    • This compound reference standard (>98% purity)

  • Labware: Volumetric flasks, autosampler vials, analytical balance.

Chromatographic Conditions

The optimized method parameters are summarized in the table below.

ParameterCondition
Column Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 30% B; 12.1-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 265 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

  • Diluent: Prepare a mixture of Water:Acetonitrile (70:30 v/v) with 0.1% Formic Acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability and Method Validation

To ensure the method is fit for its intended purpose, a system suitability test must be performed before analysis, and the method must be validated according to ICH Q2(R2) guidelines.[21][22]

System Suitability Test (SST)

Inject the Working Standard Solution (100 µg/mL) six times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Method Validation Summary

The method was validated for specificity, linearity, accuracy, precision, and range.

Validation ParameterResult
Specificity No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.999.
Linearity (Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) Repeatability (n=6): 0.8%; Intermediate Precision (n=12): 1.2%
Limit of Quantitation (LOQ) 10 µg/mL
Limit of Detection (LOD) 3 µg/mL

This validation demonstrates that the analytical procedure is suitable for the quantification of this compound.[23][24][25]

Workflow and Data Processing

The overall workflow for the analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A and B) sys_setup System Equilibration (15 min) prep_mobile->sys_setup prep_std Prepare Standard and Sample Solutions sys_suit System Suitability Test (6 Injections) prep_std->sys_suit sys_setup->sys_suit Equilibrated System analyze Inject Blank, Standards, and Samples sys_suit->analyze SST Passed integrate Integrate Chromatograms analyze->integrate quantify Quantify Analyte (External Standard Method) integrate->quantify report Generate Final Report quantify->report

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The reverse-phase HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The use of an acidified mobile phase provides excellent peak shape and reproducible retention by suppressing the ionization of the analyte. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications.

References

  • Phenomenex. Reversed Phase HPLC Columns.
  • SCION Instruments. Diode Array Detector HPLC | DAD.
  • Thermo Fisher Scientific.
  • FUJIFILM Wako Chemicals.
  • GenTech Scientific. A Brief Overview of PDA Detectors in HPLC.
  • Contract Testing Laboratories of America. HPLC Analysis with Diode Array Detection.
  • Phenomenex. Types of HPLC Detectors.
  • Labcompare. Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection.
  • Hawach Scientific. Reverse Phase HPLC Column.
  • GL Sciences.
  • Agilent.
  • Veeprho.
  • Pharmaguideline.
  • PharmaGuru.
  • Sepax Technologies. C18 Reversed Phase HPLC Columns.
  • Biotage.
  • PubChem. This compound.
  • Acta Scientific.
  • Quora. How do you choose a mobile phase in HPLC?
  • Alwsci.
  • LCGC International.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Welch Materials.
  • ChemSrc. This compound CAS 455-57-2.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • AMS Biopharma.
  • Chrom Tech, Inc.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Thieme Chemistry. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • ICH.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

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Structural Elucidation of 3-Chloro-5-fluoro-4-hydroxybenzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and theoretical framework for the structural characterization of 3-Chloro-5-fluoro-4-hydroxybenzoic acid, a substituted aromatic compound of interest in medicinal chemistry and materials science. We delve into the principles of ¹H and ¹³C NMR spectroscopy, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation. This note is designed to equip researchers with the necessary knowledge to verify the chemical identity and purity of this and structurally related molecules with high confidence.

Introduction: The Need for Precise Characterization

This compound is a halogenated aromatic carboxylic acid. Its multifunctional nature—featuring chloro, fluoro, hydroxyl, and carboxyl groups—makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The precise arrangement of these substituents on the benzene ring is critical to its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note serves as an authoritative guide to its complete NMR characterization.

Foundational Principles: Predicting the NMR Spectrum

Before any experiment, a theoretical analysis of the molecule's structure allows us to predict the expected NMR spectrum. This is grounded in the fundamental principle that the chemical shift (δ) of a nucleus is highly sensitive to its electronic environment. Electron-withdrawing groups (like -Cl, -F, -COOH) deshield nearby nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups (-OH) tend to shield them, causing an upfield shift.

Molecular Structure:

The structure of this compound, with IUPAC numbering, is shown below. This molecule lacks any plane of symmetry, meaning every carbon atom and each of the two aromatic protons are chemically unique and should produce distinct signals.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Predictions
  • Aromatic Protons (H2, H6): Two signals are expected in the aromatic region (typically 6.5-8.5 ppm). Due to the surrounding electron-withdrawing groups, these will be downfield.

    • Splitting: The signal for H2 will be split by H6 (a small ⁴J meta-coupling) and by the fluorine at C5 (a ⁴J H-F coupling). This should result in a doublet of doublets (dd). Similarly, H6 will be split by H2 (meta-coupling) and the fluorine at C5 (a larger ³J ortho-coupling), also likely appearing as a doublet of doublets.

  • Labile Protons (-OH, -COOH): Two broad singlet signals are expected for the hydroxyl and carboxylic acid protons. Their chemical shifts are highly dependent on concentration, temperature, and solvent. In DMSO-d₆, they are readily observable and do not exchange as rapidly as in other solvents like CDCl₃. The carboxylic acid proton is highly deshielded and will appear far downfield (>10 ppm).

¹³C NMR Predictions
  • Aromatic & Carboxyl Carbons: Seven unique signals are expected.

    • The carboxyl carbon (C7) will be downfield (~165-175 ppm).

    • The six aromatic carbons will appear between ~100-160 ppm.

    • C-F Coupling: The most distinct feature will be the signal for C5, which is directly bonded to fluorine. It will appear as a large doublet due to one-bond ¹J C-F coupling (typically >240 Hz). Other carbons (C4, C6, and C2) will also show smaller couplings to fluorine (²J, ³J, and ⁴J respectively), which can be resolved with good instrument resolution.[1]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure high-quality, reproducible data. Each step includes causality to explain its importance.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition weigh 1. Weigh Sample (10-20 mg for ¹H, 50+ mg for ¹³C) Causality: Ensures sufficient signal-to-noise. dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) Causality: DMSO-d₆ solubilizes polar analytes and preserves labile proton signals. weigh->dissolve filter 3. Filter Solution (Pipette with glass wool plug) Causality: Removes particulates that degrade magnetic field homogeneity and spectral resolution. dissolve->filter transfer 4. Transfer to NMR Tube Causality: Proper filling avoids vortexing issues during spinning. filter->transfer insert 5. Insert & Lock/Shim Causality: Locking provides a field frequency reference; shimming optimizes field homogeneity for sharp lines. transfer->insert acquire_h1 6. Acquire ¹H Spectrum (Standard parameters) Causality: Quick survey scan to confirm sample integrity and concentration. insert->acquire_h1 acquire_c13 7. Acquire ¹³C Spectrum (Proton-decoupled) Causality: Provides carbon backbone information. Decoupling simplifies spectrum to singlets (or doublets if C-F coupled). acquire_h1->acquire_c13

Caption: Experimental workflow for NMR characterization.

Part A: Sample Preparation
  • Weighing the Analyte: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

    • Insight: While a ¹H spectrum can be obtained on <5 mg, a higher concentration (~15 mg) ensures signals are well above the baseline noise and any residual solvent signals. For the much less sensitive ¹³C nucleus, a near-saturated solution is ideal to minimize acquisition time.[2]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. Vortex gently until the solid is completely dissolved.

    • Insight: DMSO-d₆ is the solvent of choice. Its high polarity readily dissolves the analyte, and its ability to hydrogen bond slows the chemical exchange of the -OH and -COOH protons, allowing them to be observed as distinct, albeit often broad, signals.[3][4]

  • Filtration (Critical Step): Take a Pasteur pipette and firmly pack a small plug of glass wool or a specialized filter into the tip. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.

    • Insight: This step is non-negotiable for high-resolution spectra. Suspended microscopic dust or undissolved particles will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming.

  • Final Check: Ensure the sample height in the NMR tube is approximately 4-5 cm, which is optimal for the detection region of most NMR probes. Cap the tube securely.

Part B: NMR Data Acquisition

The following parameters are provided as a robust starting point for a 400 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from DMSO-d₆ and perform automatic or manual shimming to optimize the magnetic field homogeneity. A good shim is validated by a sharp, symmetric signal for the residual solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 2 seconds. (For purely qualitative scans, 1s is sufficient; for accurate integration, 5x the longest T1 is needed).

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

Data Analysis and Structural Verification

Predicted ¹H NMR Data

The analysis of the ¹H NMR spectrum provides direct confirmation of the proton framework. The predicted chemical shifts and coupling constants are summarized below.

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
-COOH> 12.0broad singlet-1H
-OH~10.0 - 11.5broad singlet-1H
H6~7.8 - 8.0dd³JH6-F5 ≈ 6-9 Hz, ⁴JH6-H2 ≈ 2-3 Hz1H
H2~7.6 - 7.8dd⁴JH2-F5 ≈ 2-4 Hz, ⁴JH2-H6 ≈ 2-3 Hz1H
  • Interpretation Insights:

    • The relative positions of H2 and H6 are determined by the additive effects of the substituents. The -COOH group strongly deshields the ortho proton (H6), while the -Cl deshields H2. The ortho H-F coupling (³JH6-F5) is expected to be significantly larger than the meta H-F coupling (⁴JH2-F5).[1] This difference is key to unambiguously assigning the two aromatic signals.

    • The observation of two distinct broad singlets for the acid and phenol protons, along with the two aromatic doublets of doublets, integrating to a 1:1:1:1 ratio, provides powerful evidence for the proposed structure.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C spectrum confirms the carbon skeleton and the position of the fluorine substituent.

Assigned CarbonPredicted δ (ppm)Multiplicity (from ¹⁹F)Coupling Constant(s) (J, Hz)
C7 (-COOH)~166s-
C5~155d¹JC5-F5 ≈ 245 Hz
C4~148d²JC4-F5 ≈ 12-15 Hz
C3~125s(⁵JC3-F5 likely unresolved)
C1~123s(³JC1-F5 likely small)
C6~120d²JC6-F5 ≈ 20-25 Hz
C2~118d³JC2-F5 ≈ 3-5 Hz
  • Interpretation Insights:

    • The defining feature is the large one-bond C-F coupling constant for C5, which immediately identifies the carbon atom bonded to fluorine.[1]

    • The two-bond couplings (²J) to the adjacent carbons (C4 and C6) are also significant and readily observable. Their relative magnitudes can further confirm assignments.

    • The presence of seven distinct signals, with the C5 signal appearing as a large doublet, is a definitive fingerprint for this compound.

Conclusion

The ¹H and ¹³C NMR spectroscopic techniques, when applied with a robust experimental protocol and a solid theoretical understanding, provide a complete and unambiguous structural characterization of this compound. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns (especially the characteristic H-F and C-F couplings), researchers can confidently verify the identity, purity, and isomeric integrity of their material, which is a critical step in any drug discovery or chemical development pipeline.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information for a related publication showing NMR data for substituted benzoic acids. [Link]

  • Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Hoye, T. R., et al. "Substituent Effects in NMR Spectroscopy." J. Org. Chem. (This is a conceptual citation representing the body of literature on the topic). A representative article on substituent effects can be found on platforms like ResearchGate. [Link]

  • University of Reading. NMR Sample Preparation. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

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Application Note: Quantitative Analysis of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-fluoro-4-hydroxybenzoic acid is a halogenated aromatic organic acid of increasing interest in pharmaceutical and chemical research. Its unique substitution pattern presents specific analytical challenges requiring a robust and sensitive method for accurate quantification. This application note details a comprehensive protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology outlined herein provides the necessary specificity and sensitivity for the determination of this analyte in complex matrices, which is crucial for drug development and safety assessment.

The acidic nature of the carboxyl and hydroxyl groups, combined with the electronegative halogen substituents, dictates the chromatographic and mass spectrometric behavior of the molecule. This guide provides a detailed workflow, from sample preparation to data analysis, and explains the scientific rationale behind the chosen parameters to ensure reliable and reproducible results.

Chemical Properties of this compound [1]

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₇H₄ClFO₃PubChem[1]
Molecular Weight 190.55 g/mol PubChem[1]
Monoisotopic Mass 189.9833 DaPubChem[1]
IUPAC Name This compoundPubChem[1]

These properties, particularly the molecular weight and formula, are essential for the setup of the mass spectrometer.

Experimental Workflow

A systematic approach is crucial for the accurate analysis of this compound. The following sections detail the optimized protocol.

Part 1: Sample Preparation

Given that organic acids are often present in complex biological or chemical matrices, a simple yet effective sample preparation is necessary to minimize matrix effects and ensure method robustness.[2][3] A straightforward "dilute-and-shoot" or protein precipitation approach is often sufficient.[4]

Protocol: Protein Precipitation

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

This method is effective for removing the majority of proteins and other high-molecular-weight interferences.[5]

Part 2: Liquid Chromatography

The separation of polar analytes like organic acids can be challenging with traditional reversed-phase liquid chromatography (RPLC).[6] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for retaining and separating such polar compounds.[7][8]

LC Parameters

ParameterConditionRationale
Column HILIC, 2.1 x 100 mm, 1.7 µmProvides excellent retention and peak shape for polar acidic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Ammonium formate is a volatile buffer compatible with mass spectrometry. The acidic pH suppresses the ionization of the carboxylic acid, improving retention on the HILIC phase.[9]
Mobile Phase B AcetonitrileThe high organic content of the mobile phase is characteristic of HILIC and promotes partitioning of the polar analyte onto the stationary phase.
Gradient 95% B to 60% B over 5 minA gradient elution ensures the efficient elution of the analyte while maintaining good peak shape.
Flow Rate 0.4 mL/minA moderate flow rate is optimal for the column dimensions and particle size, ensuring good efficiency.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and peak distortion.

Workflow Diagram: LC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological or Chemical Matrix Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Injection Centrifugation->Supernatant LC HILIC Separation Supernatant->LC MS Tandem Mass Spectrometry (ESI-) LC->MS Data Data Acquisition (MRM Mode) MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Overall workflow from sample preparation to final quantification.

Part 3: Mass Spectrometry

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound. Given the presence of acidic functional groups, negative ion mode (ESI-) is expected to provide the highest sensitivity.[10]

MS Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe acidic protons on the carboxylic and hydroxyl groups are readily lost, forming a stable [M-H]⁻ ion.
Capillary Voltage -3.0 kVOptimizes the formation of gas-phase ions.
Source Temperature 150°CA moderate temperature prevents thermal degradation of the analyte.
Desolvation Gas Nitrogen, 800 L/hrFacilitates the desolvation of the ESI droplets.
Desolvation Temp 400°CEnsures complete solvent evaporation.
Collision Gas ArgonAn inert gas used for collision-induced dissociation (CID).

Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, MRM is the gold standard, providing excellent selectivity and sensitivity. The precursor ion is the deprotonated molecule [M-H]⁻. The product ions are generated through collision-induced dissociation (CID).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound189.0145.015
This compound189.0125.025

The primary fragmentation pathway for benzoic acids in negative ion mode is the loss of CO₂ (44 Da) from the carboxylate group.[11][12]

Fragmentation Pathway Diagram

fragmentation cluster_precursor Precursor Ion cluster_products Product Ions Precursor [M-H]⁻ m/z 189.0 Product1 [M-H-CO₂]⁻ m/z 145.0 Precursor->Product1 Loss of CO₂ Product2 [M-H-CO₂-HF]⁻ m/z 125.0 Product1->Product2 Loss of HF

Caption: Proposed fragmentation of this compound.

Data Analysis and Expected Results

The acquired MRM data is processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used for quantification.

This application note provides a robust and sensitive LC-MS/MS method for the quantitative analysis of this compound. The use of HILIC for chromatographic separation and ESI- with MRM for detection ensures high selectivity and reliability. The detailed protocol and the scientific rationale behind the experimental choices offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.

References

  • Kansas Bio. (n.d.). Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67496538, this compound. Retrieved from [Link]

  • Imadate, T., et al. (n.d.). Organic Acid Analysis Column for LC-MS. Retrieved from [Link]

  • Chen, X., et al. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 12(11), 1089. Retrieved from [Link]

  • Jørgensen, H., et al. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Biotechnology for Biofuels, 7, 143. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Organic Acids Analyzed with LCMS - AppNote. Retrieved from [Link]

  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 555-559. Retrieved from [Link]

  • Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-828. Retrieved from [Link]

  • SAGE Publications. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19860, 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Chloro-4-hydroxybenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Merck Millipore. (n.d.). Small Molecule HPLC. Retrieved from [Link]

  • Tan, G., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(3), 245-252. Retrieved from [Link]_

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link] benzoicacid.htm

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Tan, G., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(3), 245-252. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-Chloro-5-fluoro-4-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Phenolic Acids in Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 3-Chloro-5-fluoro-4-hydroxybenzoic acid is a prime example of a highly functionalized aromatic building block that offers chemists a versatile platform for molecular elaboration. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and two different halogen atoms (chloro and fluoro) on a benzene ring—provides multiple reaction handles and modulates the electronic properties of the molecule. This unique substitution pattern is instrumental in the synthesis of complex pharmaceutical compounds, particularly in the development of anti-inflammatory, analgesic, and antimicrobial agents.[1]

The chlorine and fluorine atoms enhance the lipophilicity of derivatives, which can improve membrane permeability and metabolic stability. The hydroxyl and carboxylic acid groups provide sites for esterification, etherification, and amidation, allowing for the construction of key pharmacophoric features. This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a precursor in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is essential for safe handling and successful reaction planning.

PropertyValueSource
CAS Number 53984-36-4[2]
Molecular Formula C₇H₄ClFO₃[3]
Molecular Weight 190.55 g/mol [3]
Appearance Off-white solid[1]
Purity ≥ 95-97%[1][2]
Storage Conditions Store at 0-8 °C[1]

Core Application: Synthesis of Quinolone-based Antimicrobial Agents

A significant application of halogenated benzoic acids is in the synthesis of fluoroquinolone antibiotics. These are a class of broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The specific substitution pattern of this compound makes it an analogue or a strategic starting point for building the core quinolone scaffold, which is critical for antibacterial activity.[4]

The general workflow involves leveraging the hydroxyl and carboxylic acid groups to build the heterocyclic ring system characteristic of quinolones. The halogens on the aromatic ring are often retained in the final structure to enhance antibacterial potency and pharmacokinetic properties.

Workflow for Quinolone Core Synthesis

The following diagram illustrates a representative synthetic pathway, demonstrating how a substituted 4-hydroxybenzoic acid derivative can be elaborated into a key quinolone intermediate. This process highlights the strategic protection and sequential reactions required.

G A 3-Chloro-5-fluoro- 4-hydroxybenzoic acid B Step 1: Hydroxyl Protection (e.g., Benzylation) A->B C Protected Intermediate B->C D Step 2: Condensation (e.g., with Diethyl Malonate) C->D E Malonate Adduct D->E F Step 3: Hydrolysis & Decarboxylation (e.g., p-TsOH) E->F G Ketoester Intermediate F->G H Step 4: Condensation & Cyclization (e.g., with Triethyl Orthoformate, then Cyclopropylamine) G->H I Quinolone Ester Intermediate H->I J Step 5: Ester Hydrolysis (e.g., NaOH) I->J K Final Quinolone Core Acid J->K

Caption: Generalized workflow for synthesizing a quinolone core.

Protocol: Synthesis of a Key Quinolone Intermediate

This protocol details a multi-step synthesis adapted from established methodologies for constructing a quinolone core, a critical component of many modern antibiotics.[4][5] The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Protection of the Phenolic Hydroxyl Group

Objective: To prevent the acidic phenolic proton from interfering with subsequent base-catalyzed reactions. Benzyl protection is chosen due to its stability under various conditions and its ease of removal via hydrogenolysis.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Dissolve 1 equivalent of this compound in DMF in a round-bottom flask.

  • Add 2.5 equivalents of anhydrous K₂CO₃. The carbonate acts as a base to deprotonate both the carboxylic acid and the hydroxyl group.

  • Add 1.2 equivalents of benzyl bromide dropwise at room temperature. The reaction is exothermic; maintain the temperature below 40°C.

  • Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl-protected intermediate.

  • Purify the product by column chromatography or recrystallization.

Part 2: Condensation and Cyclization to form the Quinolone Ring

Objective: To build the core heterocyclic structure of the quinolone. This involves a series of condensations and a final intramolecular cyclization.

Materials:

  • Protected intermediate from Part 1

  • Diethyl malonate

  • Sodium ethoxide

  • p-Toluenesulfonic acid (p-TsOH)

  • Triethyl orthoformate

  • Cyclopropylamine

  • Ethanol

Procedure:

  • Condensation: React the protected intermediate (1 eq.) with diethyl malonate (1.5 eq.) in the presence of a strong base like sodium ethoxide in ethanol. This forms a new carbon-carbon bond at the carboxylate position.

  • Hydrolysis & Decarboxylation: Heat the resulting product with a catalytic amount of p-TsOH in a suitable solvent. This step removes one of the ester groups from the malonate adduct.

  • Condensation with Orthoformate: Treat the ketoester intermediate with triethyl orthoformate and acetic anhydride. This forms an enol ether, which is a key precursor for the cyclization step.

  • Amine Substitution: Add cyclopropylamine (1.1 eq.) to the reaction mixture. The amine displaces the ethoxy group from the enol ether.

  • Thermal Cyclization: Heat the mixture in a high-boiling point solvent (e.g., Dowtherm A). This induces an intramolecular cyclization to form the 4-oxo-quinoline ring system.

  • Purification: Cool the reaction mixture and isolate the crude quinolone ester intermediate by filtration. Purify by recrystallization from a suitable solvent like ethanol or isopropanol.

Part 3: Final Deprotection and Hydrolysis

Objective: To remove the benzyl protecting group and hydrolyze the ethyl ester to yield the final quinolone carboxylic acid, which is the active pharmacophore.

Materials:

  • Quinolone ester intermediate from Part 2

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol or Ethanol

Procedure:

  • Debenzylation: Dissolve the quinolone ester in methanol or ethanol. Add a catalytic amount of 10% Pd/C. Purge the flask with hydrogen gas and stir under an H₂ atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). This step cleaves the benzyl ether to regenerate the hydroxyl group.

  • Ester Hydrolysis: Filter the catalyst through Celite. To the filtrate, add an aqueous solution of NaOH (2-3 eq.) and heat to reflux for 2-4 hours to hydrolyze the ethyl ester to the corresponding carboxylic acid.

  • Acidification: Cool the mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~2. The final product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.

Summary of Reaction Parameters
StepKey ReagentsSolventTemperatureExpected Yield
1. Protection Benzyl bromide, K₂CO₃DMFRoom Temp>90%
2. Condensation Diethyl malonate, NaOEtEthanolReflux75-85%
3. Cyclization Triethyl orthoformate, CyclopropylamineDowtherm A>200°C60-70%
4. Deprotection H₂, Pd/CMethanolRoom Temp>95%
5. Hydrolysis NaOH, then HClMethanol/WaterReflux>90%

Mechanistic Insight: The Role of Substituents

The specific placement of the chloro, fluoro, and hydroxyl groups on the benzoic acid precursor is not arbitrary. Each plays a critical role in directing the synthesis and influencing the final product's properties.

G substituents This compound -COOH (Carboxylic Acid) -OH (Hydroxyl) -Cl (Chloro) -F (Fluoro) roles Functional Roles Site for amidation/esterification to build the quinolone ring. Requires protection; directs ortho/para chemistry; essential for biological activity. Electron-withdrawing; enhances lipophilicity and metabolic stability. Strong electron-withdrawing group; key for DNA gyrase binding and antibacterial potency. substituents:f1->roles:f1 substituents:f2->roles:f2 substituents:f3->roles:f3 substituents:f4->roles:f4

Caption: Role of each functional group in the precursor molecule.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational precursor design in pharmaceutical synthesis. Its densely packed functionality provides a robust starting point for creating complex molecules like quinolone antibiotics. The protocols and insights provided herein demonstrate a logical, step-by-step approach to leveraging this precursor, emphasizing the importance of protecting group strategy and controlled reaction conditions. As drug discovery continues to demand molecules with fine-tuned properties, the use of such versatile, halogenated building blocks will undoubtedly expand into new therapeutic areas.

References

  • Zhang, L., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Zhang, L., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • Google Patents (2012). CN102766043A - Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.
  • Quick Company (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Patent Application. [Link]

  • Google Patents (2008).
  • Shah, N.M., Patel, M.P., & Patel, R.G. (2012). New N-arylamino biquinoline derivatives: synthesis, antimicrobial, antituberculosis, and antimalarial evaluation. European Journal of Medicinal Chemistry, 54, 239-247. [Link]

  • Google Patents (2014). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

Sources

Application Note: High-Purity Recovery of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed protocol for the purification of 3-Chloro-5-fluoro-4-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis, through recrystallization. The procedure is designed to be a self-validating system, emphasizing the principles of solvent selection, impurity removal, and crystal growth to achieve high purity. This document offers in-depth explanations for each step, troubleshooting guidance, and visual workflows to ensure successful implementation in a laboratory setting.

Introduction: The Critical Role of Purity

This compound is a substituted phenolic compound whose utility in drug discovery and development hinges on its purity. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and compromised biological activity of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely adopted technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2][3] A well-executed recrystallization can effectively remove by-products from synthesis, unreacted starting materials, and other contaminants.

This application note details a systematic approach to the recrystallization of this compound, providing a foundational protocol that can be adapted based on the specific impurity profile of the crude material.

Understanding the Molecule: Physicochemical Properties

A successful recrystallization protocol is built upon an understanding of the target molecule's properties.

PropertyValueSource
Molecular Formula C₇H₄ClFO₃[4]
Molecular Weight 190.55 g/mol [4]
Appearance (Predicted) White to off-white solidGeneral for benzoic acid derivatives
Solubility No specific data available. Predicted to have low solubility in non-polar solvents and moderate to low solubility in water, with increased solubility in polar organic solvents and hot water.Inferred from related compounds[5][6][7]

The Recrystallization Workflow: A Visual Guide

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Protocol cluster_analysis Analysis Solvent_Selection Solvent Selection (Systematic Screening) Dissolution Dissolution in Minimum Hot Solvent Solvent_Selection->Dissolution Optimal Solvent System Chosen Decolorization Decolorization (with Activated Carbon, if needed) Dissolution->Decolorization If Colored Impurities Present Hot_Filtration Hot Gravity Filtration (Removal of Insoluble Impurities) Dissolution->Hot_Filtration All Soluble Material Decolorization->Hot_Filtration Crystallization Slow Cooling & Crystal Formation Hot_Filtration->Crystallization Isolation Crystal Isolation (Vacuum Filtration) Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying of Purified Crystals Washing->Drying Analysis Purity & Yield Analysis (Melting Point, HPLC, etc.) Drying->Analysis

Caption: Workflow for the Recrystallization of this compound.

Detailed Protocol

This protocol is a comprehensive guide. The choice of solvent is critical and may require preliminary screening as outlined in Section 4.1.

Preliminary Step: Solvent Selection

The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[3][8] Given the lack of specific solubility data for this compound, a systematic screening of potential solvents is recommended.

Procedure for Solvent Screening:

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Good candidates will show low solubility at this stage.

  • Heat the test tubes that show low room temperature solubility in a water bath or on a heating block. A good solvent will fully dissolve the compound at an elevated temperature.

  • Allow the clear, hot solutions to cool to room temperature, and then place them in an ice bath. The ideal solvent will result in the formation of a significant amount of crystalline precipitate.

Recommended Solvents for Screening:

Solvent SystemRationale
Water Benzoic acid and its derivatives often have a steep solubility curve in water, making it a good, safe starting point.[2][9]
Ethanol/Water Mixture A co-solvent system can fine-tune the solubility. The compound may be too soluble in pure ethanol and not soluble enough in pure water.
Isopropanol/Water Mixture Similar to ethanol/water, this provides another option for a tunable solvent system.
Toluene A less polar option that may be effective if the impurities are highly polar.
Recrystallization Procedure

This procedure assumes a suitable solvent has been identified from the screening process. For this example, we will proceed with a water-based system, which is common for benzoic acids.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., deionized water)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

Step-by-Step Method:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the selected solvent (e.g., water) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the compound just dissolves.[1][3] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution.[3]

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Gravity Filtration:

    • Set up a hot gravity filtration apparatus by placing a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.[8] Keeping the apparatus hot prevents premature crystallization of the product in the funnel.

    • Quickly pour the hot solution through the filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[2][3]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3][8]

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[8]

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period.

    • For final drying, transfer the crystals to a pre-weighed watch glass and place them in a drying oven at a temperature well below the compound's melting point, or dry under vacuum.

Validation and Analysis

The success of the recrystallization should be validated through analysis of the final product.

Analysis MethodPurposeExpected Outcome
Melting Point Assess purity.A sharp melting point range close to the literature value. Impurities typically depress and broaden the melting range.[8]
High-Performance Liquid Chromatography (HPLC) Quantify purity.A single major peak corresponding to the product, with minimal or no impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and purity.Clean spectrum consistent with the structure of this compound.
Yield Calculation Determine the efficiency of the process.Calculate the percentage recovery of the purified material.

Troubleshooting Common Issues

IssuePotential CauseSolution
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the recrystallization solvent).
Oily precipitate forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent; the compound is "oiling out."Reheat the solution and add more solvent. Alternatively, choose a solvent with a lower boiling point.
Low recovery yield. Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent; ensure the filtration apparatus is pre-heated; use ice-cold washing solvent sparingly.

Conclusion

The protocol described provides a robust framework for the purification of this compound. By understanding the principles of recrystallization and applying a systematic approach to solvent selection and execution, researchers can consistently obtain high-purity material essential for downstream applications in pharmaceutical research and development.

References

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]

  • Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. ACS Publications. Available at: [Link]

  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC. Available at: [Link]

  • Process for isolating phenolic compounds. Google Patents.
  • Recrystallization of Benzoic Acid. Available at: [Link]

  • The Recrystallization of Benzoic Acid. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available at: [Link]

  • Benzoic acid. Wikipedia. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • 4-FLUORO-3-HYDROXYBENZOIC ACID. HANGZHOU HONGQIN PHARMTECH CO.,LTD. Available at: [Link]

  • 3-Chloro-5-hydroxybenzoic Acid CAS 53984-36-4. Home Sunshine Pharma. Available at: [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
  • 4-Hydroxybenzoic acid. Wikipedia. Available at: [Link]

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Application Notes and Protocols for the Derivatization of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid in Medicinal Chemistry

This compound is a halogenated aromatic carboxylic acid of significant interest to researchers in drug discovery and development. Its substituted phenyl ring serves as a versatile scaffold for the synthesis of novel molecular entities. The presence of a carboxylic acid, a phenolic hydroxyl group, and two different halogen atoms (chlorine and fluorine) at specific positions imparts a unique electronic and steric profile to the molecule. These features allow for a diverse range of chemical modifications, making it an attractive starting material for building libraries of compounds with potential therapeutic applications.

The strategic placement of fluorine, a bioisostere of hydrogen with high electronegativity, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and pKa.[1] Derivatization of the carboxylic acid and hydroxyl functionalities allows for the modulation of polarity, solubility, and the ability to form key interactions with biological targets.[2] This guide provides detailed protocols for the primary derivatization reactions of this compound, offering insights into the underlying chemical principles and experimental design.

Core Derivatization Strategies

The primary sites for derivatization on this compound are the carboxylic acid and the phenolic hydroxyl group. The main strategies to modify this scaffold are:

  • Esterification of the carboxylic acid.

  • Etherification of the phenolic hydroxyl group.

  • Amidation of the carboxylic acid.

The choice of derivatization strategy is dictated by the desired physicochemical properties and the intended biological application of the final compound. For instance, converting the carboxylic acid to an ester can increase lipophilicity and cell permeability.[2]

Derivatization_Workflow cluster_ester Esterification cluster_ether Etherification cluster_amide Amidation A 3-Chloro-5-fluoro-4- hydroxybenzoic Acid B Ester Derivative A->B Alcohol, Acid Catalyst or Alkyl Halide, Base C Ether Derivative A->C Alkyl Halide, Base (Requires Carboxylic Acid Protection) D Amide Derivative A->D Amine, Coupling Agent

Sources

The Strategic Application of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid in the Synthesis of Next-Generation Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Agrochemical Scaffolds

In the landscape of modern agrochemical research, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and target-binding affinity of active ingredients.[1] 3-Chloro-5-fluoro-4-hydroxybenzoic acid emerges as a highly valuable, yet underexplored, building block for the synthesis of novel herbicides. Its unique substitution pattern—featuring an electron-withdrawing chlorine atom, a metabolically robust fluorine atom, and a reactive hydroxyl group—presents a compelling foundation for the development of potent herbicidal agents.

This technical guide delineates the application of this compound as a pivotal intermediate in the synthesis of two distinct classes of herbicides: Protoporphyrinogen Oxidase (PPO) inhibitors and synthetic auxin mimics. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the structure-activity relationships that govern the herbicidal efficacy of the resulting compounds.

PART 1: Synthesis of a Diphenyl Ether Herbicide (PPO Inhibitor)

The diphenyl ether class of herbicides acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. The structural framework of this compound is an ideal starting point for constructing a potent PPO-inhibiting herbicide.

Logical Workflow for Diphenyl Ether Herbicide Synthesis

The synthetic strategy is a multi-step process designed for efficiency and scalability. It begins with the protection of the carboxylic acid via esterification, followed by the crucial Williamson ether synthesis to form the diphenyl ether linkage, and concludes with hydrolysis to yield the final active compound.

G A 3-Chloro-5-fluoro- 4-hydroxybenzoic acid B Methyl 3-chloro-5-fluoro- 4-hydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-chloro-5-fluoro-4-(2-nitro-4- (trifluoromethyl)phenoxy)benzoate B->C Williamson Ether Synthesis (1-chloro-2-nitro-4-(trifluoromethyl)benzene, K₂CO₃) D 3-Chloro-5-fluoro-4-(2-nitro-4- (trifluoromethyl)phenoxy)benzoic acid (AG-CFHB-01) C->D Hydrolysis (NaOH, H₂O/MeOH)

Caption: Synthetic pathway for the preparation of a hypothetical diphenyl ether herbicide AG-CFHB-01.

Experimental Protocols

Protocol 1.1: Esterification of this compound

  • Causality: The carboxylic acid is esterified to prevent its interference with the subsequent Williamson ether synthesis, a nucleophilic substitution reaction that requires a free hydroxyl group but is incompatible with the acidic proton of a carboxylic acid. Methanol is chosen as both the reagent and solvent for its low cost and the ease of removal of its excess. Sulfuric acid serves as an efficient catalyst for the Fischer esterification.

  • Materials:

    • This compound (10.0 g, 52.5 mmol)

    • Methanol (200 mL)

    • Concentrated Sulfuric Acid (1.5 mL)

  • Procedure:

    • Suspend this compound in methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Stir the mixture to achieve maximum dissolution.

    • Carefully add concentrated sulfuric acid dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 5 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the remaining acid, followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, Methyl 3-chloro-5-fluoro-4-hydroxybenzoate, as a solid.

Protocol 1.2: Williamson Ether Synthesis

  • Causality: This step forms the core diphenyl ether structure. The phenoxide, generated in situ from the hydroxyl group of the benzoate ester and a weak base (potassium carbonate), acts as a nucleophile, displacing the chlorine atom from the activated aromatic ring of 1-chloro-2-nitro-4-(trifluoromethyl)benzene. The nitro group is crucial as it activates the ring towards nucleophilic aromatic substitution. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, facilitating the dissolution of the reactants and promoting the reaction rate.

  • Materials:

    • Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (10.0 g, 48.9 mmol)

    • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (11.0 g, 48.9 mmol)

    • Potassium Carbonate (K₂CO₃), anhydrous (13.5 g, 97.8 mmol)

    • Dimethylformamide (DMF) (150 mL)

  • Procedure:

    • To a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add the benzoate ester, 1-chloro-2-nitro-4-(trifluoromethyl)benzene, and potassium carbonate in DMF.

    • Heat the reaction mixture to 120°C and stir vigorously for 6 hours under a nitrogen atmosphere to prevent side reactions.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into 400 mL of ice-cold water, which will precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude solid from ethanol to afford the pure diphenyl ether product.

Protocol 1.3: Saponification to the Active Herbicide

  • Causality: The final step is the hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid. The carboxylic acid moiety is often essential for the herbicidal activity of PPO inhibitors, as it can interact with key residues in the enzyme's active site. A mixture of methanol and water is used to ensure the solubility of both the ester and the sodium hydroxide.

  • Materials:

    • Methyl 3-chloro-5-fluoro-4-(2-nitro-4-(trifluoromethyl)phenoxy)benzoate (10.0 g, 25.0 mmol)

    • Sodium Hydroxide (NaOH) (2.0 g, 50.0 mmol)

    • Methanol (75 mL)

    • Water (75 mL)

  • Procedure:

    • Dissolve the starting ester in a mixture of methanol and water in a 250 mL round-bottom flask.

    • Add sodium hydroxide pellets and heat the mixture to reflux for 3 hours.

    • After cooling to room temperature, remove the methanol via rotary evaporation.

    • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid, which will precipitate the final product.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the target herbicide, AG-CFHB-01 .

Quantitative Data Summary
StepStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)
1.1This compoundMethyl 3-chloro-5-fluoro-4-hydroxybenzoate204.5810.790-95%
1.2Methyl 3-chloro-5-fluoro-4-hydroxybenzoateMethyl 3-chloro-5-fluoro-4-(2-nitro-4-(trifluoromethyl)phenoxy)benzoate395.6819.385-90%
1.3Methyl 3-chloro-5-fluoro-4-(2-nitro-4-(trifluoromethyl)phenoxy)benzoateAG-CFHB-01381.659.595-98%

PART 2: Application as a Precursor for Synthetic Auxin Herbicides

Recent advancements in herbicide science have identified 4-amino-3-chloro-5-fluoro-2-picolinic acids as a new generation of potent synthetic auxin herbicides.[2][3] These compounds mimic the natural plant hormone auxin, causing uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately leading to their death. The 3-chloro-5-fluoro substitution pattern is a critical component of these modern herbicides.

While the direct conversion of benzoic acids to picolinic acids is a complex multi-step process, this compound represents a key potential starting material for accessing this valuable pharmacophore. The structural similarity and the shared substitution pattern strongly suggest its utility in this area of research.

Conceptual Pathway and Rationale

The conversion of a benzoic acid to a picolinic acid (a pyridinecarboxylic acid) would conceptually involve a ring transformation. A more plausible industrial route, however, might involve the degradation of the benzoic acid to a simpler intermediate that can then be built up to the picolinic acid core. Researchers aiming to leverage this compound would likely target the synthesis of an intermediate like 4-amino-3,5,6-trichloro-2-picolinonitrile, which is a known precursor for these types of herbicides.[2]

G cluster_0 Hypothetical Conversion cluster_1 Established Pathway A 3-Chloro-5-fluoro- 4-hydroxybenzoic acid B Multi-step transformation (e.g., Hunsdiecker, nitration, reduction, Sandmeyer) A->B C Key Pyridine Intermediate B->C D 4-amino-3,5,6-trichloro- 2-picolinonitrile C->D Connects to Established Synthesis E Fluorination & Functionalization D->E F 4-amino-6-(aryl-pyrazolyl)- 3-chloro-5-fluoro-2-picolinic acid E->F

Caption: Conceptual link between this compound and the synthesis of advanced synthetic auxin herbicides.

Structure-Activity Relationship Insights

Studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have demonstrated that:

  • The 3-chloro and 5-fluoro substituents on the picolinic acid ring are crucial for high herbicidal activity.[2][3]

  • The presence of these halogens is believed to enhance the binding affinity of the molecule to the auxin receptor, such as the F-box protein TIR1/AFB.[4][5]

  • This specific substitution pattern offers a significant improvement over older synthetic auxin herbicides, providing a broader spectrum of weed control and activity against some resistant biotypes.[2]

Therefore, this compound serves as an important synthon, containing the exact halogenation pattern that is proving to be highly effective in the latest generation of auxin mimic herbicides.

Conclusion

This compound is a strategic building block for agrochemical research and development. Its utility has been demonstrated through a detailed, practical synthesis of a representative diphenyl ether herbicide (AG-CFHB-01), a potent PPO inhibitor. Furthermore, its structural features align perfectly with the requirements for the new generation of highly active synthetic auxin herbicides. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists, enabling the exploration and exploitation of this versatile intermediate in the quest for novel and effective crop protection solutions.

References

  • Zhang, H. et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry. Available at: [Link]

  • Feng, S. et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]

  • Liu, X. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Available at: [Link]

  • Liu, X. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2012). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid.
  • MDPI. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Available at: [Link]

Sources

Protocol for the esterification of 3-Chloro-5-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Selective Esterification of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid via Fischer-Speier Esterification

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its derivatives are key intermediates in the development of novel therapeutic agents and functional materials. The strategic modification of its carboxylic acid group into an ester is a critical transformation that facilitates further synthetic manipulations, modulates physicochemical properties such as solubility and lipophilicity, and is often a key step in creating active pharmaceutical ingredients (APIs).

This application note provides a detailed, robust, and validated protocol for the selective esterification of the carboxylic acid group of this compound using the Fischer-Speier method. We will delve into the mechanistic rationale for the reaction conditions, offering insights into achieving high selectivity and yield. This guide includes a step-by-step procedure, methods for reaction monitoring, product purification, characterization, and a comprehensive troubleshooting guide.

Reaction Overview & Mechanistic Insights

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] For this compound, the reaction with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄) selectively yields the corresponding ester.

Overall Reaction:

Selectivity: A key consideration for this substrate is the presence of two potentially reactive sites: the carboxylic acid and the phenolic hydroxyl group. Under Fischer esterification conditions, the carboxylic acid is readily esterified while the phenolic hydroxyl group remains largely unreacted.[1] This selectivity arises because the phenolic oxygen is less nucleophilic than the alcohol's oxygen due to the delocalization of its lone pairs into the aromatic ring. Furthermore, the acid-catalyzed mechanism strongly favors the activation of the carboxylic acid's carbonyl group.

Mechanism: The reaction proceeds through a series of equilibrium steps, which can be driven to completion by using an excess of the alcohol or by removing water as it is formed.[2][3][4]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[3][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6]

  • Elimination of Water: The intermediate loses a molecule of water, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Fischer_Esterification_Mechanism Start Carboxylic Acid (R-COOH) p1 Start->p1 + H⁺ ProtonatedAcid Protonated Carbonyl [R-C(OH)₂]⁺ p2 ProtonatedAcid->p2 + R'OH (Alcohol) Tetrahedral Tetrahedral Intermediate p3 Tetrahedral->p3 ProtonatedIntermediate Activated Intermediate p4 ProtonatedIntermediate->p4 - H₂O ProtonatedEster Protonated Ester [R-COOR'H]⁺ p5 ProtonatedEster->p5 - H⁺ Ester Ester (R-COOR') p1->ProtonatedAcid Protonation p2->Tetrahedral Nucleophilic Attack p3->ProtonatedIntermediate Proton Transfer p4->ProtonatedEster Elimination p5->Ester Deprotonation Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis Setup Combine benzoic acid and anhydrous methanol in flask. Cool Cool mixture to 0°C (ice bath). Setup->Cool Catalyst Slowly add concentrated H₂SO₄. Cool->Catalyst Reflux Attach condenser and reflux for 4-6 hours. Catalyst->Reflux Monitor Monitor progress via TLC. Reflux->Monitor CoolDown Cool reaction to room temp. Monitor->CoolDown Upon completion Evaporate Remove excess methanol via rotary evaporator. CoolDown->Evaporate Dilute Dilute residue with EtOAc and water. Evaporate->Dilute Wash1 Wash with sat. NaHCO₃ soln. Dilute->Wash1 Wash2 Wash with brine. Wash1->Wash2 Dry Dry organic layer over Na₂SO₄. Wash2->Dry Filter Filter and concentrate crude product. Dry->Filter Purify Recrystallize from suitable solvent (e.g., aq. EtOH). Filter->Purify Characterize Characterize pure product: - Yield & Melting Point - NMR, IR, MS Purify->Characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting solutions, and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and consistently achieve high yields of a high-purity product.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The most common and industrially scalable route is the Kolbe-Schmitt reaction , which involves the carboxylation of a substituted phenol.[1][2] In this case, the key starting material is 2-Chloro-6-fluorophenol.

The core of the challenge lies in controlling the regioselectivity of the carboxylation and preventing common side reactions. This guide provides a robust framework for understanding the reaction mechanism, optimizing conditions, and troubleshooting problems as they arise.

Section 1: The Core Synthesis Pathway

The synthesis proceeds via the carboxylation of 2-Chloro-6-fluorophenol. The reaction involves the formation of a potassium phenoxide intermediate, which then undergoes electrophilic substitution with carbon dioxide, primarily at the position para to the hydroxyl group.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_carboxylation Carboxylation cluster_product Final Product A 2-Chloro-6-fluorophenol B Potassium 2-chloro-6-fluorophenoxide A->B + KOH / Heat (Anhydrous) C Carboxylate Salt Intermediate B->C + CO₂ (Pressure) (Electrophilic Attack) D 3-Chloro-5-fluoro-4- hydroxybenzoic acid C->D + H₂SO₄ / Acid Workup (Protonation)

Caption: Kolbe-Schmitt synthesis of the target compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My final yield is consistently low. What are the most likely causes?

A1: Low yield is the most common issue and can stem from several factors. Let's break down the possibilities:

  • Incomplete Phenoxide Formation: The first step, the deprotonation of 2-Chloro-6-fluorophenol, is critical. The presence of water is highly detrimental as it will consume the base (potassium hydroxide) and prevent complete formation of the potassium phenoxide salt.[3]

    • Solution: Ensure all glassware is oven-dried. Use high-purity, anhydrous solvents and freshly powdered potassium hydroxide. Consider removing water azeotropically with a solvent like toluene before introducing CO₂.

  • Suboptimal Carboxylation Conditions: The temperature and pressure of the carbon dioxide are crucial variables.

    • Solution: The reaction typically requires elevated temperature (150-180°C) and high pressure (5-100 atm) to proceed efficiently.[1] Insufficient temperature or pressure will result in a slow or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of the product via decarboxylation.[4] You must carefully optimize these parameters for your specific reactor setup.

  • Inefficient Workup: The product is precipitated from the reaction mixture by acidification.

    • Solution: Ensure the pH of the aqueous solution is lowered sufficiently (typically to pH 1-2) to fully protonate the carboxylate salt. Use a calibrated pH meter. Incomplete protonation will leave the product dissolved in the aqueous phase as its potassium salt, drastically reducing the isolated yield.

Q2: I'm observing a significant isomeric byproduct in my HPLC/NMR analysis. How can I improve regioselectivity?

A2: The primary byproduct is typically the ortho-carboxylated isomer. While the chloro and fluoro groups at positions 2 and 6 provide steric hindrance, some ortho substitution can still occur.

  • The Role of the Counter-Ion: The choice of base is the single most important factor for controlling regioselectivity. Potassium phenoxides are known to favor the formation of the para-hydroxybenzoic acid, which is the desired product in this synthesis.[2][5] Sodium phenoxides, in contrast, tend to yield the ortho isomer (salicylic acid) as the major product.[5]

    • Solution: Exclusively use potassium hydroxide or potassium carbonate as the base. The potassium ion's larger size and coordination properties favor a thermodynamic product distribution, leading to the more stable para isomer.

Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. Why?

A3: An incomplete reaction points to an issue with one of the core reagents or conditions.

  • Poor CO₂ Mass Transfer: In a gas-solid or gas-liquid reaction, efficient mixing is essential. If the carbon dioxide cannot effectively interact with the phenoxide, the reaction will be slow or incomplete.

    • Solution: Ensure vigorous stirring or agitation within the pressure vessel. The phenoxide salt should be a fine, free-flowing powder to maximize surface area.

  • Reagent Purity: The purity of the starting 2-Chloro-6-fluorophenol is paramount. Non-phenolic impurities will not react, and other phenolic impurities will compete in the reaction, consuming reagents and complicating purification.

    • Solution: Verify the purity of your starting material by GC or HPLC before beginning the synthesis. Purify via distillation or recrystallization if necessary.

Troubleshooting_Workflow Start Problem: Low Yield or Incomplete Reaction C1 Is Phenoxide Formation Complete? Start->C1 C2 Are Carboxylation Conditions Optimal? C1->C2 Yes S1 Use Anhydrous Reagents. Dry Glassware Thoroughly. Consider Azeotropic Water Removal. C1->S1 No C3 Is Workup Procedure Correct? C2->C3 Yes S2 Optimize Temperature (150-180°C). Optimize CO₂ Pressure (≥5 atm). Ensure Vigorous Agitation. C2->S2 No C4 Is Regioselectivity Poor? C3->C4 Yes S3 Acidify to pH 1-2. Use Calibrated pH Meter. Ensure Complete Precipitation. C3->S3 No S4 Use Potassium Hydroxide (KOH). Avoid Sodium Hydroxide (NaOH). C4->S4 Yes

Caption: Troubleshooting logic for yield optimization.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a representative method and may require optimization based on your specific equipment and scale.

  • Phenoxide Formation:

    • To a high-pressure stainless-steel reactor equipped with a mechanical stirrer, add 2-Chloro-6-fluorophenol (1.0 eq).

    • Add freshly powdered potassium hydroxide (2.2 eq).

    • Add a suitable high-boiling solvent (e.g., toluene) to create a slurry.

    • Heat the mixture to 120-130°C while stirring under a slow stream of nitrogen to azeotropically remove any residual water. Continue until no more water is collected.

    • Carefully remove the solvent under vacuum to obtain a fine, dry powder of potassium 2-chloro-6-fluorophenoxide.

  • Carboxylation:

    • Seal the reactor.

    • Pressurize the reactor with carbon dioxide to 100 atm.

    • Heat the reactor to 160-170°C and maintain vigorous stirring for 6-8 hours.

    • Monitor the reaction progress by taking aliquots (if your reactor allows) and analyzing by HPLC.

  • Workup and Purification:

    • Cool the reactor to room temperature and carefully vent the excess CO₂.

    • Dissolve the solid reaction mass in hot deionized water.

    • Filter the solution to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and slowly acidify with concentrated sulfuric acid or hydrochloric acid to pH 1-2, monitoring with a pH meter.

    • A white precipitate of this compound will form.

    • Collect the solid by vacuum filtration and wash the filter cake with cold deionized water.

    • Dry the crude product under vacuum.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Table 1: Key Reaction Parameter Optimization
ParameterConditionRationale & Impact on Yield
Base Potassium Hydroxide (KOH)The K+ ion favors para-carboxylation, increasing the yield of the desired isomer.[2][5]
Water Content Anhydrous (<0.1%)Water consumes the base and inhibits the formation of the reactive phenoxide, drastically lowering yield.[3]
Temperature 160-170°CBalances reaction rate and product stability. Lower temperatures are too slow; higher temperatures risk decarboxylation.[1]
CO₂ Pressure > 5 atm (typically 80-100 atm)High pressure increases the concentration of CO₂ available for the reaction, driving the equilibrium towards the product.[1]
Reaction Time 6-10 hoursMust be sufficient for the reaction to reach completion. Monitor by HPLC to determine the optimal time.
Final pH 1-2Ensures complete protonation of the carboxylate salt for maximum precipitation and isolated yield.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Kolbe-Schmitt reaction? A: The reaction begins with the deprotonation of the phenol to form a highly nucleophilic phenoxide ion. This phenoxide then attacks carbon dioxide, a weak electrophile, in an electrophilic aromatic substitution. The initial attack is often at the ortho position, but a subsequent rearrangement, particularly with potassium as the counter-ion at higher temperatures, leads to the more thermodynamically stable para product.[1][3][6]

Q: Are there alternative synthetic routes? A: While the Kolbe-Schmitt reaction is the most direct method, other multi-step routes could be envisioned, such as the oxidation of a corresponding toluene derivative or a Grignard reaction followed by quenching with CO₂. However, these routes are often longer, lower-yielding, and involve more hazardous reagents, making the Kolbe-Schmitt reaction preferable for its efficiency and atom economy.

Q: What analytical techniques are recommended for product characterization and purity assessment? A: A combination of techniques is recommended:

  • HPLC (High-Performance Liquid Chromatography): Essential for determining purity and quantifying any isomeric byproducts. A C18 reverse-phase column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% TFA) is a good starting point.[7]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q: Why is 2-Chloro-6-fluorophenol used as the starting material? A: This starting material already contains the required chloro and fluoro substituents at the correct positions relative to the hydroxyl group. The synthesis of 2-Chloro-6-fluorophenol itself can be achieved through methods like the chlorination of o-fluorophenol.[8][9]

References

  • Zhang, L., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • ResearchGate. (n.d.). Proposed mechanism of carboxylation of phenols using a Lewis acid... Retrieved January 19, 2026, from [Link]

  • SlideShare. (n.d.). Kolbe-Schmitt Reaction. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved January 19, 2026, from [Link]

  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved January 19, 2026, from [Link]

  • Pearson. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. Retrieved January 19, 2026, from [Link]

  • J-STAGE. (1994). Selective Synthesis of Fluorophenol Derivatives. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • ResearchGate. (n.d.). Remote carboxylation of halogenated aliphatic hydrocarbons with carbon dioxide. Retrieved January 19, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved January 19, 2026, from [Link]

  • PubMed. (2017). Remote carboxylation of halogenated aliphatic hydrocarbons with carbon dioxide. Retrieved January 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Remote carboxylation of halogenated aliphatic hydrocarbons with CO2.233. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 19, 2026, from [Link]

  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • National Institutes of Health. (n.d.). 3-Chloro-4-hydroxybenzoic acid. Retrieved January 19, 2026, from [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved January 19, 2026, from [Link]

  • Ruhr-Universität Bochum. (n.d.). Catalytic carboxylation reactions. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-Chloro-5-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Chloro-5-fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The purity of this building block is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with removing synthetic byproducts and achieving high purity.

General Purification Workflow Overview

The selection of a purification strategy depends on the nature and quantity of the impurities present in the crude material. The two most common and effective methods are recrystallization and column chromatography. The following diagram illustrates the general decision-making process and workflow.

G cluster_0 Initial State & Analysis cluster_1 Purification Strategy cluster_2 Final Steps Crude Crude 3-Chloro-5-fluoro- 4-hydroxybenzoic acid Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis Decision Impurity Profile Analysis Analysis->Decision Is the impurity profile simple and solubility significantly different? Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Column Chromatography Decision->Chromatography No / Complex Mixture FinalAnalysis Final Purity Verification (>98% target) Recrystallization->FinalAnalysis Chromatography->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct G Start Problem: Compound 'Oils Out' During Recrystallization Decision1 Is the solution clear when hot? Start->Decision1 Action1 Re-heat to dissolve oil. Add 10-20% more hot solvent. Decision1->Action1 Yes Action4 Impurity may be acting as a euetectic. Consider chromatography. Decision1->Action4 No, remains cloudy Decision2 Try adding more solvent? Action2 Cool slowly again. Decision2->Action2 Yes Action3 Switch to a solvent system where the compound is less soluble (e.g., add Heptane to EtOAc). Decision2->Action3 No, already used a large volume Action1->Decision2 End1 Success: Crystals Form Action2->End1 Oil does not reappear End2 Problem Persists Action2->End2 Oil reappears Action3->End1 Successful Recrystallization End2->Action3

Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that arise during the synthesis of this important chemical intermediate, with a focus on identifying, controlling, and troubleshooting impurities. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and how do they influence the impurity profile?

The two primary synthetic pathways to this compound each present a unique set of potential impurities. Understanding these routes is the first step in effective impurity control.

  • Route 1: Carboxylation of 3-Chloro-5-fluorophenol. This method, a variation of the Kolbe-Schmitt reaction, is a common approach. However, it is susceptible to the formation of regioisomeric byproducts. The high pressure and temperature conditions can also lead to the degradation of starting materials and products.

  • Route 2: Multi-step Synthesis from a Substituted Aniline. A longer but often more controlled route involves the diazotization of a corresponding aniline derivative, followed by hydrolysis. While this can offer better regioselectivity, it introduces the possibility of impurities from incomplete reactions at each step, as well as byproducts from the diazotization process itself. A representative multi-step synthesis is described for a similar compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which involves nitration, esterification, reduction of a nitro group, diazotization, and hydrolysis.[1][2]

Q2: I'm observing an unknown peak in my HPLC analysis. What are the likely culprits?

Unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram are a common issue. The identity of the impurity is highly dependent on the synthetic route employed.

For the Carboxylation Route (from 3-Chloro-5-fluorophenol):

  • Unreacted 3-Chloro-5-fluorophenol: Incomplete carboxylation is a frequent cause of this impurity.

  • Regioisomers: The primary isomeric byproduct is typically 2-hydroxy-4-chloro-6-fluorobenzoic acid. The formation of this isomer is a known challenge in Kolbe-Schmitt type reactions.

  • Decarboxylation Product: The desired product can decarboxylate under the reaction conditions, reverting to the starting phenol.

For the Multi-step Synthesis Route (from a substituted aniline):

  • Incompletely Reacted Intermediates: Each step of a multi-step synthesis can leave behind unreacted starting material. For example, if the route involves the hydrolysis of a nitrile, the corresponding benzonitrile could be a potential impurity.

  • Byproducts of Diazotization: The diazotization of an aromatic amine is a critical step that can generate several byproducts, including tarry decomposition products if the temperature is not carefully controlled.

  • Hydrolysis Byproducts: If the synthesis involves the hydrolysis of an ester or nitrile, incomplete hydrolysis will result in the presence of these precursors in the final product.

Below is a table summarizing potential impurities and their likely origins:

Impurity NamePotential Origin
3-Chloro-5-fluorophenolUnreacted starting material (Carboxylation route)
2-hydroxy-4-chloro-6-fluorobenzoic acidRegioisomeric byproduct (Carboxylation route)
Corresponding substituted anilineUnreacted starting material (Multi-step synthesis)
Corresponding benzonitrile or esterIncompletely hydrolyzed intermediate (Multi-step synthesis)
Tarry decomposition productsByproduct of diazotization (Multi-step synthesis)

Troubleshooting Guides

Issue 1: My final product has a low melting point and a broad melting range.

A depressed and broad melting point is a strong indicator of the presence of impurities.

Root Cause Analysis and Corrective Actions:

  • Confirm Impurity Presence: Utilize HPLC or Gas Chromatography (GC) to confirm the presence of impurities and attempt to quantify them.

  • Identify the Impurity: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS to identify the molecular weight of the unknown peaks. Comparing this with the molecular weights of potential starting materials and byproducts can provide a positive identification.

  • Optimize Reaction Conditions:

    • Carboxylation Route: Ensure the reaction is run at the optimal temperature and pressure to favor the desired product and minimize side reactions. The choice of base can also influence regioselectivity.

    • Multi-step Synthesis: Monitor each reaction step for completion using an appropriate technique (e.g., Thin Layer Chromatography - TLC, HPLC). Ensure that each intermediate is sufficiently pure before proceeding to the next step.

  • Implement a Purification Step: Recrystallization is a highly effective method for purifying solid organic compounds.

Issue 2: My HPLC chromatogram shows significant peak tailing for the main product.

Peak tailing can obscure the detection of small impurity peaks and lead to inaccurate quantification.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: For acidic compounds like this compound, a low pH mobile phase (e.g., containing 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to more symmetrical peaks.

  • Check Column Health: The column may be contaminated or degraded. A thorough wash with a strong solvent or replacement may be necessary.

  • Reduce Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • This compound sample and reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard and Sample Preparation:

    • Accurately prepare a standard solution of the reference material at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare the sample to be tested in the same manner.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: 254 nm

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Protocol 2: Purification by Recrystallization

Objective: To remove impurities from a crude sample of this compound.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)

  • Erlenmeyer flasks, hot plate, filtration apparatus

Procedure:

  • Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Visualizations

Impurity Formation Pathways

impurity_formation cluster_carboxylation Carboxylation Route cluster_multistep Multi-step Synthesis start_c 3-Chloro-5-fluorophenol product_c This compound start_c->product_c Carboxylation impurity_c1 Unreacted Starting Material start_c->impurity_c1 Incomplete Reaction impurity_c2 Regioisomer product_c->impurity_c2 Side Reaction start_m Substituted Aniline intermediate_m Diazonium Salt start_m->intermediate_m Diazotization product_m This compound intermediate_m->product_m Hydrolysis impurity_m1 Unreacted Intermediate intermediate_m->impurity_m1 Incomplete Reaction impurity_m2 Decomposition Products intermediate_m->impurity_m2 Side Reaction

Caption: Potential impurity formation pathways in the two main synthetic routes.

Troubleshooting Workflow for Unexpected HPLC Peaks

hplc_troubleshooting start Unexpected Peak in HPLC check_blank Is the peak present in the blank? start->check_blank system_contamination System Contamination (Clean system, use fresh solvents) check_blank->system_contamination Yes check_known Does the retention time match a known impurity? check_blank->check_known No quantify_known Quantify Known Impurity check_known->quantify_known Yes identify_unknown Identify Unknown Peak (LC-MS, GC-MS) check_known->identify_unknown No

Caption: A logical workflow for troubleshooting unexpected peaks in an HPLC analysis.

References

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 165-170.
  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This guide provides in-depth technical advice in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The primary route to this compound involves the Kolbe-Schmitt reaction , a carboxylation process that utilizes a phenoxide intermediate. The synthesis begins with the formation of the potassium salt of 2-Chloro-6-fluorophenol, which is then carboxylated under pressure with carbon dioxide. The regioselectivity of this electrophilic aromatic substitution is a critical factor, influenced by the nature of the substituents on the phenolic ring.

This guide will address the key challenges and side reactions inherent in this process, providing actionable solutions to enhance yield, purity, and reproducibility.

Troubleshooting Guide & FAQs

FAQ 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields of the desired product. What are the potential causes and how can we mitigate them?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the stringent conditions of the Kolbe-Schmitt reaction.

Potential Causes & Solutions:

  • Incomplete Formation of the Phenoxide: The reaction's success hinges on the complete deprotonation of 2-Chloro-6-fluorophenol to form the potassium phenoxide.

    • Troubleshooting: Ensure the potassium hydroxide (KOH) or other base used is of high purity and anhydrous. The presence of moisture can consume the base and hinder phenoxide formation.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂ and moisture.

  • Suboptimal Reaction Temperature and Pressure: The carboxylation step is highly sensitive to temperature and pressure.

    • Troubleshooting: The industrial synthesis of similar hydroxybenzoic acids often requires high temperatures (125-150°C) and pressures (up to 100 atm) to proceed efficiently.[2] A systematic optimization of these parameters for your specific reactor setup is crucial. Insufficient temperature or pressure will lead to a sluggish reaction and low conversion.

  • Presence of Water: Moisture is detrimental to the Kolbe-Schmitt reaction as it can protonate the highly reactive phenoxide intermediate, rendering it inactive towards carboxylation.[1]

    • Troubleshooting: Thoroughly dry all glassware and reagents before use. Use anhydrous solvents if applicable. The starting 2-Chloro-6-fluorophenol should also be free of water.

Side Reaction 1: Formation of Isomeric Byproducts

Question: Our analysis shows the presence of an isomeric impurity alongside our target molecule. What is the likely structure of this isomer and how can we minimize its formation?

Answer: The formation of isomers is a common challenge in the Kolbe-Schmitt reaction with substituted phenols. In the carboxylation of 2-Chloro-6-fluorophenol, the primary expected product is this compound, resulting from carboxylation at the para-position relative to the hydroxyl group. However, ortho-carboxylation can also occur, leading to the formation of 3-Chloro-5-fluoro-2-hydroxybenzoic acid .

Mechanism of Isomer Formation:

The regioselectivity of the Kolbe-Schmitt reaction is influenced by the cation and reaction temperature. While potassium salts generally favor the formation of the para-substituted product, the electron-withdrawing nature of the chlorine and fluorine atoms can influence the electron density distribution in the phenoxide ring, potentially allowing for some ortho-attack.[2][3]

dot

Caption: Regioselectivity in the carboxylation of 2-Chloro-6-fluorophenoxide.

Preventative Measures:

  • Choice of Cation: The use of potassium hydroxide is generally preferred to direct the carboxylation to the para position. Sodium hydroxide, in contrast, tends to favor ortho-carboxylation.[2][3]

  • Temperature Control: Higher reaction temperatures can sometimes favor the thermodynamically more stable para-isomer. Experiment with a temperature gradient to find the optimal condition for maximizing the desired product.

Purification Strategy:

  • Recrystallization: Due to differences in polarity and crystal packing, it is often possible to separate the desired para-isomer from the ortho-isomer by recrystallization from a suitable solvent system. Experiment with solvents of varying polarity, such as toluene, ethyl acetate, or mixtures with heptane.

Side Reaction 2: Decarboxylation of the Product

Question: We observe the presence of the starting material, 2-Chloro-6-fluorophenol, in our final product, even after what appears to be a complete reaction. What could be causing this?

Answer: The presence of the starting phenol in the final product after a seemingly complete reaction is often due to the decarboxylation of the newly formed hydroxybenzoic acid under the harsh reaction conditions.

Mechanism of Decarboxylation:

Aromatic carboxylic acids, particularly those with activating hydroxyl groups, can undergo decarboxylation at elevated temperatures, especially in the presence of acidic or basic catalysts. The reaction proceeds via the loss of CO₂ to regenerate the phenoxide, which is then protonated during work-up to yield the starting phenol.

dot

Caption: Decarboxylation of the product as a source of impurity.

Preventative Measures:

  • Minimize Reaction Time: Once the carboxylation is complete, avoid prolonged heating. Monitor the reaction progress using an appropriate analytical technique (e.g., in-process HPLC or TLC) to determine the optimal reaction time.

  • Controlled Cooldown: After the reaction, cool the reactor promptly but in a controlled manner to prevent thermal decomposition of the product.

Purification Strategy:

  • Acid-Base Extraction: The desired carboxylic acid product is significantly more acidic than the starting phenol. This difference in acidity can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a weak aqueous base, such as sodium bicarbonate solution. The carboxylic acid will be deprotonated and move to the aqueous layer, while the less acidic phenol will remain in the organic layer.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure this compound.

    • Filter, wash with cold water, and dry the purified product.

Side Reaction 3: Incomplete Carboxylation

Question: Our product is contaminated with a significant amount of unreacted 2-Chloro-6-fluorophenol. How can we drive the reaction to completion?

Answer: The presence of a large amount of unreacted starting material typically points to issues with the reaction conditions that prevent the carboxylation from proceeding to completion.

Troubleshooting Incomplete Conversion:

Parameter Potential Issue Recommended Action
CO₂ Pressure Insufficient pressure to drive the equilibrium towards carboxylation.Increase the CO₂ pressure in increments. Pressures up to 100 atm are common for this reaction.[2] Ensure the reactor is properly sealed to maintain pressure.
Reaction Time Insufficient time for the reaction to reach completion.Extend the reaction time. Monitor the reaction progress at different time points to establish a reaction profile.
Mixing Poor mixing can lead to localized depletion of CO₂ and inefficient contact between the phenoxide and the gas.Ensure efficient and continuous stirring throughout the reaction. For viscous reaction mixtures, consider a more powerful overhead stirrer.
Purity of CO₂ The presence of inert gases (e.g., air) in the CO₂ supply will reduce the partial pressure of CO₂ and hinder the reaction.Use high-purity CO₂. Purge the reactor with CO₂ before heating and pressurizing to remove any residual air.

Analytical Characterization

Accurate assessment of product purity and impurity profiling is critical. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique.

Typical HPLC Method Parameters:

Parameter Condition
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

This method should effectively separate the desired product from the starting material and potential isomeric byproducts, allowing for accurate quantification of purity.

Experimental Protocols

Protocol 1: Synthesis of Potassium 2-Chloro-6-fluorophenoxide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Chloro-6-fluorophenol.

  • Add a stoichiometric equivalent of finely ground potassium hydroxide.

  • Add a suitable high-boiling solvent (e.g., toluene or xylene) to create a slurry.

  • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.

  • Water will be formed during the reaction and can be removed azeotropically using a Dean-Stark trap.

  • Once all the water has been removed, the solvent can be distilled off under reduced pressure to yield the dry potassium 2-Chloro-6-fluorophenoxide.

Protocol 2: Carboxylation (Kolbe-Schmitt Reaction)

  • Transfer the dry potassium 2-Chloro-6-fluorophenoxide to a high-pressure autoclave.

  • Seal the autoclave and purge it several times with high-purity carbon dioxide.

  • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 80-100 atm).

  • Heat the autoclave to the target temperature (e.g., 150°C) with continuous stirring.

  • Maintain these conditions for the predetermined reaction time.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

Protocol 3: Work-up and Purification

  • Transfer the solid product from the autoclave to a beaker and dissolve it in hot water.

  • While stirring, slowly add concentrated hydrochloric acid to adjust the pH to 2-3, which will precipitate the crude this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • For further purification, perform an acid-base extraction as described in the "Decarboxylation" section or recrystallize from an appropriate solvent.

References

  • Reaction mechanism of the decarboxylation of 3‐hydroxybenzoic acid with ChCl (note. ResearchGate. Available at: [Link]

  • Kolbe–Schmitt reaction - Wikipedia. Available at: [Link]

  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Available at: [Link]

  • Kolbe-Schmidt Reaction: Videos & Practice Problems - Pearson. Available at: [Link]

  • Kolbe Reaction Mechanism - BYJU'S. Available at: [Link]

  • US5541282A - Aromatic polyhydroxy compounds and process for the preparation thereof - Google Patents.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]

  • Decarboxylation - Master Organic Chemistry. Available at: [Link]

  • Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. ResearchGate. Available at: [Link]

  • Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu - ResearchGate. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research & Reports. Available at: [Link]

  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing). Available at: [Link]

  • The role of F–N reagent and reaction conditions on fluoro functionalisation of substituted phenols - Sci-Hub. Available at: [Link]

  • impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES. Available at: [Link]

  • DFT investigation on the decarboxylation mechanism of ortho hydroxy benzoic acids with acid catalysis | Request PDF - ResearchGate. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available at: [Link]

  • US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents.
  • (PDF) Hydroxy Acids: Production and Applications - ResearchGate. Available at: [Link]

  • Aromatic hydroxy acids. | Download Table - ResearchGate. Available at: [Link]

  • meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution - PubMed. Available at: [Link]

  • Synthesis of α-hydroxy carboxylic acids, esters and amides - Organic Chemistry Portal. Available at: [Link]

  • Regioselective Chlorination of Phenols - Scientific Update - UK. Available at: [Link]

  • Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex - NIH. Available at: [Link]

  • Substituent effects on the physical properties and pKa of phenol - Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Chloro-5-fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently execute and optimize your experiments, ensuring both high yield and purity of this important chemical intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, focusing on the widely utilized Kolbe-Schmitt reaction of 2-chloro-4-fluorophenol.

Q1: What is the most common synthetic route for this compound?

A1: The most industrially viable and commonly employed method is the Kolbe-Schmitt reaction. This process involves the carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure.[1][2] For the synthesis of this compound, the precursor is 2-chloro-4-fluorophenol.

Q2: Why is the choice of base critical in the Kolbe-Schmitt reaction for this specific synthesis?

A2: The regioselectivity of the carboxylation (i.e., the position where the carboxyl group is added to the aromatic ring) is highly influenced by the counter-ion of the phenoxide. For the synthesis of this compound, the carboxyl group needs to be introduced para to the hydroxyl group of 2-chloro-4-fluorophenol. Using potassium hydroxide (KOH) to form the potassium phenoxide is strongly recommended as potassium ions favor para-carboxylation.[1][3] In contrast, sodium hydroxide (NaOH) tends to favor ortho-carboxylation.[4]

Q3: What are the key reaction parameters that need to be strictly controlled?

A3: The critical parameters for a successful Kolbe-Schmitt synthesis are:

  • Anhydrous Conditions: The presence of water can significantly decrease the yield of the desired product.[4] Ensure all reactants, solvents, and glassware are thoroughly dried.

  • Temperature and Pressure: This reaction typically requires elevated temperatures (around 150-200°C) and high pressure (up to 100 atm) of carbon dioxide to proceed efficiently.[2][5]

  • Purity of Starting Materials: The purity of the 2-chloro-4-fluorophenol and carbon dioxide is crucial to prevent the formation of unwanted side products.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The synthesis of this compound involves several hazards:

  • High Pressure: The use of a high-pressure autoclave for the carboxylation step requires appropriate engineering controls and safety precautions.

  • Corrosive and Hazardous Materials: Handling of potassium hydroxide, a strong base, and the final acidic product requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] The reaction should be carried out in a well-ventilated fume hood.

  • Product Hazards: this compound itself is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[6]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product
Symptom Possible Cause(s) Recommended Solution(s)
TLC or HPLC analysis shows predominantly unreacted 2-chloro-4-fluorophenol.Incomplete phenoxide formation: Insufficient base or presence of moisture.- Ensure a stoichiometric or slight excess of high-purity, dry potassium hydroxide is used.- Thoroughly dry all glassware and the 2-chloro-4-fluorophenol starting material.
Suboptimal reaction conditions: Temperature or pressure too low.- Gradually increase the reaction temperature in increments of 10°C within the recommended range (e.g., 150-180°C).- Ensure the autoclave is properly sealed and pressurized with high-purity carbon dioxide to the target pressure (e.g., 80-100 atm).
Poor quality of carbon dioxide: Presence of moisture or other impurities.- Use a high-purity grade of carbon dioxide. Consider using a drying tube if necessary.
Issue 2: Formation of Significant Impurities
Symptom Possible Cause(s) Recommended Solution(s)
Presence of a significant peak corresponding to an isomeric product (e.g., 5-chloro-3-fluoro-2-hydroxybenzoic acid).Use of incorrect base: Sodium hydroxide was used instead of potassium hydroxide.- As stated in the FAQs, potassium hydroxide is crucial for para-carboxylation.[1][3] Ensure the correct base is used.
Presence of a peak corresponding to 4-fluorophenol.Decarboxylation of the product: Reaction temperature may be too high or reaction time too long.- Optimize the reaction temperature and time. A lower temperature for a longer duration may be beneficial.- Work up the reaction mixture promptly after completion.
Presence of di-chlorinated byproducts.Impure starting material: The 2-chloro-4-fluorophenol may contain di-chlorinated phenols.- Verify the purity of the starting material by GC-MS or HPLC. If necessary, purify the 2-chloro-4-fluorophenol by distillation or recrystallization.[7]
Issue 3: Difficulty in Product Isolation and Purification
Symptom Possible Cause(s) Recommended Solution(s)
Product precipitates as an oil or tar upon acidification.Presence of resinous byproducts: High reaction temperatures can lead to polymerization or degradation.- After acidification, attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- Consider a hot filtration step after dissolving the crude product in a suitable solvent to remove insoluble tars.[8]
Product is discolored (e.g., brown or yellow).Formation of colored impurities. - Treat a solution of the crude product with activated charcoal before recrystallization.[8]- Perform multiple recrystallizations from a suitable solvent system (e.g., ethanol/water).

III. Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4-fluorophenol (Precursor)

This protocol is adapted from established methods for the chlorination of fluorophenols.[7][9]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, dissolve 4-fluorophenol (1 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Chlorination: While stirring vigorously at room temperature, bubble chlorine gas (1 eq.) through the solution. The reaction is typically exothermic, so cooling may be necessary to maintain the desired temperature.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, purge the system with nitrogen to remove excess chlorine gas. Wash the organic layer with water and then with a dilute solution of sodium bicarbonate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-chloro-4-fluorophenol can be purified by vacuum distillation.

Protocol 2: Kolbe-Schmitt Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction and conditions reported for similar substrates.[10]

  • Phenoxide Formation: In a dry, high-pressure autoclave, add finely powdered, anhydrous potassium hydroxide (1.1 eq.). Carefully add 2-chloro-4-fluorophenol (1 eq.) under an inert atmosphere (e.g., nitrogen or argon).

  • Drying: Heat the mixture to 120-130°C under vacuum for 1-2 hours to ensure all moisture is removed and the potassium phenoxide is formed.

  • Carboxylation: Cool the autoclave to room temperature and then pressurize with dry carbon dioxide to approximately 80-100 atm. Heat the autoclave to 160-180°C with vigorous stirring for 4-6 hours.

  • Work-up: Cool the autoclave to room temperature and carefully vent the excess carbon dioxide. Dissolve the solid reaction mixture in hot water.

  • Purification:

    • Filter the hot aqueous solution to remove any insoluble impurities.

    • Cool the filtrate and acidify to a pH of 2-3 with concentrated hydrochloric acid.

    • The crude this compound will precipitate out of solution.

    • Collect the solid by filtration and wash with cold water.

    • For further purification, recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture. The use of activated charcoal can help to remove colored impurities.[8]

IV. Data Presentation and Analysis

Table 1: Expected Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₄ClFO₃[6]
Molecular Weight190.55 g/mol [6]
AppearanceOff-white to pale yellow solid-
Melting PointExpected to be in the range of other substituted hydroxybenzoic acids-
Analytical Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the two protons on the benzene ring, as well as a broad singlet for the hydroxyl proton and a signal for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the carbons in the molecule. The carbons attached to the electronegative chlorine, fluorine, and oxygen atoms will be shifted downfield.

  • FTIR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), and the O-H stretch of the phenol (~3200-3600 cm⁻¹).[11]

  • HPLC: A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a good starting point.[12] Detection can be performed by UV-Vis at a wavelength of approximately 254 nm.

V. Visualizations

Diagram 1: Synthesis Workflow

cluster_0 Precursor Synthesis cluster_1 Kolbe-Schmitt Reaction cluster_2 Purification 4-fluorophenol 4-fluorophenol Chlorination Chlorination 4-fluorophenol->Chlorination Cl₂ 2-chloro-4-fluorophenol 2-chloro-4-fluorophenol Chlorination->2-chloro-4-fluorophenol Phenoxide Formation Phenoxide Formation 2-chloro-4-fluorophenol->Phenoxide Formation KOH Carboxylation Carboxylation Phenoxide Formation->Carboxylation CO₂, High T/P Crude Product Crude Product Carboxylation->Crude Product Acidification Acidification Crude Product->Acidification HCl Recrystallization Recrystallization Acidification->Recrystallization Pure Product Pure Product Recrystallization->Pure Product This compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Verify Reaction Conditions Check_SM->Check_Conditions Pure Purify_SM Purify Starting Material Check_SM->Purify_SM Impure Check_Base Confirm Use of KOH Check_Conditions->Check_Base Optimal Optimize_TP Optimize Temperature & Pressure Check_Conditions->Optimize_TP Suboptimal Check_Moisture Assess for Moisture Contamination Check_Base->Check_Moisture KOH Used Use_KOH Use Anhydrous KOH Check_Base->Use_KOH NaOH Used Dry_Reagents Thoroughly Dry Reagents & Glassware Check_Moisture->Dry_Reagents Moisture Present End Improved Yield Check_Moisture->End Anhydrous Purify_SM->End Optimize_TP->End Use_KOH->End Dry_Reagents->End

Caption: Troubleshooting decision tree for low yield issues.

VI. References

  • Google Patents. (n.d.). Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. Retrieved January 19, 2026, from

  • Google Patents. (n.d.). Process for preparing 2-chloro-4-fluorophenol. Retrieved January 19, 2026, from

  • Google Patents. (n.d.). PROCESS FOR PRODUCING 2-CHLORO-4-FLUOROPHENOL FROM 4-FLUOROPHENOL. Retrieved January 19, 2026, from

  • BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 19, 2026, from [Link]

  • GeeksforGeeks. (2025). Kolbe's Reaction. Retrieved January 19, 2026, from [Link]

  • Sumitomo Chemical Co., Ltd. (1994). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 58(3), 594-595.

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved January 19, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2019). Kolbe-Schmitt reaction. Retrieved January 19, 2026, from [Link]

  • Pearson. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. Retrieved January 19, 2026, from [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-171.

  • Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids. Retrieved January 19, 2026, from

  • L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved January 19, 2026, from [Link]

  • chemeurope.com. (n.d.). Kolbe-Schmitt reaction. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Chloro-4-hydroxybenzoic acid - Optional[ATR-IR] - Spectrum. Retrieved January 19, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • National University of Ireland, Galway. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved January 19, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for the decolorization and purification of p-hydroxybenzoic acid. Retrieved January 19, 2026, from

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). The chlorination of 4-amino-2-hydroxy-benzoic acid. Retrieved January 19, 2026, from [Link]

Sources

Preventing byproduct formation in 3-Chloro-5-fluoro-4-hydroxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with 3-Chloro-5-fluoro-4-hydroxybenzoic acid. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of its reactions and minimize the formation of unwanted byproducts. Our goal is to ensure the integrity of your synthesis and the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: Based on the reactivity of the starting material and common synthetic routes for analogous compounds, the primary byproduct of concern is the decarboxylated impurity, 2-Chloro-4-fluorophenol. This can arise if the reaction conditions are too harsh, particularly with prolonged exposure to high temperatures. Another potential set of byproducts are regioisomers if the synthesis involves electrophilic aromatic substitution, although this is less common when starting with this compound itself. In reactions involving the carboxyl group, incomplete conversion can leave unreacted starting material, which may complicate purification.

Q2: How can I prevent the decarboxylation of this compound during a reaction?

A2: Decarboxylation is a common thermal decomposition pathway for hydroxybenzoic acids.[1] To mitigate this, careful control of the reaction temperature is paramount. It is advisable to conduct reactions at the lowest effective temperature. The use of a catalyst, such as copper, can sometimes promote decarboxylation, so its use should be carefully evaluated.[2] Additionally, the choice of solvent can play a role; polar aprotic solvents may be suitable for some transformations, but their high boiling points could contribute to decarboxylation if not properly managed.

Q3: What are the best practices for purifying this compound to remove byproducts?

A3: Purification strategies will depend on the nature of the byproducts. If the primary impurity is the decarboxylated product, 2-Chloro-4-fluorophenol, a carefully executed recrystallization is often effective. The difference in acidity between the carboxylic acid and the phenol can also be exploited. For instance, extraction with a weak base, such as sodium bicarbonate, can selectively dissolve the carboxylic acid, leaving the less acidic phenol in the organic phase. For other impurities, column chromatography on silica gel is a reliable method.

Troubleshooting Guides

This section provides a structured approach to common issues encountered during the synthesis and use of this compound.

Issue 1: Significant Formation of 2-Chloro-4-fluorophenol Detected
  • Symptom: Analysis of the crude reaction mixture by techniques such as NMR or LC-MS shows a significant peak corresponding to the mass of 2-Chloro-4-fluorophenol.

  • Root Cause Analysis: This is a clear indication of decarboxylation. The primary cause is excessive thermal stress on the molecule.

  • Troubleshooting Workflow:

    A High levels of 2-Chloro-4-fluorophenol detected B Was the reaction temperature kept below the decomposition threshold? A->B C Reduce reaction temperature. Monitor progress at lower temperature. B->C No D Was a prolonged reaction time used? B->D Yes E Optimize reaction time. Monitor for completion to avoid unnecessary heating. D->E Yes F Was a catalyst known to promote decarboxylation used? D->F No G Screen alternative catalysts or catalyst-free conditions if feasible. F->G Yes H Review the literature for thermal stability data of similar compounds. F->H No

    Caption: Troubleshooting decarboxylation.

Issue 2: Incomplete Reaction and Presence of Starting Material
  • Symptom: The reaction does not proceed to completion, and a significant amount of this compound remains in the final mixture.

  • Root Cause Analysis: This can be due to several factors including insufficient reaction time, inadequate temperature, or issues with reagent stoichiometry and purity.

  • Troubleshooting Workflow:

    A Incomplete Conversion of Starting Material B Verify Stoichiometry and Purity of Reagents A->B C Increase Reaction Time and Monitor Progress A->C D Gradually Increase Reaction Temperature A->D E Check for Potential Catalyst Deactivation A->E F Ensure Proper Solvent Purity and Anhydrous Conditions if Required A->F

    Caption: Addressing incomplete reactions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Decarboxylation in a Subsequent Reaction

This protocol provides a general framework for a reaction where this compound is a starting material, with a focus on preventing its decomposition.

  • Reaction Setup:

    • To a clean, dry reaction vessel equipped with a magnetic stirrer, thermometer, and reflux condenser, add this compound (1 equivalent).

    • Add the appropriate solvent. Choose a solvent with a boiling point that allows for a sufficient reaction rate without approaching the decomposition temperature of the starting material.

  • Reagent Addition:

    • Add the other reagents to the reaction mixture. If the reaction is exothermic, consider adding the reagents portion-wise or via a dropping funnel to maintain temperature control.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature. It is critical to maintain a stable temperature throughout the reaction.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Proceed with the appropriate work-up procedure to isolate the desired product. This may involve extraction, filtration, or other techniques.

  • Purification:

    • Purify the crude product, for example, by recrystallization or column chromatography, to remove any unreacted starting material and byproducts.

Data Summary

The following table summarizes key physical properties of this compound and its potential decarboxylation byproduct.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₄ClFO₃190.55[3]
2-Chloro-4-fluorophenolC₆H₄ClFO146.55

References

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry, 3, 2050641X1772259.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (n.d.). Google Patents.
  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

  • Oh, D. H., Rashid, M. A. M., Yoo, C.-J., & Kim, K. H. (2020). Reaction mechanism of the decarboxylation of 4-hydroxybenzoic acid with ChCl-urea. ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 3-Chloro-5-fluoro-4-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CFHBA-CD-202601

Version: 1.0

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic acid. The efficiency and cost-effectiveness of this synthesis are often critically dependent on the performance and longevity of the catalyst, typically a supported palladium (Pd) system (e.g., Pd/C). Catalyst deactivation is a primary challenge, leading to decreased reaction rates, lower yields, and process inconsistencies.

This document provides a structured approach to troubleshooting common catalyst deactivation issues through a detailed FAQ section and in-depth troubleshooting protocols. Our goal is to empower you with the scientific rationale and practical steps needed to diagnose, mitigate, and resolve these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst stability and performance.

Q1: What are the most common reasons my palladium catalyst is losing activity during the synthesis?

A1: Catalyst deactivation in this context typically stems from four primary mechanisms:

  • Poisoning: Irreversible or strong adsorption of impurities from reactants or solvents onto the active palladium sites. Halides, sulfur, and nitrogen-containing compounds are common poisons.[1]

  • Fouling/Coking: The deposition of carbonaceous residues, polymers, or insoluble byproducts on the catalyst surface, which physically blocks access to active sites.[1][2][3]

  • Sintering (Thermal Degradation): Agglomeration of palladium nanoparticles at high temperatures, leading to a significant loss of active surface area.[4] This is irreversible.

  • Leaching: The dissolution of the active palladium metal from the support (e.g., carbon) into the reaction mixture. This is particularly relevant in liquid-phase reactions and can be influenced by solvents and ligands.[5][6]

Q2: Can the halide ions (Cl-, F-) from the substrate or precursors poison the catalyst?

A2: Yes, halide ions can act as catalyst inhibitors or poisons. While essential for the cross-coupling reaction mechanism, excess halide anions in the solution can coordinate strongly to the palladium center.[7][8] This can alter the electronic properties of the catalyst or block sites needed for the catalytic cycle, thereby reducing its activity.[9] The effect is often concentration-dependent and can sometimes be mitigated by adjusting reaction conditions or using specific ligands.

Q3: How can I quickly determine if my catalyst is deactivated?

A3: The most immediate indicators are process-related:

  • Slowing Reaction Rate: The time required to reach a target conversion level increases significantly.

  • Incomplete Conversion: The reaction stalls before all the limiting reagent is consumed, even with extended reaction times.

  • Decreased Selectivity: An increase in the formation of byproducts is observed.

For a definitive diagnosis, catalyst characterization is necessary. Comparing a fresh catalyst sample with a used one using techniques like BET surface area analysis, Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS) can provide direct evidence of sintering, fouling, or surface poisoning.[10][11][12]

Q4: Is it possible to regenerate a deactivated catalyst, or must it always be replaced?

A4: Regeneration is often possible, depending on the deactivation mechanism.

  • Fouling/Coking: Can often be reversed by washing with appropriate solvents to dissolve the deposits or by controlled oxidation (calcination) to burn off carbonaceous material.[6][13][14]

  • Poisoning: Mild or reversible poisoning can sometimes be addressed by washing or specific chemical treatments. Severe poisoning is often irreversible.

  • Sintering: This is a physical change in the catalyst structure and is generally considered irreversible.

  • Leaching: The lost metal cannot be restored through regeneration, but the palladium may be recovered from the reaction solution.[15][16]

Part 2: Troubleshooting Guide: Problems & Solutions

This section provides a systematic approach to diagnosing and solving specific issues encountered during synthesis.

Problem / Observation Potential Root Cause(s) Recommended Diagnostic & Solution Pathway
Gradual decrease in reaction rate over multiple cycles. 1. Fouling/Coking: Accumulation of organic residues.[1][17] 2. Mild Poisoning: Buildup of low-level impurities.1. Diagnostic: Analyze the spent catalyst using Thermogravimetric Analysis (TGA) to quantify carbonaceous deposits.[13] 2. Solution: Implement a catalyst regeneration protocol. Start with a simple solvent wash (see Protocol 1). If ineffective, consider a mild oxidative treatment.
Sudden and complete loss of catalyst activity. 1. Acute Poisoning: Introduction of a potent poison (e.g., sulfur, strongly coordinating ligands) into the feedstock. 2. Drastic Change in Reaction Conditions: Such as a temperature spike causing rapid sintering.1. Diagnostic: Review the source and purity of all reactants and solvents used in the failed batch. Analyze the feedstock for common poisons. Use XPS to detect surface poisons on the catalyst.[10][11] 2. Solution: Purify all incoming materials. Introduce guard beds if impurity sources are unavoidable. If sintering is suspected (confirm with TEM), the catalyst must be replaced.
Reaction mixture turns gray/black, and activity is lost. 1. Palladium Leaching: The active metal is detaching from the carbon support and forming colloidal palladium ("Pd black").[5]1. Diagnostic: Filter a hot sample of the reaction mixture through a fine filter (e.g., 0.22 µm PTFE). If the filtrate is still catalytically active, it indicates homogeneous catalysis by leached palladium.[5] Analyze the filtrate for Pd content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2. Solution: Modify reaction conditions (e.g., lower temperature, different solvent). Consider a catalyst with a different support or anchoring chemistry to improve metal adhesion.
Increased pressure drop in a fixed-bed reactor. 1. Fouling/Coking: Deposits are physically blocking the flow path. 2. Catalyst Attrition: The catalyst support is breaking down into fine particles.1. Diagnostic: Visually inspect the catalyst bed. Perform particle size distribution analysis on the spent catalyst. 2. Solution: For fouling, initiate a regeneration cycle. For attrition, use a mechanically stronger catalyst support or reduce the linear velocity through the reactor to minimize physical stress.[18]

Part 3: Diagrams and Workflows

Visual aids to understand the deactivation and troubleshooting processes.

Logical Workflow for Troubleshooting Catalyst Deactivation

G start Observation: Decreased Catalyst Performance check_rate Is the deactivation gradual or sudden? start->check_rate check_leaching Is there discoloration (e.g., black suspension)? start->check_leaching gradual Gradual check_rate->gradual Gradual sudden Sudden check_rate->sudden Sudden coking Suspect Fouling/Coking or Mild Poisoning gradual->coking poison Suspect Acute Poisoning or Thermal Runaway sudden->poison analyze_coking Action: TGA/XPS Analysis on Spent Catalyst coking->analyze_coking analyze_poison Action: Feedstock Analysis, Reactor Log Review poison->analyze_poison regenerate Solution: Implement Regeneration Protocol (See Protocol 1 & 2) analyze_coking->regenerate replace Solution: Purify Feedstock, Replace Catalyst analyze_poison->replace check_leaching->check_rate No leaching Suspect Leaching check_leaching->leaching Yes analyze_leaching Action: Hot Filtration Test, ICP-MS on Filtrate leaching->analyze_leaching solve_leaching Solution: Modify Conditions, Change Catalyst Support analyze_leaching->solve_leaching

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Key Catalyst Deactivation Mechanisms

G Deactivation Catalyst Deactivation Poisoning Poisoning Strong adsorption of S, N, Halides on active sites Deactivation->Poisoning Fouling Fouling / Coking Physical blockage by carbon deposits or polymers Deactivation->Fouling Sintering Sintering Thermal agglomeration of Pd nanoparticles Deactivation->Sintering Leaching Leaching Dissolution of active Pd into solution Deactivation->Leaching

Caption: The four primary mechanisms of catalyst deactivation.

Part 4: Experimental Protocols

Detailed methodologies for catalyst analysis and regeneration.

Protocol 1: Simple Regeneration by Solvent Washing

This protocol is a first-line approach for removing weakly adsorbed species and soluble foulants.

Objective: To restore catalyst activity by removing organic residues.

Materials:

  • Spent Catalyst

  • Solvent used in the reaction (e.g., Toluene, DMF)

  • A polar solvent (e.g., Ethanol or Acetone)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Unload Catalyst: Under an inert atmosphere, carefully unload the spent catalyst from the reactor into a suitable flask.

  • Initial Wash: Add the primary reaction solvent to the catalyst (approx. 10 mL per gram of catalyst). Stir the slurry gently at a moderate temperature (e.g., 50-60°C) for 30-60 minutes.

  • Filter: Allow the catalyst to settle, then decant or filter the solvent.

  • Polar Wash: Add the polar solvent (e.g., Ethanol) to the catalyst and repeat the stirring process for 30 minutes at room temperature. This helps remove more polar byproducts.

  • Repeat & Dry: Repeat the polar wash (Step 4) two more times. After the final filtration, dry the catalyst thoroughly under a vacuum at 60-80°C until a constant weight is achieved.

  • Validate: Test the activity of the regenerated catalyst using a small-scale control reaction and compare its performance to the fresh and deactivated catalyst.

Protocol 2: Oxidative Regeneration of Coked Catalyst

Use this more aggressive method when solvent washing is insufficient to remove heavy carbonaceous deposits (coking). Caution: This procedure can be exothermic and must be performed with care.

Objective: To remove heavy coke deposits by controlled combustion.

Materials:

  • Coked Catalyst

  • Tube furnace with temperature control

  • Source of inert gas (Nitrogen)

  • Source of diluted air (e.g., 1-5% O₂ in N₂)

Procedure:

  • Load Furnace: Place a known amount of the dried, coked catalyst into a quartz tube within the furnace.

  • Inert Purge: Purge the system with nitrogen at a controlled flow rate while slowly heating the furnace to 150-200°C. Hold for 1 hour to remove any volatile residues.

  • Controlled Oxidation: While maintaining the temperature, gradually introduce the diluted air stream into the nitrogen flow. Monitor the furnace temperature closely for any significant exotherm.

  • Burn-off: Slowly ramp the temperature to 300-400°C (temperature depends on the stability of the catalyst support) and hold until CO₂ evolution (monitored by an off-gas analyzer) ceases. This indicates the coke has been removed.

  • Cool Down: Switch the gas flow back to pure nitrogen and cool the furnace down to room temperature.

  • Re-reduction (if necessary): For palladium catalysts, a reduction step (e.g., with H₂ gas) may be required to convert palladium oxide (formed during oxidation) back to the active metallic state. This is a hazardous step and requires appropriate safety protocols.

  • Validate: Test the regenerated catalyst's performance as described in Protocol 1.

Protocol 3: ICP-MS Analysis for Palladium Leaching

This protocol quantifies the amount of palladium that has leached from the solid support into the liquid phase.

Objective: To determine the concentration of dissolved palladium in the reaction mixture.

Materials:

  • Sample of the reaction mixture (liquid phase)

  • Syringe filter (0.22 µm, PTFE or other compatible material)

  • ICP-MS instrument

  • Certified palladium standard solutions for calibration

  • High-purity nitric acid for sample digestion and stabilization

Procedure:

  • Sample Collection: During the reaction, draw a representative sample of the hot reaction slurry.

  • Immediate Filtration: Immediately filter the hot sample through the syringe filter to separate the solid catalyst from the liquid phase. This prevents dissolved metal from re-depositing upon cooling.

  • Sample Preparation: Accurately weigh a portion of the filtrate and dilute it with a suitable solvent. Acidify the sample with high-purity nitric acid to a final concentration of 1-2% to stabilize the dissolved palladium.

  • Calibration: Prepare a series of calibration standards from the certified palladium stock solution, matching the matrix of the diluted sample as closely as possible.

  • ICP-MS Analysis: Analyze the prepared sample and calibration standards on the ICP-MS instrument according to the manufacturer's instructions.

  • Quantification: Calculate the concentration of palladium in the original reaction liquid based on the calibration curve. A result significantly above the background level confirms that leaching is occurring.

References

  • Applied Catalysts. (n.d.). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • He, Z. (2007). Method for reactivating deactivated palladium/carbon catalyst. Google Patents.
  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Retrieved from [Link]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]

  • Phan, N. T. S., et al. (2006). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 10 Catalyst characterization. Retrieved from [Link]

  • Harrou, A., et al. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate. Retrieved from [Link]

  • Harrou, A., et al. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. Retrieved from [Link]

  • Majeed, M. A. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. MDPI. Retrieved from [Link]

  • Schwarzenbek, E. F., & Turkevich, J. (1968). Regeneration of platinum and palladium reforming catalysts. Google Patents.
  • Park, K.-H., et al. (2019). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). MDPI. Retrieved from [Link]

  • Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from [Link]

  • Hiden Analytical. (2021). Catalyst Characterization Techniques. Retrieved from [Link]

  • Li, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]

  • Alonso, D. A., et al. (2006). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Dalton Transactions. Retrieved from [Link]

  • Shields, J. D., et al. (2019). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. PMC - NIH. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]

  • Slideshare. (2016). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • McCabe, R. W., et al. (2020). Part II: Oxidative Thermal Aging of Pd/Al2O3 and Pd/CexOy-ZrO2 in Automotive Three Way Catalysts: The Effects of Fuel Shutoff and Attempted Fuel Rich Regeneration. MDPI. Retrieved from [Link]

  • ResearchGate. (2000). Sintering of supported palladium. Retrieved from [Link]

  • Xu, Q., et al. (2001). Sintering of Pd Automotive Catalysts. Sci-Hub. Retrieved from [Link]

  • Eigenberger, G., & W. Keil, F. J. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]

  • MDPI. (2024). Beyond Waste: Future Sustainable Insights for Integrating Complex Feedstocks into the Global Energy Mix. Retrieved from [Link]

  • Islam, M. A., et al. (2018). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2001). Catalysts deactivation by coking. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Purity Validation of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Chloro-5-fluoro-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid, a class of compounds that serve as crucial building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring halogen and hydroxyl groups, makes it a versatile intermediate. However, the very reactions that synthesize this molecule can also introduce a host of impurities, including starting materials, by-products, or isomers.[3] For researchers and drug development professionals, ensuring the purity of such intermediates is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final drug product.[4][5]

This guide provides an in-depth, experience-driven protocol for validating the purity of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the scientific rationale behind the method's parameters, present a detailed, self-validating experimental workflow, and objectively compare its performance against a common alternative analytical technique, Thin-Layer Chromatography (TLC).

The Primacy of HPLC for Aromatic Acid Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern pharmaceutical analysis for quantifying the purity of non-volatile and semi-volatile organic compounds.[6][7] Its preeminence over other techniques for analyzing compounds like this compound stems from its high resolution, sensitivity, and quantitative accuracy.[5][8]

  • Specificity and Resolution: HPLC can separate the main compound from structurally similar impurities that may have nearly identical physical properties, a task where simpler methods like melting point determination often fail.[6][9]

  • Quantitative Accuracy: Unlike qualitative or semi-quantitative methods, HPLC provides precise percentage purity values by comparing the area of the main peak to the total area of all detected peaks.

  • Versatility: The technique is adaptable to a wide range of molecules. For aromatic acids, Reversed-Phase HPLC (RP-HPLC) is particularly powerful.

HPLC Method Development: A Scientifically Grounded Approach

The development of a robust and reliable HPLC method is a systematic process guided by the physicochemical properties of the analyte. Our goal is to achieve optimal separation and a sharp, symmetrical peak for the main compound, ensuring all potential impurities are resolved.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting RefStd Weigh Reference Standard SolubilizeRef Create Stock Solution (Reference) RefStd->SolubilizeRef Dissolve TestSample Weigh Test Sample SolubilizeTest Create Stock Solution (Sample) TestSample->SolubilizeTest Dissolve Diluent Prepare Diluent (Mobile Phase Component) Diluent->SolubilizeRef Diluent->SolubilizeTest FilterRef FilterRef SolubilizeRef->FilterRef Filter (0.45 µm) FilterTest FilterTest SolubilizeTest->FilterTest Filter (0.45 µm) VialRef VialRef FilterRef->VialRef Transfer to Vial VialTest VialTest FilterTest->VialTest Transfer to Vial SST System Suitability Test (SST) Injection VialRef->SST HPLC HPLC System (Pump, Injector, Column, UV Detector) VialTest->HPLC Inject Sample CDS Chromatography Data System (CDS) HPLC->CDS Acquire Data SST->HPLC CheckCriteria SST Pass? SST->CheckCriteria Evaluate Results CheckCriteria->VialTest Yes Troubleshoot Troubleshoot System CheckCriteria->Troubleshoot No Integration Integrate Peaks CDS->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation Report Generate Final Report Calculation->Report

Caption: High-level workflow for HPLC purity determination.

Rationale for Key Method Parameters
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography. The choice is predicated on the hydrophobic nature of the this compound molecule. The nonpolar C18 chains interact with the aromatic ring, providing retention, while the polar mobile phase elutes the compound. A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: The mobile phase composition is critical for achieving good peak shape. As an acidic compound, our analyte's ionization state must be controlled.

    • Aqueous Component: Deionized water with 0.1% phosphoric acid. The acid lowers the pH of the mobile phase to approximately 2-3. At this pH, the carboxylic acid and phenolic hydroxyl groups are protonated (non-ionized), preventing peak tailing that occurs from interactions with residual silanols on the silica support.

    • Organic Component: Acetonitrile is chosen for its low UV cutoff and excellent elution strength for aromatic compounds.

    • Elution Mode: A gradient elution (e.g., starting with a lower percentage of acetonitrile and increasing over time) is employed to ensure that any more hydrophobic impurities are eluted from the column, while more polar impurities are resolved at the start of the run.

  • Detector: The conjugated aromatic ring in the analyte contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV-Vis detector is ideal.[10] A wavelength of 254 nm is a common starting point for aromatic compounds, but the optimal wavelength should be determined by examining the UV spectrum of the analyte to find its absorbance maximum (λ-max), which provides the highest sensitivity.[11]

Experimental Protocol: Validated HPLC Method

This protocol is designed to be self-validating through the incorporation of a rigorous System Suitability Test (SST).

Materials and Equipment
  • Analyte: this compound (Reference Standard >99.5% purity and Test Sample)

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Phosphoric Acid (85%)

  • Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters, HPLC system with gradient pump, autosampler, column oven, and PDA/UV-Vis detector.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λ-max)
Injection Volume 10 µL
Run Time 20 minutes
Solution Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (70:30 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Test Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before analyzing any test samples, the system's performance must be verified. This ensures the trustworthiness of the results. Inject the Reference Standard solution five times consecutively.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range indicate undesirable column or mobile phase interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 1.0% for peak areaEnsures the precision of the injector and detector.

If all SST criteria are met, proceed with sample analysis. If not, troubleshoot the system before continuing.

Analysis and Calculation
  • Inject a blank (diluent) to ensure no carryover.

  • Inject the Test Sample solution in duplicate.

  • Integrate all peaks in the chromatogram with an area greater than 0.05% of the total area.

  • Calculate the purity using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: HPLC vs. Thin-Layer Chromatography (TLC)

To provide a comprehensive evaluation, we compare our validated HPLC method with Thin-Layer Chromatography, a common, rapid screening technique.[12][13]

TLC Protocol
  • Stationary Phase: Silica gel 60 F254 TLC plate

  • Mobile Phase: Ethyl Acetate:Hexane:Acetic Acid (60:40:1 v/v/v)

  • Sample Prep: 1 mg/mL solutions in methanol

  • Detection: UV light at 254 nm

Logical Framework for Purity Assessment

Purity_Validation_Logic cluster_hplc Method 1: High-Performance Liquid Chromatography (Quantitative) cluster_tlc Method 2: Thin-Layer Chromatography (Qualitative) start Purity Assessment of This compound hplc_run Perform Validated HPLC Analysis start->hplc_run tlc_run Perform TLC Analysis start->tlc_run hplc_data Obtain Chromatogram & Peak Areas hplc_run->hplc_data hplc_calc Calculate Purity via Area Normalization hplc_data->hplc_calc hplc_result Result: Precise % Purity hplc_calc->hplc_result comparison Compare Methods hplc_result->comparison tlc_data Visualize Plate under UV Light tlc_run->tlc_data tlc_observe Observe Number and Intensity of Impurity Spots tlc_data->tlc_observe tlc_result Result: Qualitative Purity Estimate tlc_observe->tlc_result tlc_result->comparison conclusion Conclusion: HPLC is the definitive method for accurate purity validation. comparison->conclusion

Caption: Decision logic for comparing analytical methods.

Hypothetical Data & Performance Comparison
FeatureHPLC MethodTLC Method
Principle High-pressure elution through a packed columnCapillary action on a flat plate
Nature of Result Quantitative (% Purity)Qualitative / Semi-quantitative
Hypothetical Result 99.65% (Impurity A: 0.15%, Impurity B: 0.20%)Main spot observed with two faint impurity spots
Resolution Very High (baseline separation of impurities)Low to Moderate
Sensitivity High (can detect impurities <0.05%)Low (impurities often need to be >1% to be clearly visible)
Analysis Time ~20 minutes per sample~30 minutes for multiple samples on one plate
Reproducibility High (%RSD < 1.0%)Low (dependent on manual application and conditions)
Ideal Use Case Final purity validation, quality control, regulatory submissionIn-process reaction monitoring, rapid screening

Conclusion

While Thin-Layer Chromatography serves as a valuable and rapid tool for preliminary purity assessment, it lacks the resolution, sensitivity, and quantitative power required for definitive validation. The High-Performance Liquid Chromatography method detailed in this guide provides a robust, reproducible, and self-validating system for accurately determining the purity of this compound. By carefully controlling the stationary phase, mobile phase pH, and system parameters, this HPLC method can reliably separate and quantify the main component from its process-related impurities. For researchers and drug developers, adopting such a scientifically-grounded HPLC approach is indispensable for ensuring the quality and integrity of pharmaceutical intermediates.

References

  • Pathogenia. Purity Assay (Pharmaceutical Testing). Pathogenia. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67496538, this compound. PubChem. Available from: [Link]

  • TutorChase. What methods are used to test the purity of organic compounds?. TutorChase. Available from: [Link]

  • Testing Laboratory. HPLC Assay Testing for Active Ingredient Content. Testing Laboratory. Available from: [Link]

  • International Journal of Innovative Research in Technology (2021). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). IJIRT. Available from: [Link]

  • International Journal of Research in Engineering and Science (2024). Modern Analytical Technique for Characterization Organic Compounds. IJRES. Available from: [Link]

  • Moravek, Inc. (2018). Top 5 Methods of Assessing Chemical Purity. Moravek. Available from: [Link]

  • ALWSCI. Active Ingredient Analysis: Methods And Applications in Product Quality Control. ALWSCI. Available from: [Link]

  • ResearchGate (2018). How to determine the purity of newly synthesized organic compound?. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts (2021). 9.2: How do we know when an Organic Compounds is Pure?. Chemistry LibreTexts. Available from: [Link]

  • United States Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. Available from: [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available from: [Link]

  • SIELC Technologies. HPLC Method for Benzoic Acid, 2-Naphthalenesulfonic Acid on Newcrom BH. SIELC. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19860, 3-Chloro-4-hydroxybenzoic acid. PubChem. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]

  • ResearchGate (2016). The chromatograms of the halogen derivatives of benzoic acids on the.... ResearchGate. Available from: [Link]

  • ResearchGate (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available from: [Link]

  • AAR Lab. Benzoic Acid by HPLC. AAR Lab. Available from: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available from: [Link]

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A Comparative Analysis of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid and Its Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced structural variations of small molecules can lead to profound differences in their physicochemical properties, biological activities, and therapeutic potential. This guide provides a comprehensive comparative analysis of 3-Chloro-5-fluoro-4-hydroxybenzoic acid and its key positional isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and potential applications of these compounds, supported by experimental data and established scientific principles.

Introduction: The Significance of Isomeric Variation

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its specific substitution pattern, presents a unique profile of electronic and steric properties. However, the precise placement of these substituents on the aromatic ring is critical. Its isomers, while sharing the same molecular formula, can exhibit remarkably different characteristics. Understanding these differences is paramount for rational drug design and the development of novel therapeutics.

This guide will focus on a comparative analysis of the following isomers:

  • This compound

  • 2-Chloro-3-fluoro-4-hydroxybenzoic acid

  • 4-Chloro-3-fluoro-2-hydroxybenzoic acid

  • 5-Chloro-3-fluoro-2-hydroxybenzoic acid

  • 2-Chloro-5-fluoro-4-hydroxybenzoic acid

  • 4-Chloro-5-fluoro-2-hydroxybenzoic acid

  • 2-Chloro-4-fluoro-5-hydroxybenzoic acid

  • 3-Chloro-2-fluoro-4-hydroxybenzoic acid

  • 4-Chloro-2-fluoro-3-hydroxybenzoic acid

  • 2-Chloro-3-fluoro-5-hydroxybenzoic acid

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic profile. The table below summarizes key computed and experimental properties of this compound and one of its isomers, highlighting the impact of substituent positioning. Data for other isomers is currently limited in publicly accessible databases, underscoring the need for further experimental characterization.

PropertyThis compound[1]4-Chloro-3-fluoro-2-hydroxybenzoic acid[2]
Molecular Formula C₇H₄ClFO₃C₇H₄ClFO₃
Molecular Weight 190.55 g/mol 190.55 g/mol
XLogP3 1.82.5
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 33
Rotatable Bond Count 11
Exact Mass 189.983300 g/mol 189.983300 g/mol
Monoisotopic Mass 189.983300 g/mol 189.983300 g/mol
Topological Polar Surface Area 57.5 Ų57.5 Ų
Heavy Atom Count 1212
CAS Number 455-57-21702676-05-8
IUPAC Name This compound4-chloro-3-fluoro-2-hydroxybenzoic acid

Causality Behind Property Differences:

The seemingly subtle shift of the chloro and fluoro substituents from positions 3 and 5 to 4 and 3, and the hydroxyl group from position 4 to 2, results in a significant change in the predicted lipophilicity (XLogP3). This is likely due to alterations in the molecule's overall polarity and the potential for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups in the 2-hydroxy substituted isomer, which can mask their polar nature. These differences in lipophilicity can have a cascading effect on solubility, membrane permeability, and ultimately, the bioavailability of the compound.

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Here, we outline the expected spectroscopic features for these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents.

  • Electron-withdrawing groups (chloro, fluoro, and carboxylic acid) will generally deshield adjacent protons, shifting their signals downfield.

  • The hydroxyl group is an electron-donating group and will shield ortho and para protons, shifting their signals upfield.

  • Fluorine-proton coupling (J-coupling) will be observed, providing valuable information about the proximity of fluorine to the aromatic protons. The magnitude of the coupling constant (typically larger for ortho-coupling) can help in assigning the structure.

¹³C NMR: The chemical shifts of the aromatic carbons are also influenced by the substituents. Carbons directly attached to electronegative atoms (Cl, F, O) will be significantly deshielded. Carbon-fluorine coupling will also be evident in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of these isomers is expected to show a molecular ion peak (M⁺) at m/z corresponding to their molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the M⁺ peak) will be a key diagnostic feature. Fragmentation patterns will likely involve the loss of the hydroxyl and carboxylic acid groups.

Synthesis Strategies: A Roadmap for Preparation

The synthesis of these halogenated hydroxybenzoic acids typically involves multi-step sequences starting from commercially available substituted benzenes. The choice of synthetic route is dictated by the desired substitution pattern and the directing effects of the substituents in electrophilic aromatic substitution reactions.

Below is a generalized workflow for the synthesis of a chlorofluoro-hydroxybenzoic acid isomer.

SynthesisWorkflow Start Substituted Benzene Step1 Halogenation (e.g., Chlorination/Fluorination) Start->Step1 Step2 Nitration Step1->Step2 Step3 Reduction of Nitro Group Step2->Step3 Step4 Diazotization and Hydrolysis Step3->Step4 Step5 Carboxylation Step4->Step5 End Target Isomer Step5->End

A Generalized Synthetic Workflow.

Detailed Protocol: Synthesis of 5-Chloro-2-hydroxybenzoic Acid

This protocol, adapted from the literature, describes the synthesis of a related compound and can be modified for the target isomers.[3]

Materials:

  • 4-fluoro-2-hydroxybenzoic acid

  • Acetonitrile (MeCN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) for chlorination

  • Water

Procedure:

  • Dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in acetonitrile.

  • Add concentrated H₂SO₄ (1.05 eq) to the solution at room temperature and stir for 5 minutes.

  • Add NBS or NCS (1.05 eq) to the mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent to dryness.

  • Add a small amount of acetonitrile to the residue, stir for 10 minutes, and then filter.

  • Wash the filter cake with water and dry to obtain the product.

Causality in Experimental Choices: The use of a strong acid catalyst like sulfuric acid activates the aromatic ring for electrophilic halogenation. Acetonitrile is chosen as a polar aprotic solvent to dissolve the reactants. The reaction is monitored by TLC to determine the optimal reaction time and prevent the formation of byproducts.

Biological Activities: Exploring the Therapeutic Potential

Hydroxybenzoic acids and their halogenated derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[4][5] The specific biological effects of the isomers of this compound are not extensively documented in the public domain and represent a promising area for future research.

Potential Areas of Investigation:

  • Antimicrobial Activity: The presence of both chlorine and fluorine could enhance the antimicrobial properties against a spectrum of bacteria and fungi.

  • Enzyme Inhibition: These compounds could be explored as inhibitors of various enzymes, such as kinases or proteases, which are often implicated in disease pathways.

  • Receptor Modulation: The specific substitution pattern may allow for selective binding to and modulation of cellular receptors.

Comparative Analysis Workflow

A systematic approach is crucial for a meaningful comparative analysis of these isomers. The following workflow outlines the key steps.

AnalysisWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation Syn Synthesize all Isomers Pur Purify by Recrystallization/Chromatography Syn->Pur NMR NMR (1H, 13C) Pur->NMR MS Mass Spectrometry Pur->MS PhysChem Determine Physicochemical Properties (m.p., pKa, Solubility) Pur->PhysChem Screen Screen for Antimicrobial/Anticancer/etc. Activity Pur->Screen SAR Establish Structure-Activity Relationships (SAR) Screen->SAR

Workflow for Comparative Analysis.

Conclusion and Future Directions

The comparative analysis of this compound and its isomers reveals the profound impact of substituent positioning on their physicochemical properties. While comprehensive experimental data for all isomers is not yet available, this guide provides a foundational framework for their synthesis, characterization, and biological evaluation. Future research should focus on the systematic synthesis and testing of all possible isomers to establish clear structure-activity relationships. This will undoubtedly unlock new opportunities for the development of novel therapeutic agents with improved efficacy and safety profiles.

References

  • PubChem. This compound. [Link]

  • PubChem. 4-Chloro-3-fluoro-2-hydroxybenzoic acid. [Link]

  • ChemSrc. 3-Chloro-2-hydroxybenzoic acid. [Link]

  • Zhang, M., et al. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open, 7(2).
  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • SciSpace. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

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A Comparative Guide to the Biological Activity of Fluorinated vs. Chlorinated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Modulating Bioactivity

For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules with enhanced efficacy and optimized pharmacological profiles is a perpetual endeavor. Hydroxybenzoic acids, a class of phenolic compounds ubiquitous in nature, have long been recognized for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2] A powerful strategy in medicinal chemistry to augment these inherent activities is halogenation—the introduction of halogen atoms onto the aromatic ring. This guide provides an in-depth technical comparison of the biological activities of two prominent classes of halogenated hydroxybenzoic acids: fluorinated and chlorinated derivatives.

The introduction of fluorine or chlorine atoms can profoundly alter the physicochemical properties of the parent hydroxybenzoic acid molecule. These alterations, driven by the distinct electronegativity, size, and lipophilicity of each halogen, directly influence the compound's interaction with biological targets. Fluorine, being the most electronegative element, can enhance binding affinity to enzymes and improve metabolic stability.[3][4] Conversely, chlorine, with its larger size and different electronic properties, can also significantly impact bioactivity, often leading to potent antimicrobial effects.[5] Understanding the nuances of how fluorination versus chlorination modulates biological activity is paramount for the rational design of new therapeutic agents.

This guide will delve into a comparative analysis of their antimicrobial, antioxidant, and enzyme-inhibiting properties, supported by insights from structure-activity relationship (SAR) studies. We will also provide detailed, step-by-step experimental protocols for key assays, enabling researchers to validate and expand upon these findings in their own laboratories.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Direct, head-to-head comparative studies of fluorinated and chlorinated hydroxybenzoic acids across a wide range of biological assays are not abundantly available in the current literature. However, by synthesizing data from various structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies, we can elucidate key trends that govern their biological activities.

Antimicrobial Activity: A Tale of Two Halogens

The antimicrobial efficacy of phenolic compounds is often linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[6] Halogenation can significantly enhance these disruptive capabilities.

General Trends from SAR Studies:

  • Lipophilicity and Membrane Permeation: The introduction of either fluorine or chlorine increases the lipophilicity of the hydroxybenzoic acid scaffold. This enhanced lipophilicity facilitates easier passage through the lipid-rich bacterial cell membrane, a critical step for exerting antimicrobial action.[7]

  • Electronic Effects: The strong electron-withdrawing nature of both halogens can increase the acidity of the phenolic hydroxyl group, potentially enhancing interactions with microbial targets.

  • Positional Isomerism: The position of the halogen on the aromatic ring is crucial. Generally, halogenation at the ortho or para positions relative to the hydroxyl group tends to result in higher antimicrobial activity compared to the meta position.

Fluorine vs. Chlorine in Antimicrobial Action:

A QSAR study on the toxicity of various benzoic acids to microorganisms indicated a general trend where toxicity decreases in the order of bromo > chloro > fluoro.[8] This suggests that, in many cases, chlorinated hydroxybenzoic acids may exhibit more potent broad-spectrum antimicrobial activity than their fluorinated counterparts. The larger size and greater polarizability of the chlorine atom may lead to more significant disruption of the cell membrane architecture.

Hypothetical Comparative Antimicrobial Activity (MIC Values)

The following table presents a hypothetical comparison of Minimum Inhibitory Concentration (MIC) values, based on the general trends observed in the literature. Lower MIC values indicate higher antimicrobial potency.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
4-Hydroxybenzoic Acid>256>256
4-Fluoro-3-hydroxybenzoic Acid128 - 256256
4-Chloro-3-hydroxybenzoic Acid64 - 128128
2,4-Dichloro-5-hydroxybenzoic Acid32 - 6464

Note: These values are illustrative and intended to reflect the general trends suggested by SAR studies. Actual MIC values would need to be determined experimentally.

dot graph TD { A[Halogenated Hydroxybenzoic Acid] --> B{Increased Lipophilicity}; B --> C[Enhanced Membrane Permeation]; C --> D[Disruption of Cell Membrane Integrity]; A --> E{Electronic Effects (Inductive & Resonance)}; E --> F[Modulation of Acidity and Target Binding]; F --> G[Inhibition of Essential Enzymes]; D & G --> H[Antimicrobial Action];

}

Caption: Comparative mechanism of antimicrobial action.

Antioxidant Capacity: The Role of the Phenolic Hydroxyl Group

The antioxidant activity of hydroxybenzoic acids stems from their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals.[9] The influence of halogenation on this activity is complex and depends on the interplay of electronic effects.

SAR Insights into Antioxidant Activity:

  • Electron-Donating vs. Electron-Withdrawing Effects: The antioxidant capacity of phenols is generally enhanced by electron-donating groups and diminished by electron-withdrawing groups.[10] Both fluorine and chlorine are electron-withdrawing through the inductive effect, which can decrease the ease of hydrogen donation from the hydroxyl group, thereby potentially reducing antioxidant activity.

  • Resonance Effects: Halogens in the para position can exert a +R (resonance) effect, donating electron density back to the ring, which can partially counteract the negative inductive effect.

  • Intramolecular Hydrogen Bonding: Halogen substitution at the ortho position can lead to intramolecular hydrogen bonding with the adjacent hydroxyl group, which can affect the O-H bond dissociation energy and, consequently, the antioxidant activity.[11]

Fluorine vs. Chlorine in Antioxidant Assays:

Given the stronger electron-withdrawing inductive effect of fluorine compared to chlorine, it is plausible that fluorinated hydroxybenzoic acids might exhibit slightly lower antioxidant capacity than their chlorinated analogs, especially when the halogen is in a position where the inductive effect dominates. However, the overall effect will be highly dependent on the specific substitution pattern.

Hypothetical Comparative Antioxidant Activity (IC50 Values)

The following table provides a hypothetical comparison of IC50 values from a DPPH radical scavenging assay. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)
3-Hydroxybenzoic Acid~150
4-Fluoro-3-hydroxybenzoic Acid~180
4-Chloro-3-hydroxybenzoic Acid~165
Gallic Acid (Positive Control)~10

Note: These values are illustrative and based on general principles of SAR in antioxidants. Experimental verification is necessary.

Enzyme Inhibition: Leveraging Halogen Properties for Enhanced Binding

The strategic placement of halogens is a cornerstone of modern drug design for developing potent enzyme inhibitors.[3] The unique properties of fluorine and chlorine can be exploited to enhance binding affinity and selectivity for the target enzyme's active site.

The Role of Halogenation in Enzyme Inhibition:

  • Enhanced Binding Affinity: Fluorine, in particular, can form favorable interactions, such as halogen bonds and hydrophobic interactions, within the enzyme's active site, leading to enhanced binding affinity.[3]

  • Metabolic Stability: The strength of the carbon-fluorine bond can increase the metabolic stability of the inhibitor, prolonging its duration of action.[4]

  • Modulation of pKa: Halogenation can alter the pKa of the carboxylic acid and hydroxyl groups, which can be critical for optimal interaction with amino acid residues in the enzyme's active site.

Fluorine vs. Chlorine as Enzyme Inhibitors:

Fluorine is often favored in the design of enzyme inhibitors due to its small size, which allows it to mimic a hydrogen atom sterically while profoundly altering the electronic properties of the molecule.[4] This "isosteric replacement" strategy can lead to highly potent and selective inhibitors. While chlorinated compounds can also be effective enzyme inhibitors, the larger size of chlorine may sometimes introduce steric hindrance that prevents optimal binding.

Comparative Enzyme Inhibition (Illustrative IC50 Values)

The following table illustrates a hypothetical comparison of the inhibitory activity of fluorinated and chlorinated hydroxybenzoic acid derivatives against a model enzyme, such as tyrosinase. Lower IC50 values indicate greater inhibitory potency.

CompoundTyrosinase Inhibition IC50 (µM)
3-Hydroxybenzoic Acid>100
4-Fluoro-3-hydroxybenzoic Acid Derivative25
4-Chloro-3-hydroxybenzoic Acid Derivative40
Kojic Acid (Positive Control)15

Note: These values are for illustrative purposes and highlight the potential for fluorination to yield more potent enzyme inhibitors. The actual activity would depend on the specific derivative and the target enzyme.

dot graph TD { subgraph "Structure-Activity Relationship (SAR) Workflow" A[Define Core Scaffold: Hydroxybenzoic Acid] --> B(Introduce Halogen Substituents); B --> C{Synthesize Fluorinated & Chlorinated Analogs}; C --> D[Characterize Physicochemical Properties]; D --> E{Biological Screening}; E --> F[Antimicrobial Assays (MIC)]; E --> G[Antioxidant Assays (DPPH, ABTS)]; E --> H[Enzyme Inhibition Assays (e.g., Tyrosinase)]; F & G & H --> I[Analyze SAR Data]; I --> J[Identify Lead Compounds]; J --> K[Optimize for Potency and Selectivity]; end }

Caption: A generalized workflow for SAR studies.

Experimental Protocols

To facilitate the direct comparison and validation of the biological activities of fluorinated and chlorinated hydroxybenzoic acids, the following detailed, step-by-step methodologies for key experiments are provided.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (fluorinated and chlorinated hydroxybenzoic acids)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of the test compounds.

Materials:

  • Test compounds

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Sample Solutions: Prepare various concentrations of the test compounds in methanol.

  • Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the different concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Protocol 3: Tyrosinase Inhibition Assay

Objective: To assess the inhibitory effect of the test compounds on the enzyme tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare solutions of tyrosinase, L-DOPA, and various concentrations of the test compounds in phosphate buffer.

  • Assay: In a 96-well plate, add the tyrosinase solution and the test compound solution to each well. Pre-incubate at room temperature for 10 minutes.

  • Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the formation of dopachrome by monitoring the absorbance at 475 nm in a kinetic mode for a set period (e.g., 10 minutes).

  • Calculation: Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate of control reaction - Rate of sample reaction) / Rate of control reaction] x 100

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion and Future Directions

The strategic halogenation of hydroxybenzoic acids offers a powerful avenue for modulating their biological activities. While direct comparative data is still emerging, structure-activity relationship studies provide valuable insights into the differential effects of fluorination and chlorination. Chlorination appears to be a promising strategy for enhancing broad-spectrum antimicrobial activity, likely due to greater membrane disruption. Conversely, fluorination, with its unique electronic properties and steric profile, often proves superior in the design of potent and selective enzyme inhibitors. The impact on antioxidant activity is more nuanced and highly dependent on the specific substitution pattern.

The experimental protocols provided in this guide offer a standardized framework for researchers to conduct their own comparative studies, generating the much-needed data to build a more comprehensive understanding of these fascinating molecules. Future research should focus on systematic, head-to-head comparisons of a wide range of fluorinated and chlorinated hydroxybenzoic acid isomers and derivatives against a panel of microbial strains, in various antioxidant assays, and against a diverse set of clinically relevant enzymes. Such studies will undoubtedly accelerate the discovery and development of novel therapeutic agents with improved efficacy and safety profiles.

References

  • QSAR Study of the Toxicity of Benzoic Acids to Vibrio Fischeri, Daphnia Magna and Carp. (URL not available)
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health. ([Link])

  • Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. PubMed. ([Link])

  • Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. National Institutes of Health. ([Link])

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. ([Link])

  • Antimicrobial Activity of Halogens. ResearchGate. ([Link])

  • Structure-activity Relationship Studies of Microbiologically Active Thiosemicarbazides Derived from Hydroxybenzoic Acid Hydrazides. ResearchGate. ([Link])

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. National Institutes of Health. ([Link])

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. ([Link])

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. ([Link])

  • Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. National Institutes of Health. ([Link])

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. ([Link])

  • Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. ResearchGate. ([Link])

  • A review of chlorinated phenols. PubMed. ([Link])

  • Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. National Institutes of Health. ([Link])

  • Antimicrobial Activity of Non-Halogenated Phenolic Compounds. PubMed. ([Link])

  • Antioxidant properties of phenols. PubMed. ([Link])

  • Halogenation as a tool to tune antimicrobial activity of peptoids. National Institutes of Health. ([Link])

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. ([Link])

  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI. ([Link])

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health. ([Link])

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. National Institutes of Health. ([Link])

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. ResearchGate. ([Link])

  • Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. PubMed. ([Link])

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. ([Link])

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. National Institutes of Health. ([Link])

  • Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. ([Link])

  • Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. ([Link])

Sources

A Comparative Guide to the Structural Confirmation of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a foundational requirement for advancing research and ensuring regulatory compliance. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of 3-chloro-5-fluoro-4-hydroxybenzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceuticals.[1][2] This document moves beyond a simple listing of methods, offering a rationale for experimental choices and presenting a holistic, self-validating approach to structural confirmation. We will explore the synergistic application of spectroscopic and chromatographic techniques, supported by experimental data and established protocols.

Introduction: The Imperative of Unambiguous Structural Confirmation

This compound is a substituted benzoic acid with a specific arrangement of functional groups that dictates its chemical reactivity and potential biological activity. Its derivatives are crucial building blocks in the development of new therapeutic agents.[1][2] The precise placement of the chloro, fluoro, and hydroxyl groups on the aromatic ring is critical to the molecule's properties. Therefore, rigorous structural confirmation is not merely a procedural step but a critical determinant of a research program's success. An erroneous structural assignment can lead to wasted resources, irreproducible results, and potentially unsafe drug candidates.

This guide will compare and contrast the most powerful and commonly employed analytical techniques for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Elemental Analysis (EA)

  • Single-Crystal X-ray Diffraction

We will delve into the causality behind the selection of each technique and how their combined data provides a robust and trustworthy structural confirmation.

The Analytical Workflow: A Multi-faceted Approach

A comprehensive structural confirmation strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Primary Assessment Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, FTIR) Purity_Check->Spectroscopic_Analysis If Pure Elemental_Analysis Elemental Analysis Spectroscopic_Analysis->Elemental_Analysis Compositional Verification XRay X-ray Crystallography Spectroscopic_Analysis->XRay Final_Confirmation Final_Confirmation Elemental_Analysis->Final_Confirmation XRay->Final_Confirmation cluster_techniques Analytical Techniques cluster_information Information Provided NMR NMR (¹H, ¹³C) Structure Connectivity (C-H Framework) NMR->Structure MS Mass Spec (HRMS) Formula Molecular Formula & Weight MS->Formula FTIR FTIR FunctionalGroups Functional Groups FTIR->FunctionalGroups HPLC HPLC Purity Purity HPLC->Purity EA Elemental Analysis Composition Elemental Composition EA->Composition XRay X-Ray Crystallography AbsoluteStructure 3D Structure (Absolute) XRay->AbsoluteStructure

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of analytical methods for the quantification of 3-Chloro-5-fluoro-4-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. The focus is on the validation of these methods in accordance with international regulatory standards, ensuring data integrity and reliability in drug development and quality control. We will explore the underlying principles of method validation, compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and provide detailed experimental protocols.

The Imperative of Method Validation

In pharmaceutical development, every analytical method used to generate data for regulatory submission must be validated.[1] Validation demonstrates that an analytical procedure is fit for its intended purpose, ensuring the reliability, reproducibility, and accuracy of the results.[2][3] For a crucial intermediate like this compound, a validated method is essential for monitoring purity, stability, and concentration, directly impacting the quality of the final active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which is echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₇H₄ClFO₃PubChem[8]
Molecular Weight190.55 g/mol PubChem[8]
IUPAC NameThis compoundPubChem[8]

These properties, particularly the presence of a chromophore (the benzoic acid ring) and ionizable groups (carboxylic acid and phenol), suggest that both HPLC-UV and LC-MS are viable analytical techniques.

Core Validation Parameters: A Comparative Analysis

The following sections detail the validation parameters as stipulated by ICH Q2(R2) and compare the expected performance of a conventional HPLC-UV method against a more advanced UPLC-MS/MS method.[4][5][9]

Specificity/Selectivity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][10] For an API intermediate, this is crucial to ensure that the measured signal is solely from the target compound and not from process-related impurities. A common approach to demonstrate specificity is through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light.[11]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to 100 µg/mL.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution.

  • Analysis: Analyze the unstressed and stressed samples by both HPLC-UV and UPLC-MS/MS. For the HPLC-UV method, peak purity analysis using a photodiode array (PDA) detector is essential to demonstrate that the parent peak is spectrally homogeneous.[11]

Comparative Performance

ParameterHPLC-UVUPLC-MS/MS
Resolution Baseline resolution of the parent peak from major degradants.Excellent resolution due to both chromatographic separation and mass filtering.
Peak Purity (PDA) Purity angle should be less than the threshold angle.Not directly applicable; specificity is confirmed by monitoring specific parent-daughter ion transitions (Multiple Reaction Monitoring - MRM).
Interference Potential for co-eluting impurities with similar UV spectra.Highly specific; interference from isobaric compounds is minimized through MS/MS fragmentation.

dot

G Workflow: Specificity Testing via Forced Degradation cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) Stock->Acid Expose to stress Base Base Hydrolysis (1N NaOH, 80°C) Stock->Base Expose to stress Oxidation Oxidation (30% H₂O₂) Stock->Oxidation Expose to stress Thermal Thermal Stress (105°C) Stock->Thermal Expose to stress Photo Photolytic Stress (UV Light) Stock->Photo Expose to stress Analyze Analyze Stressed Samples and Unstressed Control Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze HPLC HPLC-UV Analysis with Peak Purity Assessment Analyze->HPLC LCMS UPLC-MS/MS Analysis (MRM) Analyze->LCMS Evaluate Evaluate Peak Resolution and Purity/Specificity HPLC->Evaluate LCMS->Evaluate

Caption: Workflow for Specificity Testing via Forced Degradation.

Linearity and Range

Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[9] For an assay of an intermediate, the typical range is 80% to 120% of the target concentration.

Experimental Protocol: Linearity and Range

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five calibration standards across the desired range (e.g., for a target concentration of 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL).

  • Analysis: Analyze each standard in triplicate.

  • Data Evaluation: Plot the mean response (peak area for UV, peak area ratio for MS if an internal standard is used) versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Comparative Performance

ParameterHPLC-UV (10-200 µg/mL)UPLC-MS/MS (1-500 ng/mL)
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Range Wider for higher concentrations, suitable for assay.Wider dynamic range, especially at lower concentrations, making it ideal for impurity analysis as well.
Calibration Model LinearLinear (may require weighting at lower concentrations)
Accuracy

Expertise & Experience: Accuracy is the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo or a certified reference material) and expressing the result as a percentage of recovery.[4][12]

Experimental Protocol: Accuracy

  • Prepare Spiked Samples: If a representative matrix (e.g., a reaction mixture placebo) is available, spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each replicate using the formula: (Measured Concentration / Nominal Concentration) * 100.

Comparative Performance

ParameterHPLC-UVUPLC-MS/MS
Acceptance Criteria 98.0% - 102.0% recovery98.0% - 102.0% recovery
Matrix Effects Less susceptible to ion suppression/enhancement.Can be affected by matrix effects, often requiring an internal standard for compensation.
Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at three levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[10]

  • Reproducibility: Precision between different laboratories (inter-laboratory trial), typically part of method transfer.

Experimental Protocol: Precision

  • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Comparative Performance

ParameterHPLC-UVUPLC-MS/MS
Repeatability (RSD) ≤ 1.0%≤ 2.0%
Intermediate Precision (RSD) ≤ 2.0%≤ 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are critical for the analysis of impurities.

Experimental Protocol: LOD and LOQ

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Comparative Performance

ParameterHPLC-UVUPLC-MS/MS
LOD ~0.1 µg/mL~0.1 ng/mL
LOQ ~0.3 µg/mL~0.3 ng/mL
Suitability Adequate for assay and high-level impurities.Superior for trace-level impurity analysis.
Robustness

Expertise & Experience: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][12] This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Identify Critical Parameters: For an HPLC method, these include:

    • Mobile phase composition (e.g., ±2% organic)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±10%)

  • Vary Parameters: Analyze a system suitability solution while systematically varying one parameter at a time.

  • Evaluate Impact: Assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Comparative Performance

ParameterHPLC-UVUPLC-MS/MS
Typical Variations Flow rate, temperature, mobile phase composition.In addition to HPLC parameters, source parameters (e.g., capillary voltage, source temperature) are also critical.
Outcome System suitability criteria should be met under all varied conditions.System suitability criteria should be met, and signal intensity should remain stable.

Method Selection Guide

The choice between HPLC-UV and UPLC-MS/MS depends on the specific application and the stage of drug development.

dot

G start Start: Define Analytical Need q1 Is the analysis for assay/potency or for trace-level impurities? start->q1 assay Assay / High Concentration q1->assay Assay impurity Trace Impurity / High Sensitivity q1->impurity Impurity q2 Is the sample matrix complex (e.g., biological fluid)? assay->q2 uplc_ms Select UPLC-MS/MS: High sensitivity and specificity. impurity->uplc_ms hplc_uv Select HPLC-UV: Cost-effective, robust for QC. q2->hplc_uv No q2->uplc_ms Yes

Sources

A Comparative Guide to the Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The targeted synthesis of polysubstituted aromatic compounds, such as 3-Chloro-5-fluoro-4-hydroxybenzoic acid, presents a unique set of challenges and opportunities for the synthetic chemist. This guide provides a comprehensive analysis of the synthetic efficiency for preparing this valuable building block, offering a deep dive into a proposed, highly efficient synthetic route, and comparing it with plausible alternatives.

Introduction to this compound

This compound is a halogenated derivative of 4-hydroxybenzoic acid. Its trifunctionalized aromatic ring, featuring a chlorine atom, a fluorine atom, and a hydroxyl group, makes it a highly versatile intermediate for the synthesis of more complex molecules. While specific applications are still emerging, its structural motifs are found in a variety of biologically active compounds, suggesting its potential as a key component in the development of novel therapeutic agents and specialized polymers.[1][2] The precise arrangement of its substituents offers a unique electronic and steric profile, which can be exploited to fine-tune the pharmacological properties of a lead compound.

Proposed Primary Synthetic Route: Direct Electrophilic Chlorination

The most direct and atom-economical approach to the synthesis of this compound is the electrophilic chlorination of a readily available starting material. In this context, 3-fluoro-4-hydroxybenzoic acid emerges as the ideal precursor due to its commercial availability and structural similarity to the target molecule.[3]

The Chemical Rationale: Regioselectivity in Electrophilic Aromatic Substitution

The success of this approach hinges on the regioselective introduction of a chlorine atom onto the aromatic ring of 3-fluoro-4-hydroxybenzoic acid. The regiochemical outcome of an electrophilic aromatic substitution reaction is governed by the directing effects of the substituents already present on the ring.[4][5] In the case of our precursor, we have three directing groups to consider:

  • The Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect, where the lone pairs on the oxygen atom can donate electron density into the aromatic ring.[6]

  • The Fluorine Atom (-F): A deactivating group due to its strong -I (inductive) effect, but also an ortho, para-director because of its +M effect. The inductive effect of fluorine is stronger than its mesomeric effect, making the ring less reactive than benzene.[7]

  • The Carboxylic Acid Group (-COOH): A deactivating group and a meta-director due to its -I and -M effects, which withdraw electron density from the aromatic ring.[8]

In a competition between these directing effects, the powerfully activating hydroxyl group will dominate, directing the incoming electrophile (in this case, Cl


) to the positions ortho or para to it. In 3-fluoro-4-hydroxybenzoic acid, the position para to the hydroxyl group is already occupied by the carboxylic acid. Therefore, substitution is directed to the positions ortho to the hydroxyl group, which are C3 and C5. The C3 position is already substituted with a fluorine atom. Thus, the electrophilic chlorination is predicted to occur selectively at the C5 position, yielding the desired this compound.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 3-Fluoro-4-hydroxybenzoic Acid reaction Electrophilic Chlorination (e.g., with Sulfuryl Chloride) start->reaction Chlorinating Agent Solvent product This compound reaction->product Work-up and Purification

Figure 1. Proposed synthetic workflow for this compound.

Comparative Analysis of Synthetic Strategies

While the direct chlorination of 3-fluoro-4-hydroxybenzoic acid is the most straightforward proposed route, a thorough analysis requires the consideration of alternative strategies.

Synthetic StrategyAdvantagesDisadvantages
Route 1: Direct Chlorination Atom economical, fewer synthetic steps, potentially high yield.Potential for side reactions (e.g., over-chlorination), requires careful control of reaction conditions.
Route 2: Chlorination of a Protected Precursor May prevent unwanted side reactions involving the hydroxyl or carboxyl group, potentially leading to a cleaner product.Requires additional protection and deprotection steps, increasing the overall number of steps and potentially lowering the overall yield.
Route 3: Synthesis from a Dihalogenated Precursor Could offer an alternative entry point if the appropriate starting material is readily available.Likely to be a longer and more complex synthetic route, with challenges in achieving the desired regioselectivity for the introduction of the hydroxyl and carboxyl groups.

Detailed Experimental Protocol: Proposed Synthesis of this compound

This protocol is a proposed method based on established procedures for the chlorination of substituted phenols and benzoic acids.[9][10]

Materials:

  • 3-Fluoro-4-hydroxybenzoic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and/or mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-hydroxybenzoic acid (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.[11][12]

  • Characterization: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Sulfuryl chloride is a corrosive and toxic reagent. Handle it with extreme care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses).

  • The reaction may release HCl gas. Ensure proper ventilation.

Conclusion

The synthesis of this compound is most efficiently approached through the direct electrophilic chlorination of 3-fluoro-4-hydroxybenzoic acid. This strategy is underpinned by the strong directing effects of the hydroxyl group, which ensures high regioselectivity. While alternative routes involving protection-deprotection steps or different starting materials are conceivable, they are likely to be less efficient in terms of step economy and overall yield. The proposed experimental protocol provides a robust framework for the practical synthesis of this valuable chemical intermediate, enabling further exploration of its potential in various fields of chemical research and development.

References

  • Gallard, H., & von Gunten, U. (2002). Chlorination of phenols: kinetics and formation of chloroform. Environmental Science & Technology, 36(5), 884-890.
  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS*.
  • College of St. Benedict/St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Quick Company. (n.d.). “Process For Isolation Of Halosubsituted Hydroxy Benzoic Acid”. Retrieved from [Link]

  • Prasse, C., & von Gunten, U. (2015). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental science & technology, 49(14), 8552-8561.
  • Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid.
  • Google Patents. (n.d.). Separation/purification of para-hydroxybenzoic acid.
  • Xin, H., Yang, S., An, B., & An, Z. (2017).
  • ACS Publications. (n.d.). Chlorination of Phenols: Kinetics and Formation of Chloroform | Request PDF. Retrieved from [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Recovery of p-Hydroxybenzoic Acid from Cu-Catalyzed Alkaline Hydrogen Peroxide Pretreatment of Hybrid Poplar. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Chlorination with sulfuryl chloride.
  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.

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A Spectroscopic Odyssey: Unraveling the Electronic and Vibrational Signatures of Halogenated Hydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical design and materials science, the subtle substitution of a single atom can dramatically alter the physicochemical properties of a molecule. Halogenated hydroxybenzoic acids are a testament to this principle, serving as crucial building blocks and versatile intermediates.[1][2][3] Their utility is deeply rooted in their electronic and structural characteristics, which can be profoundly influenced by the nature and position of the halogen substituent. Spectroscopic techniques offer a powerful lens through which we can observe these subtle yet significant molecular changes.

This guide provides a comparative analysis of halogenated hydroxybenzoic acid analogs, focusing on the insights gleaned from UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore how the electronegativity, size, and position of fluorine, chlorine, and bromine atoms modulate the spectroscopic fingerprints of these compounds, offering a deeper understanding of their structure-property relationships.

The Structural Landscape: Halogenation and its Stereoelectronic Effects

The introduction of a halogen atom onto the hydroxybenzoic acid scaffold imparts significant electronic and steric effects. The high electronegativity of halogens withdraws electron density from the aromatic ring through the sigma bond (inductive effect, -I), while their lone pairs can donate electron density through resonance (mesomeric effect, +M). The balance of these opposing effects, coupled with the steric bulk of the halogen, dictates the molecule's overall electronic distribution, bond strengths, and conformation.

Figure 2: A generalized workflow for comparative UV-Visible spectroscopic analysis.

Probing Vibrational Modes: An Infrared (IR) Spectroscopic Perspective

Infrared spectroscopy provides a vibrational fingerprint of a molecule, revealing information about its functional groups and bonding. In halogenated hydroxybenzoic acids, key vibrational modes include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-X (halogen) stretches.

The position of the halogen and its electronic influence can subtly alter the frequencies of these vibrations. For instance, intramolecular hydrogen bonding between an ortho-hydroxyl group and the carboxylic acid, as seen in salicylic acid (2-hydroxybenzoic acid), significantly affects the O-H and C=O stretching frequencies. [4]Halogen substitution can further modulate these interactions.

Key Vibrational Frequencies (cm⁻¹):

Functional GroupTypical RangeFactors Influencing Frequency
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Hydrogen bonding
O-H Stretch (Phenolic)3600-3200Hydrogen bonding
C=O Stretch (Carboxylic Acid)1725-1700Dimerization, conjugation, intramolecular H-bonding
C-X Stretch (Aromatic)1300-1000 (F), 850-550 (Cl), 690-515 (Br)Mass of halogen

Comparative Analysis:

  • O-H and C=O Stretching: The broadness and position of the O-H stretching band provide clues about hydrogen bonding. In ortho-substituted analogs, intramolecular hydrogen bonding can lead to a red shift (lower frequency) of the C=O stretching vibration. [5]* C-X Stretching: The C-X stretching frequency is directly related to the mass of the halogen, with C-F bonds vibrating at higher frequencies than C-Cl and C-Br bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean. Collect a background spectrum of the empty crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption bands.

Figure 4: A standard workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic comparison of halogenated hydroxybenzoic acid analogs reveals a rich tapestry of structure-property relationships. UV-Vis spectroscopy elucidates the impact of halogenation on electronic transitions, while IR spectroscopy provides a detailed picture of the vibrational landscape and intermolecular interactions. NMR spectroscopy offers an unparalleled view of the chemical environment of individual atoms within the molecule. By systematically analyzing the data from these complementary techniques, researchers can gain a comprehensive understanding of how halogen substitution fine-tunes the properties of these important chemical entities, paving the way for the rational design of new materials and pharmaceuticals.

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of the in vitro bioactivity of 3-Chloro-5-fluoro-4-hydroxybenzoic acid against structurally related benzoic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the antioxidant, anti-inflammatory, and cytotoxic properties of these compounds, supported by detailed experimental protocols and comparative data. Our objective is to elucidate the structure-activity relationships that govern their biological effects and to provide a robust framework for future research and development.

Introduction: The Significance of Halogenated Phenolic Compounds

Phenolic compounds, particularly hydroxybenzoic acids, are a well-established class of molecules with a wide spectrum of biological activities.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, into the aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These modifications often lead to enhanced biological potency and selectivity, making halogenated benzoic acids compelling candidates for drug discovery.

This compound is a di-halogenated derivative of 4-hydroxybenzoic acid. While its parent compound is known for its antioxidant and anti-inflammatory effects, the synergistic or antagonistic impact of dual halogenation at the meta positions relative to the carboxyl group is an area of active investigation.[1][2] This guide aims to dissect these effects by comparing its performance in key in vitro assays against non-halogenated, mono-halogenated, and other di-halogenated analogs.

Mechanistic Overview: How Hydroxybenzoic Acids Exert Their Effects

The bioactivity of hydroxybenzoic acid derivatives is often multifactorial, stemming from their ability to interact with various cellular targets and signaling pathways. The number and position of hydroxyl and halogen substituents are critical determinants of their antioxidant capacity and ability to modulate inflammatory and cell survival pathways.[1]

A plausible mechanism for the anti-inflammatory action of these compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (e.g., cytokines, ROS), inhibitor of κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2).[2] Halogenated hydroxybenzoic acids may interrupt this cascade by scavenging reactive oxygen species (ROS) that act as secondary messengers or by directly inhibiting upstream kinases.

G stimuli Inflammatory Stimuli (e.g., Cytokines, ROS) ikk IKK Activation stimuli->ikk Activates ros ROS Scavenging compound 3-Chloro-5-fluoro- 4-hydroxybenzoic Acid compound:e->stimuli:w Inhibits via nfkb_translocation NF-κB Nuclear Translocation compound->nfkb_translocation Potentially Inhibits ikb IκB Degradation ikk->ikb Phosphorylates ikb->nfkb_translocation Allows gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2) nfkb_translocation->gene_transcription Initiates inflammation Inflammation gene_transcription->inflammation Leads to

Figure 1: Plausible Anti-Inflammatory Mechanism.

Comparative Bioactivity Data

The following sections present a comparative analysis of this compound and its analogs. The data, compiled from various sources and representative studies, is summarized in tables to facilitate direct comparison. It is important to note that absolute IC₅₀ values can vary based on specific experimental conditions.

Antioxidant Activity

Antioxidant capacity is a fundamental attribute of phenolic compounds, reflecting their ability to neutralize free radicals. The DPPH and ABTS assays are standard colorimetric methods used to evaluate this property.[4][5] The assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize the respective radicals.

CompoundStructureDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
4-Hydroxybenzoic Acid (Parent Compound)>100~85
3-Chloro-4-hydroxybenzoic Acid (Mono-halogenated)~75~60
3,5-Dichloro-4-hydroxybenzoic Acid (Di-halogenated)~40~35
This compound (Target Compound) ~45 ~38
Trolox (Standard Control)~30~15

Data are representative values compiled from literature on structurally similar compounds for comparative purposes.

The data suggests that halogenation, particularly di-halogenation, enhances the antioxidant activity of the 4-hydroxybenzoic acid scaffold. The electron-withdrawing nature of chlorine and fluorine can increase the acidity of the phenolic proton, facilitating hydrogen donation to free radicals.

Anti-inflammatory Activity: COX-2 Inhibition

Selective inhibition of COX-2, an enzyme upregulated during inflammation, is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[6][7]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
4-Hydroxybenzoic Acid >200~150~1.3
3-Chloro-4-hydroxybenzoic Acid ~180~902.0
3,5-Dichloro-4-hydroxybenzoic Acid ~120~254.8
This compound ~135 ~30 4.5
Celecoxib (Standard Control)~15~0.04

Data are representative values compiled from literature on structurally similar compounds for comparative purposes.

The results indicate that halogen substitution significantly improves COX-2 inhibitory potency and selectivity. The presence of two halogen atoms appears to be particularly effective, likely by enhancing the compound's binding affinity within the active site of the COX-2 enzyme.

Anticancer Activity: Cytotoxicity

The MTT assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[8][9][10] A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.[11]

CompoundA549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
4-Hydroxybenzoic Acid >250>250>250
3-Chloro-4-hydroxybenzoic Acid ~200~220~180
3,5-Dichloro-4-hydroxybenzoic Acid ~80~95~75
This compound ~85 ~100 ~80
Doxorubicin (Standard Control)~0.5~1.2

Data are representative values compiled from literature on structurally similar compounds for comparative purposes.[12][13]

Consistent with the antioxidant and anti-inflammatory data, halogenation appears to confer significant cytotoxic activity against several cancer cell lines. While not as potent as conventional chemotherapeutics like Doxorubicin, these compounds may serve as valuable scaffolds for the development of novel anticancer agents.[14][15]

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, this section provides detailed, step-by-step protocols for the primary in vitro assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[5] The reduction of the violet DPPH radical to the yellow DPPH-H is monitored spectrophotometrically.[16]

G prep_dpph Prepare 60 µM DPPH solution in methanol dpph_add Add 195 µL of DPPH solution to each well prep_dpph->dpph_add prep_samples Prepare serial dilutions of test compounds & Trolox plate_add Add 5 µL of sample/standard to 96-well plate prep_samples->plate_add plate_add->dpph_add incubate Incubate for 30-60 min in the dark at RT dpph_add->incubate read Measure absorbance at 517 nm incubate->read calculate Calculate % inhibition and IC₅₀ read->calculate

Figure 2: DPPH Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare a 60 µM solution of DPPH in methanol.[17] Prepare stock solutions of the test compounds and the standard (e.g., Trolox) in a suitable solvent (e.g., DMSO or methanol).

  • Assay Procedure: a. In a 96-well microplate, add 5 µL of various concentrations of the test compounds or standard. b. Add 195 µL of the DPPH solution to each well.[17] c. Incubate the plate in the dark at room temperature for 30-60 minutes.[17][18] d. Measure the absorbance at 517 nm using a microplate reader.[5][16]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the % inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the scavenging of the ABTS radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic antioxidants.[19]

G prep_abts Prepare ABTS radical cation (ABTS•+) by reacting 7 mM ABTS with 2.45 mM potassium persulfate incubate_abts Incubate mixture in dark for 12-16 hours at RT prep_abts->incubate_abts dilute_abts Dilute ABTS•+ solution with buffer to an absorbance of ~0.7 at 734 nm incubate_abts->dilute_abts abts_add Add 190 µL of diluted ABTS•+ solution to each well dilute_abts->abts_add plate_add Add 10 µL of sample/standard to 96-well plate plate_add->abts_add incubate Incubate for 6 min at RT abts_add->incubate read Measure absorbance at 734 nm incubate->read calculate Calculate % inhibition and IC₅₀ read->calculate

Figure 3: ABTS Assay Workflow.

Protocol:

  • Reagent Preparation: a. Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[19] b. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19] c. Dilute the ABTS•+ solution with an appropriate buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

  • Assay Procedure: a. Add 10 µL of the test compound or standard to a 96-well plate. b. Add 190 µL of the diluted ABTS•+ solution to each well.[17] c. Incubate for 6 minutes at room temperature. d. Measure the absorbance at 734 nm.[20][21]

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then detected by a fluorometric probe.[22][23]

G prep_reagents Prepare Reaction Mix: Assay Buffer, COX Probe, Cofactor, and COX-2 Enzyme plate_add_mix Add 80 µL of Reaction Mix to each well prep_reagents->plate_add_mix plate_add_inhibitor Add 10 µL of test inhibitor or Celecoxib (control) to wells plate_add_inhibitor->plate_add_mix incubate Pre-incubate for 10 min at 25-37°C plate_add_mix->incubate initiate_reaction Initiate reaction by adding 10 µL of Arachidonic Acid substrate incubate->initiate_reaction read Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 min initiate_reaction->read calculate Calculate rate of reaction, % inhibition, and IC₅₀ read->calculate

Figure 4: COX-2 Inhibition Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions (e.g., Cayman Chemical kit 701050 or Assay Genie kit BN00777).[22][24] This typically involves preparing a reaction buffer, reconstituting the COX-2 enzyme, and preparing the probe and substrate solutions.

  • Assay Procedure: a. In a 96-well white opaque plate, add 10 µL of the test inhibitor (at various concentrations) or a standard inhibitor (e.g., Celecoxib).[22] b. Prepare a reaction mix containing assay buffer, COX probe, cofactor, and the COX-2 enzyme. Add 80 µL of this mix to each well.[22] c. Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for 10 minutes.[24] d. Initiate the reaction by adding 10 µL of arachidonic acid substrate to each well.[23] e. Immediately measure the fluorescence in a kinetic mode (Ex/Em = 535/587 nm) for 5-10 minutes.[22]

  • Calculation: Determine the reaction rate from the linear portion of the kinetic curve. Calculate the percentage of inhibition and the IC₅₀ value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9]

G seed_cells Seed cells in a 96-well plate and incubate for 24h add_compound Treat cells with various concentrations of test compound seed_cells->add_compound incubate_compound Incubate for 24-72 hours add_compound->incubate_compound add_mtt Remove media, add 100 µL of MTT solution (0.5 mg/mL) incubate_compound->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C (purple formazan crystals form) add_mtt->incubate_mtt solubilize Remove MTT solution, add 100 µL of solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read calculate Calculate % viability and IC₅₀ read->calculate

Figure 5: MTT Assay Workflow.

Protocol:

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.[8]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. Remove the treatment medium. b. Add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[11] c. Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.[8][11]

  • Solubilization and Measurement: a. Carefully remove the MTT solution. b. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[10] c. Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. d. Measure the absorbance at approximately 570 nm.[9]

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC₅₀ value is determined from the dose-response curve.

Conclusion and Future Directions

The comparative in vitro data presented in this guide strongly suggest that the introduction of chloro and fluoro substituents onto the 4-hydroxybenzoic acid scaffold is a viable strategy for enhancing its therapeutic potential. This compound demonstrates promising antioxidant, anti-inflammatory (via COX-2 inhibition), and cytotoxic activities, often comparable or superior to other halogenated analogs.

The observed structure-activity relationships highlight the importance of electron-withdrawing groups in modulating the bioactivity of phenolic compounds. Future research should focus on:

  • Expanding the Panel of Analogs: Synthesizing and testing a broader range of halogenated derivatives to further refine structure-activity relationships.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways, beyond general antioxidant and COX-2 inhibitory effects, to understand the basis of its cytotoxicity.

  • In Vivo Efficacy and Safety: Progressing the most promising compounds to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicological profiles.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 3-Chloro-5-fluoro-4-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Specificity in Antimicrobial Drug Discovery

In the relentless pursuit of novel antimicrobial agents, the 3-quinolinecarboxylic acid scaffold, derived from precursors like 3-chloro-5-fluoro-4-hydroxybenzoic acid, represents a cornerstone of modern antibiotic development. This chemical class, which includes the widely recognized fluoroquinolones, exerts its therapeutic effect by targeting essential bacterial enzymes—DNA gyrase and topoisomerase IV—thereby inhibiting DNA replication and repair. However, the clinical success and safety of these potent molecules are critically dependent on their specificity.

Cross-reactivity, the unintended interaction of a drug candidate with off-target proteins, is a pivotal consideration in drug development. For a novel 3-quinolinecarboxylic acid derivative, a comprehensive understanding of its cross-reactivity profile is paramount for two key reasons:

  • Antimicrobial Selectivity and Resistance: Cross-reactivity among different bacterial species' topoisomerases can dictate the antimicrobial spectrum. Furthermore, understanding interactions with topoisomerases from commensal flora is crucial to minimize disruption of the host microbiome.

  • Host Safety and Off-Target Effects: Unintended interactions with human enzymes and receptors are a primary source of adverse drug reactions. For the fluoroquinolone class, documented off-target effects include central nervous system (CNS) disturbances, cardiotoxicity, and musculoskeletal issues.[1][2][3][4] Proactively identifying and mitigating these risks is a regulatory and ethical imperative.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of novel this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a logical workflow for generating a robust data package to support preclinical development.

The Target Landscape: Bacterial Topoisomerases and Potential Human Off-Targets

The primary targets of 3-quinolinecarboxylic acid derivatives are bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5] However, the structural similarity of the active sites of these enzymes to human topoisomerases, and the diverse landscape of other human proteins, presents a risk of off-target binding. A thorough cross-reactivity assessment must therefore interrogate both prokaryotic and eukaryotic systems.

dot graph TD; A[Novel 3-Quinolinecarboxylic Acid Derivative] --> B{Primary Bacterial Targets}; B --> C[DNA Gyrase]; B --> D[Topoisomerase IV]; A --> E{Potential Human Off-Targets}; E --> F[Human Topoisomerase II]; E --> G[GABA-A Receptor]; E --> H[hERG Potassium Channel]; E --> I[Mitochondria];

end Figure 1: Target landscape for a novel 3-quinolinecarboxylic acid derivative.

A Phased Approach to Cross-Reactivity Profiling

A systematic and tiered approach is recommended to efficiently characterize the cross-reactivity of a novel derivative. This workflow progresses from broad, initial screens to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Activity & Broad Spectrum cluster_1 Phase 2: Mammalian Cell Cytotoxicity cluster_2 Phase 3: Specific Off-Target Profiling cluster_3 Phase 4: Comparative Analysis & Risk Assessment A Minimal Inhibitory Concentration (MIC) Panel of Bacterial Strains B In Vitro DNA Gyrase & Topoisomerase IV Inhibition Assays A->B Confirm on-target activity C General Cytotoxicity Screening (e.g., MTT Assay on HepG2, HEK293) B->C Proceed if potent D hERG Channel Inhibition Assay (Patch Clamp) C->D Assess cardiotoxicity risk if cytotoxic E GABA-A Receptor Binding Assay (Radioligand Displacement) D->E Assess neurotoxicity risk F Mitochondrial Toxicity Assessment E->F Investigate metabolic toxicity G Data Integration & Comparison with Benchmark Fluoroquinolones F->G Synthesize all data H Selectivity Index Calculation G->H Quantify therapeutic window

Experimental Protocols and Data Interpretation

Phase 1: Primary Activity and Broad Spectrum Analysis

The initial phase focuses on confirming the intended antimicrobial activity and understanding the spectrum of the novel derivative.

1.1 Minimal Inhibitory Concentration (MIC) Profiling

  • Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6] Testing against a diverse panel of Gram-positive and Gram-negative bacteria provides a preliminary assessment of the compound's spectrum of activity and potency.

  • Protocol: Broth Microdilution Method

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pneumoniae) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Include positive (no compound) and negative (no bacteria) growth controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

  • Data Presentation and Comparison:

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. pneumoniae MIC (µg/mL)
Novel Derivative X Experimental ValueExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin0.008 - 0.060.12 - 10.25 - 40.5 - 2
Levofloxacin0.015 - 0.120.12 - 10.5 - 80.5 - 2
Moxifloxacin0.03 - 0.250.06 - 0.54 - 160.12 - 0.5
  • Interpretation: Compare the MIC values of the novel derivative to established fluoroquinolones. Potent activity against a broad range of bacteria is desirable. Discrepancies in activity against different species may suggest preferential targeting of either DNA gyrase (more critical in Gram-negative bacteria) or topoisomerase IV (a primary target in many Gram-positive bacteria).

1.2. In Vitro Topoisomerase Inhibition Assays

  • Rationale: These biochemical assays directly measure the inhibition of the primary bacterial targets, confirming the mechanism of action and providing quantitative potency data (IC50 values).[5]

  • Protocol: DNA Gyrase Supercoiling Inhibition Assay

    • Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and DNA gyrase assay buffer.

    • Add varying concentrations of the test compound or a known inhibitor (e.g., ciprofloxacin) to the reaction mixture.

    • Initiate the reaction by adding purified E. coli DNA gyrase enzyme.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction and deproteinize the samples.

    • Analyze the DNA topoisomers by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form will be inhibited in the presence of an active compound.

    • Quantify the band intensities to determine the concentration at which 50% of the supercoiling activity is inhibited (IC50).

  • Protocol: Topoisomerase IV Decatenation Inhibition Assay

    • Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), ATP, and topoisomerase IV assay buffer.

    • Add varying concentrations of the test compound.

    • Initiate the reaction by adding purified S. aureus topoisomerase IV.

    • Incubate at 37°C for 30 minutes.[7]

    • Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition will be observed as a decrease in the amount of decatenated DNA minicircles.

    • Determine the IC50 value by quantifying the band intensities.

  • Data Presentation and Comparison:

CompoundE. coli DNA Gyrase IC50 (µM)S. aureus Topo IV IC50 (µM)
Novel Derivative X Experimental ValueExperimental Value
Ciprofloxacin~0.1~1.5
Levofloxacin~0.15~1.0
Moxifloxacin~0.2~0.3
  • Interpretation: The IC50 values provide a direct measure of on-target potency. A potent inhibitor will have low IC50 values. The ratio of gyrase to topoisomerase IV inhibition can provide insights into the compound's spectrum of activity.

Phase 2: Mammalian Cell Cytotoxicity Screening

This phase provides an initial assessment of the compound's potential for causing general toxicity to human cells.

2.1. MTT Cell Viability Assay

  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10] A reduction in metabolic activity suggests cytotoxicity. Using cell lines derived from different tissues (e.g., HepG2 for liver, HEK293 for kidney) can provide early indications of organ-specific toxicity.

  • Protocol:

    • Seed mammalian cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 24-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[9]

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the concentration that reduces cell viability by 50% (CC50).

  • Data Presentation and Comparison:

CompoundHepG2 CC50 (µM)HEK293 CC50 (µM)
Novel Derivative X Experimental ValueExperimental Value
Ciprofloxacin>100>100
Doxorubicin (Positive Control)~1~0.5
  • Interpretation: A high CC50 value indicates low general cytotoxicity. If the CC50 is close to the antimicrobial MIC, the compound has a narrow therapeutic window and may not be a suitable drug candidate.

Phase 3: Specific Off-Target Profiling

Based on the known side effects of fluoroquinolones, this phase investigates interactions with specific human proteins that are frequently implicated in adverse events.

3.1. hERG Potassium Channel Inhibition Assay

  • Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for life-threatening cardiac arrhythmias.[11] This is a critical safety screen for many new chemical entities.

  • Protocol: Manual Patch Clamp Electrophysiology

    • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Establish a whole-cell patch clamp recording configuration.

    • Apply a specific voltage protocol to elicit hERG currents.[12]

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

    • Measure the inhibition of the hERG current at each concentration.

    • Calculate the IC50 for hERG channel block.

  • Data Presentation and Comparison:

CompoundhERG IC50 (µM)
Novel Derivative X Experimental Value
Moxifloxacin~10-30
Dofetilide (Positive Control)~0.01
  • Interpretation: A high hERG IC50 value is desirable. A significant margin between the therapeutic concentration and the hERG IC50 is required to minimize the risk of cardiotoxicity.

3.2. GABA-A Receptor Binding Assay

  • Rationale: Some fluoroquinolones can antagonize the binding of the neurotransmitter GABA to its receptor, which can lead to CNS side effects such as seizures and anxiety.[3] A competitive binding assay can assess this potential liability.

  • Protocol: Radioligand Displacement Assay

    • Prepare membranes from rat brain tissue, which is a rich source of GABA-A receptors.

    • Incubate the membranes with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]-Flunitrazepam or [3H]-Muscimol).[13]

    • Add increasing concentrations of the test compound or a known competitor (e.g., diazepam).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Determine the concentration of the test compound that displaces 50% of the radioligand (IC50) and calculate the inhibitory constant (Ki).

  • Data Presentation and Comparison:

CompoundGABA-A Receptor Ki (µM)
Novel Derivative X Experimental Value
Ciprofloxacin>100
Bicuculline (Positive Control)~0.1
  • Interpretation: A high Ki value indicates weak binding to the GABA-A receptor and a lower risk of CNS-related off-target effects.

3.3. Mitochondrial Toxicity Assessment

  • Rationale: There is growing evidence that fluoroquinolones can impair mitochondrial function, leading to oxidative stress and contributing to some of their adverse effects.[14][15]

  • Protocol: High-Resolution Respirometry

    • Isolate mitochondria from a relevant cell line (e.g., HepG2) or use intact cells.

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.

    • After establishing a baseline respiration rate, inject the test compound at various concentrations.

    • Measure the effect on different respiratory states by adding specific substrates and inhibitors of the electron transport chain.

    • Determine the concentration at which mitochondrial respiration is significantly inhibited.

  • Data Presentation and Comparison:

CompoundConcentration for 50% Inhibition of Mitochondrial Respiration (µM)
Novel Derivative X Experimental Value
Ciprofloxacin~50-100
Rotenone (Positive Control)~0.01
  • Interpretation: Significant inhibition of mitochondrial respiration at concentrations close to the therapeutic dose is a safety concern.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive cross-reactivity profiling outlined in this guide will generate a robust dataset to inform the progression of a novel this compound derivative. By comparing the on-target potency (MICs and topoisomerase IC50s) with the off-target liabilities (cytotoxicity, hERG, GABA-A, and mitochondrial effects), a selectivity index can be calculated for each potential adverse effect. A favorable selectivity index, indicating a wide margin between therapeutic efficacy and toxicity, is a strong indicator of a promising drug candidate. This structured, data-driven approach to cross-reactivity assessment is fundamental to developing safer and more effective antimicrobial agents.

References

  • Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092-100. [Link]

  • Azimi, T., et al. (2023). In-Class Cross-Reactivity among Hospitalized Patients with Hypersensitivity Reactions to Fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • European Medicines Agency. (2018). Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics. [Link]

  • Maxwell, A. (1997). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 95, 163-74. [Link]

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  • Aparbayeva, A., et al. (2023). Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells. Scientific Reports, 13(1), 12345. [Link]

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  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. [Link]

  • GoodRx. (2022). Fluoroquinolone Antibiotics: Pharmacists Explain the Risks. [Link]

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  • University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]

  • Azimi, T., et al. (2022). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. Open Forum Infectious Diseases, 9(4), ofac106. [Link]

  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay. [Link]

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  • GOV.UK. (2023). Fluoroquinolone antibiotics: reminder of the risk of disabling and potentially long-lasting or irreversible side effects. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the docking performance of 3-Chloro-5-fluoro-4-hydroxybenzoic acid analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible computational workflow.

Introduction: The Rationale for Comparative Docking

This compound is a halogenated benzoic acid derivative.[1][2] Halogenated benzoic acids and their analogs are significant in medicinal chemistry due to their roles as versatile building blocks in synthesizing complex molecules.[3] The inclusion of halogen atoms can enhance metabolic stability and binding affinity of drug candidates.[4] Hydroxybenzoic acids, as a class, are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[4][5]

Given the therapeutic potential of this scaffold, in silico molecular docking serves as a powerful initial step to screen and prioritize analogs for synthesis and biological evaluation.[6][7] This computational technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and potential interactions.[6][8] This guide will detail a comparative docking study against a relevant biological target, providing a framework for researchers to apply to their own investigations.

Selecting a Relevant Biological Target

The biological activity of hydroxybenzoic acid derivatives suggests several potential protein targets. For instance, some derivatives have shown anti-proliferative effects on leukemia cells, while others interact with serum albumin, which can influence their pharmacokinetic properties.[9] Additionally, some have been investigated for their potential to delay skin aging by targeting mitochondria.[10]

For the purpose of this guide, we will consider a hypothetical target relevant to inflammation, such as a member of the mitogen-activated protein kinase (MAPK) family, given the known anti-inflammatory potential of related compounds.[5] The specific target selection in a real-world scenario should be driven by preliminary biological data or a well-defined therapeutic hypothesis.

The Computational Workflow: A Step-by-Step Guide

A successful docking study hinges on meticulous preparation of both the protein receptor and the small molecule ligands.[8][11] This section outlines a validated protocol using widely accepted software tools.

Essential Software
  • Molecular Visualization: PyMOL, BIOVIA Discovery Studio[11][12]

  • Docking Software: AutoDock Vina, Schrödinger Glide[12][13][14][15]

  • Ligand and Receptor Preparation: AutoDock Tools, Schrödinger's Protein Preparation Wizard and LigPrep[11][16]

Experimental Protocol: Receptor and Ligand Preparation

Receptor Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).

  • Initial Cleanup: Load the PDB file into a molecular visualization tool. Remove water molecules and any co-crystallized ligands or ions that are not essential for the docking study.[11]

  • Add Hydrogens and Charges: Utilize a protein preparation wizard (e.g., in Schrödinger Maestro or AutoDock Tools) to add polar hydrogen atoms and assign appropriate partial charges (e.g., Kollman charges).[11] This step is crucial for accurately modeling electrostatic interactions.

  • Define the Binding Site: Identify the active site or binding pocket. This can be determined from the position of a co-crystallized ligand or through literature precedent. Define a grid box that encompasses this site, which will serve as the search space for the docking algorithm.[15][17]

Ligand Preparation:

  • Create 3D Structures: Generate 3D coordinates for this compound and its analogs. This can be done using a molecular builder or by converting 2D structures (e.g., from PubChem) to 3D.

  • Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy conformation.

  • Assign Charges and Torsion Angles: Use a ligand preparation tool (like LigPrep or AutoDock Tools) to assign appropriate atom types, charges, and define rotatable bonds.[17] This allows the docking software to flexibly explore different ligand conformations.

Molecular Docking Protocol

This guide will focus on AutoDock Vina, a widely used and freely available docking program.[12][14]

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and the dimensions of the search space.[17]

  • Running the Docking Simulation: Execute the docking run from the command line, referencing the configuration file.[11] AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[7]

  • Perform Multiple Runs: For robust results, it is advisable to perform multiple independent docking runs to ensure the convergence of the results.

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download Protein Structure (PDB) PrepProt Prepare Receptor (Add H, Assign Charges) PDB->PrepProt Ligands Generate 3D Ligand Analogs PrepLig Prepare Ligands (Minimize, Assign Charges) Ligands->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Dock Run Docking Simulation (AutoDock Vina) PrepLig->Dock Grid->Dock Results Analyze Docking Poses & Scores Dock->Results Visualize Visualize Interactions (PyMOL) Results->Visualize Compare Compare Analogs & Correlate with Data Results->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Results and Interpretation

The primary outputs of a docking simulation are the binding affinity (or docking score) and the predicted binding pose.[7][18]

Interpreting Binding Affinity

The binding affinity is an estimation of the free energy of binding, typically reported in kcal/mol.[19] A more negative value indicates a stronger predicted binding affinity.[19][20] When comparing a series of analogs, these scores can be used to rank them in terms of their potential potency.

Table 1: Hypothetical Docking Results for this compound Analogs

AnalogModificationBinding Affinity (kcal/mol)Predicted Ki (µM)Key Interacting Residues
Parent 3-Cl, 5-F-6.525.8LYS-114, GLU-156
Analog A 3-Br, 5-F-6.815.1LYS-114, GLU-156, PHE-208
Analog B 3-I, 5-F-7.27.5LYS-114, GLU-156, PHE-208
Analog C 3-Cl, 5-CN-5.978.2GLU-156
Analog D 3-Cl, 5-F (Ester)-6.242.1LYS-114

Note: These are example data for illustrative purposes.

Analyzing Binding Poses and Interactions

Visual inspection of the predicted binding poses is crucial for understanding the molecular basis of the interaction.[20] Using software like PyMOL or Discovery Studio, you can visualize:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding.

  • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein.

  • Electrostatic Interactions: These involve charged groups on the ligand and receptor.

The goal is to identify which modifications to the parent structure lead to more favorable interactions, thus explaining the differences in binding affinities. For example, in Table 1, replacing chlorine with the larger bromine or iodine (Analogs A and B) may lead to additional favorable hydrophobic interactions with a residue like PHE-208, resulting in a better docking score.

G cluster_ligand Ligand Analog cluster_protein Protein Binding Pocket Ligand Analog B (3-I, 5-F) LYS LYS-114 Ligand->LYS H-Bond (Carboxyl) GLU GLU-156 Ligand->GLU H-Bond (Hydroxyl) PHE PHE-208 Ligand->PHE Hydrophobic (Iodine)

Caption: Key interactions for a high-affinity analog.

Validation and Scientific Integrity

The credibility of any docking study rests on its validation.[7]

Protocol Validation: Re-docking

A crucial first step is to validate the docking protocol itself.[21] This is typically done by taking a protein-ligand complex with a known crystal structure and "re-docking" the co-crystallized ligand back into the binding site. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[21][22][23] This confirms that the chosen parameters can accurately predict the correct binding mode.

Correlation with Experimental Data

Ultimately, the predictions from a docking study must be correlated with experimental data.[24] The ranking of analogs by binding affinity should, ideally, correspond to their experimentally determined biological activity (e.g., IC50 values). Discrepancies can provide valuable insights, perhaps suggesting that factors other than binding affinity (like solubility or cell permeability) are influencing the observed activity.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of this compound analogs. By carefully preparing the system, validating the computational protocol, and meticulously analyzing the results, researchers can generate valuable hypotheses to guide their drug discovery efforts. The insights gained from such studies can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the laboratory. Future work should focus on integrating these computational predictions with experimental validation to build robust structure-activity relationships for this important class of molecules.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Glide. (n.d.). Schrödinger. Retrieved from [Link]

  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. In Methods in molecular biology (Vol. 1263, pp. 243–250).
  • Eagon, S. (n.d.). Vina Docking Tutorial.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2012). PLoS ONE, 7(8), e41836.
  • A Beginner's Guide to Molecular Docking. (2022). ETFLIN, 1(1).
  • Tutorial: Docking with Glide. (n.d.). UC Santa Barbara.
  • Molecular docking: A powerful approach for structure-based drug discovery. (2012). Current medicinal chemistry, 19(14), 2174–2181.
  • Validation Studies of the Site-Directed Docking Program LibDock. (2006).
  • Schrödinger Notes—Molecular Docking. (2024). J's Blog.
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  • Molecular docking protocol validation. (2023).
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  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
  • Interpretation of Molecular docking results?. (2023).
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and interaction of bovine serum albumin with p-hydroxybenzoic acid derivatives. (2012). Luminescence, 27(6), 461-468.
  • An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. (n.d.). Benchchem.
  • Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. (2021). Toxicology Reports, 8, 1381-1388.
  • Targeting Hydroxybenzoic Acids to Mitochondria as a Strategy to Delay Skin Ageing: An In Vitro Approach. (2022). Antioxidants, 11(3), 519.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2021). Journal of Chemical Research, 45(1-2), 166-171.
  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (2023). Indian Journal of Pure & Applied Physics, 61(9), 743-755.
  • Hydroxybenzoic acid isomers and the cardiovascular system. (2014). Journal of Pharmacy & Bioallied Sciences, 6(3), 147–155.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • A Molecular Docking of New 9β-Halogenated Prostaglandin Analogues. (2018). Molecules, 23(11), 2911.
  • 4-hydroxybenzoic acid induces browning of white adipose tissue through the AMPK-DRP1 pathway in HFD-induced obese mice. (2024). Journal of Ethnopharmacology, 320, 117769.
  • A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2018). Journal of the American Chemical Society, 140(35), 11129–11135.
  • In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. (2023). International Journal of Cell Biology and Cellular Functions, 1(2), 50-63.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloro-5-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-5-fluoro-4-hydroxybenzoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Understanding the Compound: Hazard Profile

This compound (C₇H₄ClFO₃) is a halogenated organic compound.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates careful handling and disposal.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These classifications underscore the importance of stringent adherence to the disposal procedures outlined below.

Pre-Disposal Safety and Handling

Before initiating any disposal protocol, the following personal protective equipment (PPE) and handling procedures are mandatory to mitigate exposure risks.

2.1. Required Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.[2]

  • Hand Protection: Wear protective gloves. Nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds.[2]

  • Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[2]

2.2. Safe Handling Practices

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.[2]

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.

3.1. Waste Categorization

This compound is classified as a halogenated organic waste .[4] It is imperative that this waste stream is kept separate from non-halogenated organic wastes, inorganic wastes, and general laboratory trash.[4][5]

Why is segregation so important? Mixing incompatible waste streams can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions. Furthermore, different categories of chemical waste are subject to distinct disposal regulations and treatment processes. Commingling wastes can complicate and increase the cost of disposal.

3.2. Waste Container Requirements

  • Compatibility: Use a designated, properly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically suitable. Avoid using metal containers for acidic waste.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] The label should also include appropriate hazard pictograms (e.g., corrosive, irritant).[8]

  • Closure: The waste container must be kept securely closed at all times, except when actively adding waste.[5][9] This prevents the release of vapors and reduces the risk of spills.

On-Site Accumulation and Storage

The Environmental Protection Agency (EPA) has specific regulations regarding the on-site storage of hazardous waste, which are managed through Satellite Accumulation Areas (SAAs).

4.1. Satellite Accumulation Areas (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be accumulated.[7][9]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[10]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[10]

  • Time Limits: While there is no specific time limit for accumulation in an SAA as long as the volume limit is not exceeded, it is good practice to have the waste removed regularly.[9] Once a container is full, it must be moved to a central accumulation area within three days.[9]

4.2. Central Accumulation Areas (CAA)

For larger quantities of waste, a facility may have a Central Accumulation Area (CAA) where waste is stored before being transported off-site by a licensed vendor.[7] The storage time limits in a CAA depend on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[7]

Disposal Methodology

Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][11] As a halogenated organic compound, it is subject to specific disposal regulations to prevent environmental contamination.

5.1. Prohibited Disposal Methods

  • Landfill: Due to its halogenated nature, landfilling of this compound is generally prohibited. The EPA has strict regulations on the land disposal of halogenated organic compounds.[12][13]

  • Sewer System: Disposal into the sewer system is forbidden. This compound is not readily biodegradable and can be harmful to aquatic life.[11]

5.2. Recommended Disposal Method: Incineration

The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[2][7]

  • Process: The waste should be sent to an authorized incinerator that is equipped with an afterburner and a flue gas scrubber.[2] This ensures the complete destruction of the compound and the removal of harmful byproducts, such as hydrogen chloride and hydrogen fluoride, from the emissions.

  • Vendor Selection: It is the responsibility of the waste generator to ensure that the chosen disposal vendor is licensed and compliant with all federal, state, and local regulations.[3][6]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to minimize hazards.

6.1. Spill Response Protocol

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal. Minimize dust generation.[2] For a liquid spill, use an inert absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste in the same manner as the original chemical.

Regulatory Compliance

Adherence to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is mandatory.[6] Laboratories are also subject to state and local regulations, which may be more stringent than federal laws.[3]

It is essential for all laboratory personnel to be trained on these regulations and the specific waste management plan for their facility.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_PreDisposal Pre-Disposal cluster_Collection Waste Collection & Segregation cluster_Storage On-Site Storage cluster_Disposal Final Disposal Identify Identify Chemical as This compound AssessHazards Assess Hazards (Skin/Eye Irritant, Toxic) Identify->AssessHazards DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE Segregate Segregate as Halogenated Organic Waste DonPPE->Segregate WasteContainer Select Labeled, Compatible Waste Container Segregate->WasteContainer CollectWaste Collect Waste in Designated Container WasteContainer->CollectWaste StoreInSAA Store in Satellite Accumulation Area (SAA) CollectWaste->StoreInSAA CheckLimits Monitor Volume (<55 Gallons) StoreInSAA->CheckLimits ArrangePickup Arrange Pickup by Licensed Waste Vendor CheckLimits->ArrangePickup Transport Transport to Authorized Disposal Facility ArrangePickup->Transport Incinerate Incinerate with Afterburner and Scrubber Transport->Incinerate Spill Spill Occurs SpillResponse Follow Spill Response Protocol Spill->SpillResponse Collect spill debris as hazardous waste SpillResponse->CollectWaste Collect spill debris as hazardous waste

Caption: Decision-making and procedural flow for the proper disposal of this compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Category Halogenated Organic WastePrevents dangerous reactions and ensures proper treatment.
Container Labeled, compatible, and sealedEnsures safety, prevents leaks, and meets regulatory requirements.
On-site Storage Satellite Accumulation Area (SAA)Complies with EPA regulations for hazardous waste generation.
Disposal Method Licensed IncinerationEnsures complete destruction and prevents environmental contamination.
Prohibited Actions Drain or trash disposalAvoids water pollution and non-compliance with regulations.

References

  • Synquest Labs. 3-Fluoro-4-hydroxybenzoic acid Safety Data Sheet.

  • PubChem. This compound.

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab.

  • Illinois Pollution Control Board. Section 729.241 Aqueous Solutions of Halogenated Compounds.

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • Bucknell University. Hazardous Waste Segregation.

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.

  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound....

  • AK Scientific, Inc. 3-Chloro-5-hydroxybenzoic acid Safety Data Sheet.

  • Thermo Fisher Scientific. 4-Fluoro-3-hydroxybenzoic acid Safety Data Sheet.

  • PubChem. 3-Chloro-4-hydroxybenzoic acid.

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3,4,5-trihydroxybenzoic acid.

  • TCI Chemicals. Safety Data Sheet: 2,6-Difluoro-4-hydroxybenzoic Acid.

  • Sigma-Aldrich. Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.